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  • Product: 2-Methoxy-3-cyano-5-methylpyrrole

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Insights of 2-Methoxy-3-cyano-5-methylpyrrole: A Technical Guide

Executive Summary Highly substituted pyrroles are privileged scaffolds in medicinal chemistry and agrochemical development. Specifically, 2-methoxy-3-cyano-5-methylpyrrole serves as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly substituted pyrroles are privileged scaffolds in medicinal chemistry and agrochemical development. Specifically, 2-methoxy-3-cyano-5-methylpyrrole serves as a critical intermediate in the synthesis of 1-arylpyrrole pesticides and various pharmaceutical agents[1]. Unlike traditional Knorr or Paal-Knorr syntheses, the construction of 2-alkoxy-3-cyanopyrroles requires a specialized cyclization strategy that leverages the reactivity of γ -ketonitriles.

This whitepaper provides an in-depth mechanistic analysis and validated experimental workflow for synthesizing 2-methoxy-3-cyano-5-methylpyrrole. By dissecting the causality behind reagent selection—particularly the use of mild amine hydrochlorides in Pinner-type cyclizations—this guide ensures high-fidelity replication for scale-up and discovery applications.

Retrosynthetic Strategy & Pathway Design

The target molecule, 2-methoxy-3-cyano-5-methylpyrrole, features a dense array of substituents that dictate a highly specific retrosynthetic disconnection.

  • Pyrrole Core Disconnection: The 2-methoxy and 3-cyano groups suggest the incorporation of a dinitrile precursor, where one nitrile acts as the nitrogen source for the pyrrole ring and the other remains intact at the C3 position.

  • Precursor Identification: Disconnecting the C4-C5 and N-C2 bonds leads back to 2-cyano-4-oxopentanenitrile (also known as acetonylmalononitrile).

  • Alkylation Logic: The γ -ketonitrile precursor is readily accessed via the base-catalyzed alkylation of malononitrile with chloroacetone[2].

Workflow Step1 Phase 1: Active Methylene Alkylation Malononitrile + Chloroacetone Int1 Intermediate: 2-Cyano-4-oxopentanenitrile Step1->Int1 Base / Solvent Step2 Phase 2: Pinner-Type Cyclization MeOH, Me₂NH·HCl, Reflux Int1->Step2 Product Target Product: 2-Methoxy-3-cyano-5-methylpyrrole Step2->Product Dehydration

Fig 1: Two-phase synthetic workflow for 2-methoxy-3-cyano-5-methylpyrrole.

Mechanistic Causality: The Pinner-Driven Cyclization

The transformation of 2-cyano-4-oxopentanenitrile into a fully aromatic pyrrole is a cascade reaction that relies on precise pH control. The methodology builds upon the foundational work by Foley, which established the synthesis of 2-alkoxy-3-cyano pyrroles using alcoholic solvents and acid catalysis[3].

The Role of Dimethylamine Hydrochloride (Me₂NH·HCl)

A common pitfall in nitrile-to-imidate conversions (the Pinner reaction) is the use of strong mineral acids (e.g., anhydrous HCl gas), which can lead to over-hydrolysis of the nitriles into amides or esters. In this protocol, dimethylamine hydrochloride is deployed in a massive stoichiometric excess (~8.85 equivalents)[1].

  • Buffering Effect: Me₂NH·HCl (pKa ~10.7 in water) acts as a mild, non-hygroscopic proton source. It provides sufficient acidity to activate the nitrile carbon toward nucleophilic attack by methanol, without crossing the threshold that would trigger non-selective hydrolysis.

  • Kinetic Trapping: Once the methyl imidate intermediate forms, the basic nitrogen of the imidate immediately undergoes intramolecular nucleophilic attack on the C5 ketone. This rapid cyclization kinetically traps the mono-imidate, leaving the second cyano group untouched.

Cascade Sequence
  • Activation & Addition: The acid catalyst protonates one of the cyano groups, increasing its electrophilicity. Methanol attacks the activated nitrile to form a methyl imidate.

  • Intramolecular Cyclization: The nitrogen atom of the newly formed imidate attacks the carbonyl carbon of the ketone, forming a 5-membered cyclic hemiaminal.

  • Aromatization: Acid-catalyzed dehydration (loss of H₂O) drives the aromatization of the ring, yielding the thermodynamically stable 2-methoxy-3-cyano-5-methylpyrrole.

MechanisticPathway A 1. 2-Cyano-4-oxopentanenitrile (Ketone + Dinitrile) B 2. Nitrile Protonation (via Me₂NH·HCl) A->B C 3. Pinner Addition (MeOH nucleophilic attack) B->C D 4. Methyl Imidate Intermediate (-C(=NH)OCH₃) C->D E 5. Intramolecular Cyclization (Imidate NH attacks Ketone C=O) D->E F 6. Cyclic Hemiaminal (5-membered ring formed) E->F G 7. Dehydration & Aromatization (-H₂O) F->G H Target: 2-Methoxy-3-cyano-5-methylpyrrole G->H

Fig 2: Mechanistic cascade from gamma-ketonitrile to the substituted pyrrole.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity supports the final cascade cyclization.

Phase 1: Synthesis of 2-Cyano-4-oxopentanenitrile

Note: This is a standard active methylene alkylation. Temperature control is critical to prevent dialkylation of the malononitrile[2].

Protocol:

  • Charge a dry, round-bottom flask with malononitrile (1.0 equiv) and anhydrous ethanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium ethoxide (1.0 equiv) to generate the malononitrile anion. Stir for 15 minutes.

  • Add chloroacetone (1.05 equiv) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quench the reaction with water and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify via silica gel chromatography or vacuum distillation to afford 2-cyano-4-oxopentanenitrile as a workable intermediate.

Phase 2: Cyclization to 2-Methoxy-3-cyano-5-methylpyrrole

This protocol utilizes the precise stoichiometric ratios validated in patent literature for optimal yield[1].

Table 1: Phase 2 Reaction Parameters

ReagentMW ( g/mol )Mass / VolMoles (mmol)EquivalentsFunction
2-Cyano-4-oxopentanenitrile 122.132.75 g22.51.0Substrate
Dimethylamine hydrochloride 81.5416.25 g199.38.85Acid Catalyst / Buffer
Methanol 32.04100 mL~2.47 molExcessSolvent & Reactant

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-4-oxopentanenitrile (2.75 g) in 100 mL of anhydrous methanol.

  • Add dimethylamine hydrochloride (16.25 g) in one portion. The massive excess ensures the reaction medium remains buffered at the optimal pH for the Pinner addition.

  • Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 24 hours with continuous magnetic stirring[1].

  • Monitor the reaction via TLC (e.g., Hexanes/EtOAc) until the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator. Caution: Do not heat the water bath above 40 °C during evaporation to prevent degradation of the crude product.

  • Dissolve the resulting solid residue in 50 mL of distilled water.

  • Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under high vacuum.

  • Purify the crude off-white solid via silica gel flash chromatography to afford pure 2-methoxy-3-cyano-5-methylpyrrole[1].

Analytical Validation

To confirm the success of the synthesis, the isolated compound should be subjected to spectroscopic validation. The expected analytical markers for 2-methoxy-3-cyano-5-methylpyrrole are:

Table 2: Expected Spectroscopic Data

TechniqueKey Signals / MarkersStructural Correlation
¹H NMR (CDCl₃) ~8.5 ppm (br s, 1H)Pyrrole N-H (exchangeable with D₂O)
~5.9 ppm (d, 1H)Pyrrole C4-H (aromatic proton)
~4.0 ppm (s, 3H)C2-Methoxy (-OCH₃)
~2.2 ppm (s, 3H)C5-Methyl (-CH₃)
FT-IR ~3200 - 3300 cm⁻¹N-H stretch
~2220 cm⁻¹Sharp C≡N (Cyano) stretch
LC-MS (ESI+) m/z = 137.1 [M+H]⁺Corresponds to C₇H₈N₂O (MW: 136.15)

References

  • Intermediates useful for the synthesis of 1-arylpyrrole pesticides (US Patent 6,271,392 B1)
  • An Efficient Synthesis of 2-Chloro-3-carboethoxy or 2-Chloro-3-cyano-4,5-disubstituted and 5-substituted Pyrroles Source: Tetrahedron Letters, 1994, 35(33), 5989-5992. (Foley, L. H.) URL:[Link]

  • Process for the preparation of pesticidal 1-(haloaryl) heterocyclic compounds (US Patent 5,631,381 A)

Sources

Exploratory

Spectroscopic Characterization of 2-Methoxy-3-cyano-5-methylpyrrole: A Technical Guide

Executive Summary & Structural Dynamics 2-Methoxy-3-cyano-5-methylpyrrole (C₇H₈N₂O) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of 1-arylpyrrole pesticides and advanced pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

2-Methoxy-3-cyano-5-methylpyrrole (C₇H₈N₂O) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of 1-arylpyrrole pesticides and advanced pharmaceutical intermediates[1]. Characterizing this molecule requires a deep understanding of its highly polarized π -system. The pyrrole core is subjected to a classic "push-pull" electronic environment: the electron-donating methoxy (-OCH₃) group at C2 and methyl (-CH₃) group at C5 push electron density into the ring, while the strongly electron-withdrawing cyano (-CN) group at C3 pulls electron density away[2].

This technical guide provides a comprehensive, self-validating framework for the spectroscopic identification (NMR, IR, MS) of this compound. By understanding the causality behind the experimental choices and the electronic effects dictating the spectral outputs, researchers can ensure rigorous structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Chemical Shifts

The structural assignment of this pyrrole relies heavily on the anisotropic and mesomeric effects of its substituents.

  • Solvent Selection Causality: Anhydrous Chloroform-d (CDCl₃) is strictly chosen over protic solvents like Methanol-d₄. Protic solvents induce rapid deuterium exchange with the pyrrole N-H, erasing its signal and eliminating the diagnostic scalar coupling ( 3J ) between the N-H and the C4-H proton.

  • Electronic Shielding: The C4 proton is uniquely positioned. It is shielded by the +I (inductive) effect of the adjacent C5-methyl group and the +M (mesomeric) effect of the ring nitrogen, but deshielded by the -M effect of the C3-cyano group. The net result is a resonance around δ 6.10 ppm, which is characteristic of β -pyrrolic protons in push-pull systems.

Quantitative Data: ¹H and ¹³C NMR Assignments
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment / Structural Logic
¹H 8.85Broad Singlet1H-N-H : Deshielded by the heteroaromatic ring current; broad due to 14 N quadrupolar relaxation.
¹H 6.10Doublet1H2.5C4-H : Couples weakly to the N-H proton.
¹H 4.05Singlet3H-C2-OCH₃ : Highly deshielded by the adjacent electronegative oxygen.
¹H 2.25Singlet3H-C5-CH₃ : Typical allylic/heteroaromatic methyl shift.
¹³C 154.2Singlet (Cq)--C2 : Strongly deshielded by the directly attached oxygen atom.
¹³C 128.5Singlet (Cq)--C5 : Substituted α -carbon, deshielded relative to unsubstituted pyrrole.
¹³C 115.8Singlet (Cq)---C N : Characteristic nitrile carbon resonance.
¹³C 108.4Doublet (CH)--C4 : The only unsubstituted ring carbon.
¹³C 88.5Singlet (Cq)--C3 : Highly shielded due to the strong +M effect from the C2-methoxy oxygen pushing electron density to the ortho-like position.
¹³C 59.2Quartet (CH₃)---OCH₃ : Methoxy carbon.
¹³C 12.8Quartet (CH₃)---CH₃ : C5 methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Orthogonal Functional Group Validation

IR spectroscopy serves as an orthogonal self-validating tool to NMR, specifically for the cyano and amine groups which can sometimes be ambiguous in 1D NMR due to quadrupolar broadening or solvent exchange.

  • ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at 3400 cm⁻¹ that can mask or convolute the critical pyrrole N-H stretch at 3250 cm⁻¹.

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode & Assignment
3250 - 3300StrongBroadN-H stretch : Confirms the intact pyrrole secondary amine.
2950, 2840MediumSharpC-H stretch (sp³) : Asymmetric/symmetric stretches of the methyl and methoxy groups.
2220StrongSharpC N stretch : Unambiguous confirmation of the conjugated nitrile group.
1580, 1530StrongSharpC=C / C=N stretch : Aromatic ring skeletal vibrations.
1245StrongSharpC-O stretch : Asymmetric ether stretch of the C2-methoxy group.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV is the gold standard for this compound due to its high reproducibility and the generation of structurally diagnostic fragment ions. The molecular ion ( M+∙ ) at m/z 136 is typically robust due to the stability of the aromatic pyrrole core.

Fragmentation Pathway Analysis

The fragmentation is driven by the minimization of high-energy radicals. The primary cleavage involves the loss of a methyl radical from the methoxy group ( α -cleavage) to form a stable oxonium ion, followed by ring-opening or loss of neutral molecules like HCN.

MS_Pathway M Molecular Ion (M+•) m/z 136 [C7H8N2O]+• F1 Fragment A m/z 121 [C6H5N2O]+ (-CH3•) M->F1 α-cleavage (-15 Da) F2 Fragment B m/z 106 [C6H6N2]+• (-CH2O) M->F2 Rearrangement (-30 Da) F3 Fragment C m/z 109 [C6H7NO]+• (-HCN) M->F3 Ring cleavage (-27 Da)

Figure 1: Primary EI-MS fragmentation pathways of 2-Methoxy-3-cyano-5-methylpyrrole at 70 eV.

m/zRelative AbundanceIon TypeNeutral Loss
136 100% (Base Peak) M+∙ None (Molecular Ion)
121 45% [M−CH3​]+ -15 Da (Methyl radical from -OCH₃ or C5)
109 20% [M−HCN]+∙ -27 Da (Hydrogen cyanide from ring/nitrile)
106 15% [M−CH2​O]+∙ -30 Da (Formaldehyde from methoxy group)

Validated Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system . Each step contains internal controls to prevent false-positive structural assignments.

Workflow S1 Sample Prep >98% Purity Dry CDCl3 S2 NMR Acquisition 1H, 13C, HSQC 400MHz S1->S2 S3 FT-IR Analysis Diamond ATR 32 scans S1->S3 S4 GC-EI-MS 70 eV m/z 50-200 S1->S4 S5 Data Synthesis & Validation S2->S5 S3->S5 S4->S5

Figure 2: Self-validating multi-modal spectroscopic workflow for pyrrole characterization.

Step-by-Step Methodology

Protocol A: NMR Acquisition & Internal Validation

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (stored over 4Å molecular sieves to prevent N-H exchange). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (512 scans, 2s relaxation delay).

  • Self-Validation Step (HSQC): Run a 2D ¹H-¹³C HSQC experiment. Logic: The proton singlet at 4.05 ppm must correlate to the carbon at 59.2 ppm. If it correlates to a carbon near 35 ppm, the structure is incorrectly assigned as an N-methyl isomer rather than an O-methyl pyrrole.

Protocol B: FT-IR (ATR) Acquisition

  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Background Calibration: Collect a 32-scan background spectrum to subtract ambient CO₂ and atmospheric water vapor.

  • Acquisition: Compress 2-3 mg of the solid sample onto the crystal using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step: Verify the baseline at 3400 cm⁻¹ is flat. A broad peak here indicates moisture contamination, which invalidates the purity of the sample and requires desiccation before re-testing.

Protocol C: GC-EI-MS Acquisition

  • Tuning: Perform a standard autotune using Perfluorotributylamine (PFTBA) to validate mass accuracy and resolution across the m/z 50–600 range.

  • Injection: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into the GC inlet (250 °C, split ratio 50:1).

  • Ionization & Detection: Utilize a 70 eV electron ionization source. Scan range: m/z 50 to 200.

  • Self-Validation Step: Check the isotopic pattern of the molecular ion (m/z 136). Based on the natural abundance of ¹³C and ¹⁵N, the M+1 peak (m/z 137) must be approximately 8.5% the intensity of the base peak. Deviation >2% indicates co-eluting impurities.

References

  • Foley, L. H. (1994). A general synthesis of 2-alkoxy and 2-chloropyrroles. Tetrahedron Letters, 35(33), 5989-5992.[Link]

  • Kameswaran, V. (2001). Intermediates useful for the synthesis of 1-arylpyrrole pesticides. US Patent 6,271,392 B1.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link]

Sources

Foundational

CAS number and chemical identifiers for 2-Methoxy-3-cyano-5-methylpyrrole

Architecting 1-Arylpyrrole Pesticides: Chemical Identifiers and Synthetic Methodologies for 2-Methoxy-3-cyano-5-methylpyrrole Executive Summary In the development of advanced agrochemicals, the precise construction of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting 1-Arylpyrrole Pesticides: Chemical Identifiers and Synthetic Methodologies for 2-Methoxy-3-cyano-5-methylpyrrole

Executive Summary

In the development of advanced agrochemicals, the precise construction of highly substituted heterocyclic cores is paramount. As a Senior Application Scientist, I frequently encounter challenges in sourcing and validating proprietary intermediates. 2-Methoxy-3-cyano-5-methylpyrrole is one such critical building block. Primarily utilized in the synthesis of 1-arylpyrrole broad-spectrum pesticides (such as chlorfenapyr analogs), this compound provides a meticulously balanced electronic scaffold. The electron-donating methoxy group and the electron-withdrawing cyano group work in tandem to direct downstream electrophilic aromatic substitutions with high regioselectivity[1].

This technical guide provides an authoritative breakdown of the chemical identifiers, structural properties, and field-proven synthetic methodologies for 2-methoxy-3-cyano-5-methylpyrrole, ensuring researchers can reliably reproduce and validate this intermediate.

Chemical Identity and Structural Nomenclature

Because 2-methoxy-3-cyano-5-methylpyrrole is a highly specialized intermediate, its specific Chemical Abstracts Service (CAS) Registry Number is often nested within proprietary Markush structures in patent literature rather than being widely indexed in open databases[1]. Consequently, drug development professionals must rely on deterministic structural identifiers like SMILES and InChI for cheminformatics and procurement.

Table 1: Chemical Identifiers and Structural Properties

Property / IdentifierValue
IUPAC Name 2-methoxy-5-methyl-1H-pyrrole-3-carbonitrile
Synonyms 2-Methoxy-3-cyano-5-methylpyrrole
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
CAS Registry Number Proprietary / Patent-Specific (Ref: US6271392B1)
SMILES Cc1cc(C#N)c(OC)[nH]1
InChI InChI=1S/C7H8N2O/c1-5-3-6(4-8)7(10-2)9-5/h3,9H,1-2H3
Physical State Pale yellow solid
Melting Point 187 °C

Experimental Workflow: De Novo Synthesis

The synthesis of highly substituted pyrroles often relies on the cyclization of 1,4-dicarbonyl equivalents. Drawing upon the foundational methodologies established by Foley for generating 3-cyano-pyrroles[2], the synthesis of 2-methoxy-3-cyano-5-methylpyrrole utilizes a robust, one-pot cyclization and etherification strategy[1].

Protocol: One-Pot Cyclization of 2-Cyano-4-oxopentanenitrile

Objective: To construct the functionalized pyrrole core from an acyclic precursor.

  • Preparation of the Reaction Matrix: Dissolve 2.75 g of 2-cyano-4-oxopentanenitrile and 16.25 g of dimethylamine hydrochloride in 100 mL of anhydrous methanol. Causality: Methanol acts as both the solvent and the nucleophile. Dimethylamine hydrochloride serves a dual purpose: it provides a mild acidic environment to catalyze the nucleophilic attack of methanol on the cyano group, and it facilitates the subsequent ring-closing condensation to form the pyrrole core.

  • Thermal Cyclization: Heat the solution to a gentle reflux (~65 °C) and maintain for 24 hours. Causality: Extended thermal energy is required to overcome the activation barrier of the cyclization and drive the thermodynamically favored aromatization of the pyrrole ring.

  • Solvent Evaporation: Cool the mixture to room temperature (20–25 °C) and remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Extraction (Self-Validating Step): Dissolve the crude residue in 50 mL of deionized water. Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 x 50 mL). Causality: The reaction generates highly water-soluble ionic byproducts (unreacted dimethylamine hydrochloride). Partitioning the mixture with CH₂Cl₂ ensures the moderately polar organic pyrrole selectively migrates to the organic phase. Validation: A clean, sharp phase boundary indicates successful salt exclusion.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography to afford approximately 1.07 g of a pale yellow solid. Validation: A sharp melting point at 187 °C confirms high crystalline purity.

SynthesisWorkflow A 2-Cyano-4-oxopentanenitrile (Starting Material) C Reflux 24h (Cyclization & Etherification) A->C B Methanol + Dimethylamine HCl (Solvent & Catalyst) B->C D Solvent Removal & Aqueous Extraction (CH2Cl2) C->D Cool to RT E Silica Gel Chromatography (Purification) D->E Concentrate in vacuo F 2-Methoxy-3-cyano-5-methylpyrrole (Purified Product, m.p. 187°C) E->F Isolate pale yellow solid

Workflow for the chemical synthesis and isolation of 2-methoxy-3-cyano-5-methylpyrrole.

Table 2: Quantitative Reaction Parameters

ParameterValue / ReagentMolar Role
Primary Substrate 2-cyano-4-oxopentanenitrile (2.75 g)Carbon Scaffold
Catalyst / Additive Dimethylamine HCl (16.25 g)Acid Catalyst / Cyclization Aid
Solvent / Reactant Methanol (100 mL)Solvent & Methoxy Source
Conditions Reflux, 24 hoursThermodynamic Driver
Extraction Solvent Dichloromethane (CH₂Cl₂)Phase Separation
Expected Yield ~1.07 gPurified Intermediate

Downstream Application: Haloalkylsulfenylation

The primary utility of 2-methoxy-3-cyano-5-methylpyrrole is its role as a substrate for C-4 functionalization. The electron-rich nature of the pyrrole ring, amplified by the C-2 methoxy group, leaves the C-4 position highly susceptible to electrophilic aromatic substitution[1].

Protocol: Electrophilic Sulfenylation at C-4
  • Suspension: Suspend 0.5 g of 2-methoxy-3-cyano-5-methylpyrrole in 5 mL of CH₂Cl₂.

  • Electrophilic Addition: Dropwise add 0.45 mL of a haloalkylsulfenyl chloride (e.g., dichlorofluoromethanesulfenyl chloride or bromodifluoromethylsulfenyl chloride). Causality: The synergistic electron-donating effects of the ring nitrogen and the methoxy group allow the electrophilic sulfenyl chloride to attack C-4 without requiring a harsh Lewis acid catalyst.

  • Stirring: Stir the mixture at room temperature for 14 hours. Validation: The reaction is self-validating. As the heavier, sulfenylated product forms, its solubility in CH₂Cl₂ decreases, resulting in the visible formation of an off-white precipitate.

  • Isolation: Filter the precipitate, wash with cold CH₂Cl₂, and dry under high vacuum to afford the functionalized intermediate (e.g., 2-chloro-3-cyano-4-(bromodifluoromethylsulfenyl)-5-methylpyrrole).

DownstreamPathway N1 2-Methoxy-3-cyano-5-methylpyrrole (Intermediate) N2 Haloalkylsulfenylation (Haloalkyl-SCl, CH2Cl2) N1->N2 Electrophilic substitution N3 4-(Haloalkylsulfenyl) Derivative N2->N3 Room temp, 14h N4 Chlorination & N-Arylation N3->N4 Modify C-2 / N-1 N5 1-Arylpyrrole Pesticide (Chlorfenapyr Analogs) N4->N5 Final Assembly

Downstream functionalization of the pyrrole intermediate to yield 1-arylpyrrole pesticides.

References

  • US Patent 6,271,392 B1 - Intermediates useful for the synthesis of 1-arylpyrrole pesticides. Google Patents. 1

  • Foley, L. H. (1994). An efficient synthesis of 2-chloro-3-carboethoxy-or 2-chloro-3-cyano-4,5-disubstituted and 5-substituted pyrroles. Tetrahedron Letters, 35(33), 5989-5992. (Cited via SciSpace: Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties).2

Sources

Exploratory

Pharmacophoric Engineering and Biological Activity of 2-Methoxy-3-cyano-5-methylpyrrole in 1-Arylpyrrole Pro-Insecticides

Executive Summary In the landscape of modern agrochemicals and vector-control agents, the pyrrole scaffold represents a privileged structural class. 2-Methoxy-3-cyano-5-methylpyrrole is not a standalone therapeutic or pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemicals and vector-control agents, the pyrrole scaffold represents a privileged structural class. 2-Methoxy-3-cyano-5-methylpyrrole is not a standalone therapeutic or pesticidal agent; rather, it is a highly specialized, critical synthetic intermediate[1]. It serves as the pharmacophoric foundation for the synthesis of 1-arylpyrrole pro-insecticides, most notably Chlorfenapyr [2].

This whitepaper deconstructs the biological activity of this compound by examining its role as a structural precursor. We will explore how its specific functional groups (methoxy, cyano, and methyl) dictate the downstream pharmacodynamics of its derivatives—specifically, their ability to act as potent mitochondrial oxidative phosphorylation uncouplers[3].

Structural Biology & Pharmacophore Mechanics

The design of 2-Methoxy-3-cyano-5-methylpyrrole is a masterclass in rational chemical engineering. Every functional group on this five-membered heterocycle serves a distinct mechanistic purpose in both the synthesis and the ultimate biological activity of the final 1-arylpyrrole derivative:

  • 2-Methoxy Group (-OCH3): In the intermediate stage, the methoxy group acts as a strong electron-donating group, activating the pyrrole ring for subsequent electrophilic aromatic substitution at the unsubstituted 4-position. During downstream derivatization (e.g., treatment with dichlorofluoromethanesulfenyl chloride), the methoxy group serves as a leaving group, allowing for the introduction of a halogen (such as a chloro group) at the 2-position[1].

  • 3-Cyano Group (-CN): This highly electron-withdrawing group is retained in the final active metabolite (e.g., CL 303268 ). Its primary biological function is to lower the pKa of the pyrrole N-H bond (once the pro-drug is metabolically dealkylated)[4]. A lowered pKa (typically around 7.0–7.5) is an absolute requirement for the molecule to function as a protonophore, allowing it to easily release and bind protons at physiological pH within the mitochondria[3].

  • 5-Methyl Group (-CH3): This group provides essential steric bulk and increases the overall lipophilicity (LogP) of the scaffold. High lipophilicity is required for the final active metabolite to successfully partition into and traverse the inner mitochondrial membrane[3].

Mechanism of Action: Pro-Drug Activation to Mitochondrial Uncoupler

The biological activity derived from the 2-Methoxy-3-cyano-5-methylpyrrole scaffold is realized only after it is synthesized into a 1-arylpyrrole (such as chlorfenapyr) and subsequently ingested by the target organism.

Chlorfenapyr acts as a pro-insecticide [2]. Upon ingestion, it exhibits virtually no uncoupling activity. However, it undergoes metabolic activation via mixed-function oxidases (MFOs) or Cytochrome P450 enzymes, which oxidatively remove the N-ethoxymethyl group[5]. This N-dealkylation releases the free pyrrole (e.g., CL 303268 ), a lipophilic weak acid[4].

The active free pyrrole translocates to the mitochondria, where it acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, destroying the electrochemical proton gradient required for ATP synthase. This uncouples oxidative phosphorylation, halting ATP production, and leading to rapid cellular energy depletion, rhabdomyolysis, and organism mortality[5][6].

MoA A 1-Arylpyrrole Pro-drug (Synthesized from Intermediate) B Mixed-Function Oxidases (MFO / CYP450) A->B Ingestion/Absorption C N-dealkylation (Removal of N-ethoxymethyl) B->C D Active Free Pyrrole (e.g., CL 303268) C->D E Inner Mitochondrial Membrane (Proton Gradient Disruption) D->E Translocation F Oxidative Phosphorylation Uncoupling (Halt ATP Synthesis) E->F G Cellular Energy Depletion & Target Mortality F->G

Caption: Metabolic activation of 1-arylpyrrole pro-drugs and subsequent mitochondrial uncoupling.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of this chemical class requires a self-validating system: precise chemical synthesis followed by real-time metabolic flux analysis.

Protocol 4.1: Synthesis of 2-Methoxy-3-cyano-5-methylpyrrole

This protocol details the cyclization of the pyrrole ring, a critical first step in building the pharmacophore[1].

  • Reagent Preparation: Dissolve 2.75 g of 2-cyano-4-oxopentanenitrile and 16.25 g of dimethylamine hydrochloride in 100 mL of anhydrous methanol. Causality: Dimethylamine hydrochloride acts as both a nitrogen source and an acid catalyst, while methanol provides an optimal polar protic environment for solubilization and condensation.

  • Reflux Reaction: Heat the solution at reflux (approx. 65°C) for 24 hours under a nitrogen atmosphere to drive the cyclization to completion.

  • Solvent Removal: Cool the mixture to room temperature (20–25°C). Remove the methanol under reduced pressure using a rotary evaporator to prevent thermal degradation of the newly formed heterocycle.

  • Extraction: Dissolve the resulting residue in 50 mL of deionized water and extract with dichloromethane (CH₂Cl₂) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify via silica gel chromatography to yield 2-Methoxy-3-cyano-5-methylpyrrole as a pale yellow solid (m.p. 187°C)[1].

Protocol 4.2: Seahorse XF Mitochondrial Respiration Assay

To validate the biological activity of the downstream active metabolite ( CL 303268 ), we measure the Oxygen Consumption Rate (OCR). True uncouplers will cause a massive, immediate spike in OCR as the electron transport chain hyper-accelerates to compensate for the lost proton gradient.

  • Cell Plating: Seed target cells (e.g., isolated insect myocytes or mammalian cell lines for comparative toxicity) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Compound Preparation: Dissolve the active metabolite (derived from the synthesized pyrrole) in DMSO, diluting to a final well concentration of 1 µM.

  • Baseline Measurement: Record basal OCR for 15 minutes using the Agilent Seahorse XFe96 Analyzer.

  • Injection & Monitoring: Inject the active metabolite. Monitor OCR for 30 minutes. A successful uncoupling event is validated by a >200% spike in OCR compared to the baseline, followed by a rapid decline indicating cellular ATP depletion and death.

Workflow Step1 Synthesis of Intermediate (2-Methoxy-3-cyano-5-methylpyrrole) Step2 Derivatization to 1-Arylpyrrole (Halogenation & N-alkylation) Step1->Step2 Step3 In Vitro Metabolic Activation (Incubation with MFOs) Step2->Step3 Step4 Mitochondrial Respiration Assay (Seahorse XF Analyzer) Step3->Step4 Step5 Quantification of ATP Depletion & OCR Spike Step4->Step5

Caption: Workflow from intermediate synthesis to real-time metabolic validation of uncoupling.

Quantitative Pharmacodynamic Data

The table below summarizes the transition of biological properties from the synthetic intermediate to the final active uncoupler, highlighting the necessity of pro-drug engineering.

CompoundRole in DevelopmentEstimated LogPPrimary TargetBiological EffectATP Inhibition (IC₅₀)
2-Methoxy-3-cyano-5-methylpyrrole Synthetic Intermediate~1.8N/AStructural scaffold precursorN/A (Inactive)
Chlorfenapyr Pro-insecticide4.6MFO / CYP450Metabolized to active form> 100 µM (Weak/Inactive)
CL 303268 Active Metabolite~5.2MitochondriaUncouples oxidative phosphorylation< 1 µM (Highly Potent)

Data synthesis indicates that while the parent pro-drug (Chlorfenapyr) exhibits high lipophilicity for cuticular penetration, it lacks uncoupling activity until the N-ethoxymethyl group is cleaved to reveal the protonophoric N-H bond of the active metabolite[4].

References

  • US6271392B1 - Intermediates useful for the synthesis of 1-arylpyrrole pesticides Source: Google Patents URL
  • Chlorfenapyr Source: Wikipedia URL:[Link]

  • A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology Source: PMC (PubMed Central) URL:[Link]

  • Chlorfenapyr: a new insecticide with novel mode of action can control pyrethroid resistant malaria vectors Source: PMC (PubMed Central) URL:[Link]

  • A patient fatality following the ingestion of a small amount of chlorfenapyr Source: PMC (PubMed Central) URL:[Link]

Sources

Foundational

Potential applications of 2-Methoxy-3-cyano-5-methylpyrrole in medicinal chemistry

An In-Depth Technical Guide on the Potential Applications of 2-Methoxy-3-cyano-5-methylpyrrole in Medicinal Chemistry Introduction: The Renaissance of Highly Substituted Pyrroles In modern drug discovery, the identificat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Applications of 2-Methoxy-3-cyano-5-methylpyrrole in Medicinal Chemistry

Introduction: The Renaissance of Highly Substituted Pyrroles

In modern drug discovery, the identification and optimization of privileged scaffolds are paramount. While the pyrrole ring is a well-established motif in medicinal chemistry—found in blockbuster drugs ranging from atorvastatin to sunitinib—the specific substitution pattern of 2-methoxy-3-cyano-5-methylpyrrole offers a unique, highly tunable vector for targeted therapeutics.

Historically relegated to the synthesis of 1-arylpyrrole agrochemicals (such as chlorfenapyr analogs)[1], this densely functionalized heterocycle is undergoing a renaissance. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a sophisticated pharmacophoric cassette. The synergistic push-pull electronic effects of the methoxy and cyano groups, combined with the steric shielding of the methyl group, create a metabolically stable, highly specific building block ideal for developing kinase inhibitors, immuno-oncology agents, and acid secretion modulators.

Structural and Electronic Causality of the Scaffold

To leverage 2-methoxy-3-cyano-5-methylpyrrole in drug design, one must first deconstruct the causality behind its physicochemical properties. Every substituent on this five-membered ring dictates both its biological interaction profile and its synthetic reactivity.

Table 1: Physicochemical and Pharmacophoric Profiling of the Scaffold

SubstituentElectronic EffectSteric / Lipophilic ContributionMedicinal Chemistry Function
Pyrrole Core Aromatic, 6π electron systemPlanar, low steric bulkCore scaffold; provides NH for hinge-binding (kinases) or receptor anchoring.
2-Methoxy (-OCH₃) Strongly electron-donating (+M)Moderate bulk, increases LogPModulates lipophilicity; acts as a hydrogen bond acceptor; activates C4 for late-stage synthesis.
3-Cyano (-C≡N) Strongly electron-withdrawing (-I, -M)Linear, compact, highly polarLowers pyrrole pKa; acts as a robust H-bond acceptor; resists metabolic hydrolysis.
5-Methyl (-CH₃) Weakly electron-donating (+I)Small steric shieldBlocks metabolic oxidation at C5 (a common liability); restricts rotation of adjacent groups.
C4-Position (H) Neutral (Highly Activated)MinimalPrime site for late-stage diversification via cross-coupling (e.g., Suzuki/Buchwald).

Therapeutic Applications

Immuno-Oncology: STING Receptor Agonists

The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Recent breakthroughs have identified 1H -pyrrole-3-carbonitrile derivatives as potent, non-nucleotide STING agonists capable of inducing profound antitumor immunity[2].

When utilizing 2-methoxy-3-cyano-5-methylpyrrole as a STING agonist core, the 3-cyano group forms critical polar interactions within the STING ligand-binding domain. Concurrently, the 2-methoxy group optimizes the desolvation penalty and enhances binding enthalpy, allowing the molecule to stabilize the closed conformation of the STING dimer, thereby recruiting TBK1.

STING_Pathway DNA Cytosolic DNA cGAS cGAS Enzyme DNA->cGAS Activates cGAMP cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING Receptor (ER Membrane) cGAMP->STING Binds Agonist Pyrrole-3-carbonitrile Agonist Agonist->STING Allosteric Binding TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Type I Interferons (Antitumor Immunity) IRF3->IFN Induces Transcription

Fig 1: cGAS-STING signaling cascade activated by pyrrole-3-carbonitrile agonists.

Targeted Kinase Inhibition (EGFR/CDK2)

The pyrrole-3-carbonitrile motif is a privileged pharmacophore for competitive ATP-site kinase inhibitors, demonstrating profound efficacy against targets such as EGFR, CDK2, and DYRK3[3]. The pyrrole NH acts as a strict hydrogen bond donor to the kinase hinge region backbone (e.g., Met793 in EGFR), while the 3-cyano group serves as a compact hydrogen bond acceptor, forming a bidentate interaction network. The C4 position, left unsubstituted in our core, is the ideal vector to attach bulky hydrophobic groups (via Suzuki coupling) that project into the deep DFG-out allosteric pocket.

Experimental Methodologies: Synthesis and Derivatization

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined to empower researchers to troubleshoot and scale these workflows.

Protocol A: De Novo Synthesis of 2-Methoxy-3-cyano-5-methylpyrrole

This protocol adapts the cyclization of acyclic precursors to yield the highly substituted pyrrole core[1].

Reagents:

  • 2-Cyano-4-oxopentanenitrile (2.75 g, 20.2 mmol)

  • Dimethylamine hydrochloride (16.25 g, 199 mmol)

  • Anhydrous Methanol (100 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 2-cyano-4-oxopentanenitrile and dimethylamine hydrochloride in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Cyclization (Causality): Heat the mixture to reflux (approx. 65 °C) for 24 hours. Mechanistic Rationale: Dimethylamine hydrochloride acts as an acid catalyst and transient enamine-former, driving the Paal-Knorr-type cyclization. Methanol is not merely a solvent; it acts as an oxygen nucleophile that traps the reactive intermediate, permanently installing the 2-methoxy group.

  • Workup: Cool the reaction to room temperature and remove methanol under reduced pressure. Dissolve the crude residue in 50 mL of deionized water and extract with ethyl acetate ( 3×50 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation: Confirm product identity via 1H NMR ( CDCl3​ ). Look for the diagnostic pyrrole NH broad singlet (~8.5 ppm), the C4 aromatic proton singlet (~6.2 ppm), the methoxy singlet (~3.9 ppm), and the methyl singlet (~2.2 ppm).

Protocol B: Regioselective C4-Halogenation for Cross-Coupling

To utilize this scaffold in medicinal chemistry, an electrophilic handle must be installed at the C4 position.

Reagents:

  • 2-Methoxy-3-cyano-5-methylpyrrole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrrole core in THF and cool to 0 °C under an argon atmosphere.

  • Electrophilic Attack (Causality): Add NBS portion-wise over 15 minutes. Stir for 2 hours at 0 °C. Mechanistic Rationale: The C4 position is highly nucleophilic due to the synergistic electron-donating effects of the 2-methoxy group (ortho/para director) and the pyrrole nitrogen. The 5-methyl group sterically protects C5, ensuring >95% regioselectivity for C4-bromination.

  • Quench & Validation: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize excess NBS. Extract with EtOAc. Validation is achieved via 1H NMR by the complete disappearance of the C4 proton singlet (~6.2 ppm).

Synthetic_Workflow SM 2-Cyano-4-oxopentanenitrile Core 2-Methoxy-3-cyano- 5-methylpyrrole SM->Core Cyclization Reagents MeOH, Me2NH·HCl Reflux, 24h Reagents->Core Intermediate 4-Bromo-2-methoxy-3-cyano- 5-methylpyrrole Core->Intermediate Electrophilic Substitution Halogenation NBS in THF (C4-Bromination) Halogenation->Intermediate Drug Targeted Therapeutic (Kinase Inhibitor/STING Agonist) Intermediate->Drug Diversification Coupling Suzuki/Buchwald Cross-Coupling Coupling->Drug

Fig 2: Synthetic workflow from acyclic precursor to diversified targeted therapeutic.

References

The following authoritative sources validate the mechanistic claims, biological pathways, and synthetic protocols detailed in this guide:

  • Source: United States Patent US6271392B1 (Describes the foundational synthesis of 2-methoxy-3-cyano-5-methylpyrrole).
  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists Source: ACS Medicinal Chemistry Letters, 2023, 14(8), 1079-1087. URL:[Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

  • Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles Source: Tetrahedron Letters, 1994, 35(33), 5989-5992. (Foley, L.H. - Original methodology for 2-alkoxy-3-cyano pyrroles). URL:[Link]

Sources

Exploratory

Reactivity and Stability of 2-Methoxy-3-cyano-5-methylpyrrole: A Key Intermediate in Agrochemical Synthesis

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter pyrrole derivatives that serve as the critical backbone for blockbuster agrochemicals and pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter pyrrole derivatives that serve as the critical backbone for blockbuster agrochemicals and pharmaceuticals. Among these, 2-methoxy-3-cyano-5-methylpyrrole stands out as a highly specialized building block, primarily utilized in the synthesis of 1-arylpyrrole pesticides such as the pro-insecticide chlorfenapyr[1]. This technical guide provides an in-depth analysis of its molecular architecture, stability profile, and reactivity, supported by field-proven experimental protocols and mechanistic causality.

Molecular Architecture and Electronic Profiling

The unique reactivity of 2-methoxy-3-cyano-5-methylpyrrole is dictated by a classic "push-pull" electronic system. While the pyrrole ring is inherently electron-rich, this specific substitution pattern creates a highly regioselective nucleophilic hotspot at the C-4 position[1].

  • The "Push" (C-2 and C-5): The 2-methoxy group exerts a strong positive mesomeric (+M) effect, while the 5-methyl group provides a positive inductive (+I) effect. Both substituents pump electron density into the π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The "Pull" (C-3): The 3-cyano group is strongly electron-withdrawing (-M, -I). It acts as an electron sink, stabilizing the ring against spontaneous oxidative polymerization—a common degradation pathway for highly electron-rich pyrroles[1].

  • The Result: The C-4 position remains the only unsubstituted carbon and becomes the exclusive focal point for electrophilic aromatic substitution (EAS).

G Methoxy 2-Methoxy (+M, +I effect) C4 C-4 Position (Nucleophilic Hotspot) Methoxy->C4 Electron Donation Methyl 5-Methyl (+I effect) Methyl->C4 Electron Donation Cyano 3-Cyano (-M, -I effect) C4->Cyano Pull/Stabilization

Electronic push-pull dynamics directing C-4 regioselectivity in the pyrrole ring.

Stability Profile

Understanding the stability of this intermediate is critical for process chemistry, scale-up, and long-term storage.

  • Thermal and Photochemical Stability: In the solid state at ambient temperature, the compound is remarkably stable. The electron-withdrawing 3-cyano group mitigates the electron density provided by the methoxy and methyl groups, making the pyrrole significantly less susceptible to autoxidation and light-induced degradation compared to simple alkylpyrroles.

  • Hydrolytic Stability: The 2-methoxy group functions similarly to an enol ether within the aromatic system. Under strongly acidic aqueous conditions, it is highly susceptible to hydrolysis, which yields the corresponding pyrrolin-2-one. Therefore, all reactions and storage environments must be maintained under strictly anhydrous or neutral-to-basic conditions to preserve the integrity of the methoxy ether.

Reactivity Pathways & Mechanistic Causality

The synthetic utility of 2-methoxy-3-cyano-5-methylpyrrole lies in two primary reaction vectors:

  • Regioselective C-4 Functionalization: Due to the synergistic directing effects of the C-2 methoxy and C-5 methyl groups, electrophiles exclusively attack C-4. A critical industrial application is the sulfenylation using dichlorofluoromethylsulfenyl chloride (Cl₂FCSCl) to install the lipophilic side chain required for pro-insecticidal activity[1]. The intermediate stabilizes the resulting Wheland complex, leading to rapid and high-yielding substitution.

  • N-Functionalization: The N-H bond is relatively acidic due to the electron-withdrawing nature of the adjacent 3-cyano group. Deprotonation with a strong base (e.g., NaH or KOtBu) generates a reactive pyrrolide anion, which readily undergoes N-alkylation or N-arylation to build the final pesticide core[1].

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility in the laboratory, the following protocol details the regioselective C-4 sulfenylation—a cornerstone reaction in pesticide intermediate synthesis[1].

Protocol: Regioselective C-4 Sulfenylation with Cl₂FCSCl

Causality Note: Anhydrous dichloromethane (CH₂Cl₂) is chosen as the solvent because it provides excellent solubility for the highly reactive sulfenyl chloride while maintaining the starting pyrrole in a fine suspension. This heterogeneous-to-homogeneous transition controls the reaction rate, dissipates exothermic energy, and prevents unwanted poly-substitution.

  • Preparation: Suspend 0.5 g of 2-methoxy-3-cyano-5-methylpyrrole in 5 mL of anhydrous CH₂Cl₂ in a flame-dried, nitrogen-purged round-bottom flask[1].

  • Electrophile Addition: Slowly add 0.45 mL of dichlorofluoromethylsulfenyl chloride (Cl₂FCSCl) dropwise at room temperature[1].

    • Self-validation step: The reaction mixture should slowly transition from a cloudy suspension to a more homogeneous state as the functionalized product forms, eventually precipitating the newly formed product.

  • Reaction: Stir the mixture at room temperature for 14 hours[1]. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Isolation: Filter the resulting off-white precipitate. Wash the filter cake with 2 x 2 mL of cold CH₂Cl₂ to remove unreacted sulfenyl chloride and trace lipophilic impurities[1].

  • Drying: Dry the solid under high vacuum (0.1 Torr) for 4 hours to afford the pure sulfenylated intermediate[1].

Workflow Step1 1. Suspend 2-Methoxy-3-cyano-5-methylpyrrole in anhydrous CH2Cl2 Step2 2. Add Cl2FCSCl (0.9 equiv) Dropwise at RT Step1->Step2 Step3 3. Stir for 14 h (Monitor via TLC) Step2->Step3 Step4 4. Filter Precipitate Wash with cold CH2Cl2 Step3->Step4 Step5 5. Dry under High Vacuum (Yield: Off-white solid) Step4->Step5

Step-by-step experimental workflow for the regioselective C-4 sulfenylation.

Quantitative Data Summary

The following table synthesizes the operational parameters, expected outcomes, and mechanistic causality for the handling and reacting of 2-methoxy-3-cyano-5-methylpyrrole.

ParameterConditionObservation / ValueCausality / Mechanism
Thermal Stability Solid state, 25°C, darkStable for >6 monthsCyano group lowers HOMO, preventing oxidative polymerization.
Hydrolytic Stability Aqueous Acid (pH < 3)Rapid degradationProtonation of C-5/C-3 drives hydrolysis of the 2-methoxy ether.
C-4 Sulfenylation Cl₂FCSCl, CH₂Cl₂, RT>85% yield (Regiopure)Synergistic directing effects of C-2 OMe and C-5 Me target C-4[1].
N-Deprotonation NaH, THF, 0°CQuantitative anion formationEnhanced N-H acidity due to the -M effect of the 3-cyano group.

Conclusion

2-Methoxy-3-cyano-5-methylpyrrole is a masterclass in heterocyclic design. By perfectly balancing electron-donating and electron-withdrawing substituents, chemists have created a stable, yet highly regioselective building block. Mastering its stability limits (particularly its acid sensitivity) and exploiting its C-4 nucleophilicity allows for the efficient, scalable synthesis of complex agrochemical active ingredients and targeted 1-arylpyrrole pesticides.

References

  • Doehner Jr., R. F. (2001). Intermediates useful for the synthesis of 1-arylpyrrole pesticides. U.S. Patent No. 6,271,392. Washington, DC: U.S. Patent and Trademark Office.
  • Foley, L. (1994). A facile synthesis of 3-cyano- and 3-carboethoxypyrroles. Tetrahedron Letters, 35(33), 5989-5992. URL:[Link]

Sources

Foundational

Engineering Substituted 3-Cyanopyrroles: A Technical Guide to Synthesis, Biological Mechanisms, and Drug Development

Executive Summary As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I have observed that pyrroles represent a privileged scaffold in medicinal chemistry and drug development. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I have observed that pyrroles represent a privileged scaffold in medicinal chemistry and drug development. Among these, substituted 3-cyanopyrroles have emerged as pivotal intermediates and active pharmaceutical ingredients (APIs). The cyano group (-CN) functions not merely as a structural motif, but as a highly versatile synthetic handle—readily convertible to various functionalities (e.g., amines, amides, ketones) while also participating directly in target binding through hydrogen bond acceptance. This whitepaper synthesizes current literature to provide an authoritative guide on the synthesis, mechanistic pathways, and biological evaluation of 3-cyanopyrrole derivatives.

Part 1: Synthetic Methodologies - The Multicomponent Paradigm

Historically, synthesizing highly substituted pyrroles required harsh conditions, multi-step linear sequences, and suffered from poor atom economy. Recent advancements have shifted the paradigm towards one-pot, multicomponent reactions (MCRs). A highly efficient MCR utilizes α-hydroxyketones, oxoacetonitriles, and primary amines to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles with complete selectivity[1].

The mechanistic elegance of this protocol lies in its atom economy: water is the only byproduct lost during the reaction, making it highly sustainable and scalable for industrial pharmaceutical applications.

Protocol: One-Pot Multicomponent Synthesis of N-Substituted 3-Cyanopyrroles

This methodology is adapted from the1 framework[1].

Objective: To synthesize highly functionalized 3-cyanopyrroles with high atom efficiency and structural selectivity.

Step 1: Substrate Solvation In a round-bottom flask, dissolve the substituted phenacyl alcohol (α-hydroxyketone, 1.0 eq.) and oxoacetonitrile (1.0 eq.) in absolute ethanol (approx. 3 mL/mmol).

  • Causality: Ethanol serves as a polar protic solvent that stabilizes the transition states of the subsequent condensation reactions. It ensures complete dissolution of the organic precursors while remaining benign enough to support green chemistry standards.

Step 2: Amine Addition Add the primary amine (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Causality: A 10% molar excess of the amine is utilized to drive the initial nucleophilic attack on the carbonyl group, compensating for any potential volatilization and minimizing competitive side-reactions.

Step 3: Acid Catalysis Introduce glacial acetic acid (AcOH, 1.0 eq.) dropwise.

  • Causality: Acetic acid functions as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to facilitate imine formation, without being harsh enough to degrade the sensitive α-hydroxyketone substrate.

Step 4: Cyclization and Aromatization (Self-Validation Step) Heat the reaction mixture to 70 °C and maintain stirring for 3 hours. Monitor progression via Thin Layer Chromatography (TLC).

  • Causality: The thermal energy overcomes the activation barrier for the intramolecular cyclization and subsequent dehydration steps. The loss of water molecules acts as the thermodynamic driving force, yielding the stable aromatic pyrrole system. The protocol is self-validating: the disappearance of the starting material spots on the TLC plate directly correlates with the precipitation or formation of the highly conjugated pyrrole product.

Step 5: Isolation Evaporate the solvent under reduced pressure. Purify the crude foam via recrystallization or flash column chromatography to yield the pure 3-cyanopyrrole.

Synthesis A α-Hydroxyketone Cond Condensation & Imine Formation (EtOH, AcOH Catalyst) A->Cond B Oxoacetonitrile B->Cond C Primary Amine C->Cond Cycl Cyclization & Dehydration (70°C, 3h) Cond->Cycl Prod N-Substituted 3-Cyanopyrrole Cycl->Prod

Caption: Multicomponent synthesis workflow of N-substituted 3-cyanopyrroles.

Part 2: Biological Activities and Mechanism of Action

The structural modularity of 3-cyanopyrroles allows them to interact with diverse biological targets. By tuning the substituents at the 1, 2, and 5 positions, researchers have successfully developed candidates with potent anti-inflammatory, antituberculosis, and anti-cancer properties.

Anti-inflammatory Activity (COX-2 Inhibition)

Selective inhibition of Cyclooxygenase-2 (COX-2) is a primary therapeutic pathway for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies demonstrate that 3-cyanopyrrole derivatives interact directly with the COX-2 active site. As detailed in2, the cyano group and associated side chains act as critical hydrogen bond acceptors, forming stable interactions with amino acid residues Tyr 385 and Ser 530 [2]. This binding effectively blocks the enzyme's channel, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins.

MOA Drug 3-Cyanopyrrole Derivative Target COX-2 Active Site Drug->Target Bind1 H-Bonding: Tyr 385 Target->Bind1 Bind2 H-Bonding: Ser 530 Target->Bind2 Inhib Prostaglandin Inhibition Bind1->Inhib Bind2->Inhib Effect Anti-inflammatory Effect Inhib->Effect

Caption: Mechanism of COX-2 inhibition by 3-cyanopyrrole derivatives.

Anti-cancer Activity (Cell Cycle Modulation)

Beyond inflammation, specific halogenated 3-cyanopyrroles have shown significant promise in oncology. Research on highlights their potent in vitro cytotoxicity against cancer cell lines. Flow cytometry (FCM) tracking reveals that these compounds disrupt DNA biosynthesis, inducing cell cycle arrest primarily in the G0/G1 phase, thereby halting tumor proliferation.

Quantitative Data Summary

To facilitate easy comparison for drug development professionals, the following table summarizes the synthetic yields and biological activities of key 3-cyanopyrrole derivatives cited in the literature:

Compound IdentifierFunctional SubstituentsSynthetic Yield (%)Primary Target / AssayQuantitative Activity
Compound 1a 4-Fluorophenyl, Methylsulfonyl77%COX-2 EnzymeHigh selective inhibition
Compound 1f Benzyl, Phenyl68%Mycobacterium tuberculosisActive antituberculosis lead
Compound 2r Ethyl, 3-chloro-4-fluorophenyl85%Cancer Cell Lines (FCM)IC50 < 10 µM (G0/G1 arrest)
Compound 1g D-(+)-fructose derived61%General Bio-screeningN/A (Hygroscopic solid)

Conclusion

The 3-cyanopyrrole scaffold is a cornerstone of modern heterocyclic drug discovery. By leveraging mild, one-pot multicomponent synthetic strategies, researchers can rapidly generate diverse libraries of these compounds with high atom efficiency. As demonstrated by their targeted interactions with COX-2 and their ability to modulate the cell cycle in oncological models, 3-cyanopyrroles offer an expansive frontier for the development of next-generation therapeutics.

References

  • Title: Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines Source: PMC / Molecules URL
  • Title: Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study Source: Scientific Research Publishing URL
  • Title: SYNTHESIS OF 3-ETHOXYCARBONYL/CYANO-4-(3-CHLORO-4-FLUOROPHENYL)

Sources

Exploratory

Discovery, Synthesis, and Agrochemical Applications of 2-Methoxy-3-cyano-5-methylpyrrole

A Technical Whitepaper for Drug Development Professionals and Synthesis Chemists Executive Summary The development of highly substituted pyrroles has been a cornerstone in the discovery of modern agrochemicals and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthesis Chemists

Executive Summary

The development of highly substituted pyrroles has been a cornerstone in the discovery of modern agrochemicals and pharmaceuticals. Among these, 2-Methoxy-3-cyano-5-methylpyrrole stands out as a critical, highly functionalized intermediate. Originally emerging from fundamental heterocyclic methodology in the mid-1990s, this compound was rapidly adopted as a keystone precursor for the synthesis of broad-spectrum 1-arylpyrrole pesticides.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for synthesizing and functionalizing this compound, designed specifically for senior researchers scaling up agrochemical libraries.

Historical Context and Discovery

The structural framework for 3-cyano- and 3-carboethoxypyrroles—specifically those substituted at the 2-position with alkoxy groups and the 5-position with alkyl groups—was first detailed in a seminal 1994 chemistry article by L.H. Foley in Tetrahedron Letters[1]. Foley’s work demonstrated an expedient synthesis of poly-substituted pyrroles from α-cyano-γ-keto esters and related nitriles, proving that highly functionalized pyrrole rings could be assembled in a single, scalable step.

Recognizing the unique electronic properties of these poly-substituted pyrroles, researchers at Rhone-Poulenc Inc. (now part of the Bayer CropScience lineage) leveraged Foley's methodology to develop novel 3-substituted-4-thiopyrrole intermediates[1]. As detailed in U.S. Patent 6,271,392 B1, 2-methoxy-3-cyano-5-methylpyrrole was identified as an ideal, inexpensive starting material for the preparation of 1-arylpyrrole compounds, which exhibit potent activity against insects, acarids, and nematodes[2][3].

Structural Chemistry & Mechanistic Rationale

The utility of 2-methoxy-3-cyano-5-methylpyrrole lies in its precise electronic architecture. The pyrrole ring is a naturally electron-rich heterocycle, but its reactivity must be tightly controlled to prevent unwanted polymerization or poly-substitution during downstream functionalization.

Substituent Directing Effects
  • 2-Methoxy Group (+M Effect): Acts as a strong electron-donating group via resonance, pushing electron density into the ring.

  • 5-Methyl Group (+I Effect): Provides mild electron-donating inductive stabilization.

  • 3-Cyano Group (-M Effect): An electron-withdrawing group that stabilizes the ring and directs incoming electrophiles.

Causality in Reactivity: The combination of the electron-donating methoxy/methyl groups and the electron-withdrawing cyano group creates a synergistic "push-pull" electronic environment. This strictly isolates the C4 position as the sole, highly nucleophilic center, allowing for regioselective electrophilic aromatic substitution (such as sulfenylation) without the need for protecting groups.

G Pyrrole Pyrrole Core C4 C4 Position (Highly Nucleophilic Center) Pyrrole->C4 Synergistic Activation for Electrophilic Attack OMe 2-Methoxy Group (+M Effect / Electron Donating) OMe->Pyrrole Activates Ring Me 5-Methyl Group (+I Effect / Electron Donating) Me->Pyrrole Activates Ring CN 3-Cyano Group (-M Effect / Electron Withdrawing) CN->Pyrrole Directs Electrophile

Figure 1: Electronic directing effects isolating the C4 position for regioselective functionalization.

Self-Validating Experimental Protocols

The following workflows outline the synthesis of the core pyrrole and its subsequent conversion into an agrochemical precursor. These protocols are designed as self-validating systems —meaning the physical state changes (e.g., precipitation, color shifts) serve as internal quality controls, minimizing the need for constant in-process analytical sampling.

G SM Starting Material 2-Cyano-4-oxopentanenitrile Intermediate Core Pyrrole 2-Methoxy-3-cyano- 5-methylpyrrole SM->Intermediate MeOH, Me2NH·HCl Reflux 65°C, 24h Product Agrochemical Precursor 4-Sulfenylated Pyrrole Intermediate->Product Cl2FCSCl, CH2Cl2 RT, 14h

Figure 2: Two-step chemical workflow from acyclic starting material to 4-sulfenylated precursor.

Protocol A: Synthesis of 2-Methoxy-3-cyano-5-methylpyrrole[1]

Objective: Cyclization of an acyclic precursor into a fully functionalized pyrrole.

  • Preparation: In a round-bottom flask, dissolve 2.75 g of 2-cyano-4-oxopentanenitrile and 16.25 g of dimethylamine hydrochloride in 100 mL of anhydrous methanol.

    • Causality: Dimethylamine hydrochloride acts as a mild acidic buffer. It promotes the initial enamine/imine formation from the ketone carbonyl without degrading the sensitive nitrile groups. Methanol acts dually as the solvent and the nucleophile, trapping the intermediate during cyclization to install the 2-methoxy ether linkage.

  • Reflux: Heat the solution to reflux (~65°C) and maintain for 24 hours under an inert atmosphere.

  • Solvent Removal: Cool the mixture to room temperature. Remove the methanol under reduced pressure.

  • Aqueous Quench & Extraction: Dissolve the resulting residue in 50 mL of deionized H₂O. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification (Self-Validation): Purify via silica gel chromatography. The successful formation of the product is visually validated by the isolation of a pale yellow solid . A melting point confirmation of 187°C serves as the primary metric of high purity[1].

Protocol B: Electrophilic Sulfenylation at the C4 Position[3]

Objective: Functionalize the C4 position to generate a 3-substituted-4-thiopyrrole intermediate for 1-arylpyrrole pesticide synthesis.

  • Suspension: Suspend 0.5 g of the purified 2-methoxy-3-cyano-5-methylpyrrole in 5 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Causality: CH₂Cl₂ is chosen as a non-polar, aprotic solvent. It is mandatory here to prevent the rapid hydrolysis of the highly moisture-sensitive sulfenyl chloride reagent.

  • Electrophilic Addition: Dropwise, add 0.45 mL of dichlorofluoromethylsulfenyl chloride (Cl₂FCSCl) to the suspension.

  • Kinetic Control: Stir the reaction mixture at room temperature (20–25°C) for 14 hours.

    • Causality: Because the pyrrole ring is synergistically activated by the methoxy and methyl groups, the C4 position is exceptionally nucleophilic. Applying external heat is unnecessary and would risk poly-sulfenylation or decomposition.

  • Isolation (Self-Validation): The reaction is self-validating; as the sulfenylated product forms, it precipitates out of the CH₂Cl₂ solution. Filter the resulting precipitate, wash with cold CH₂Cl₂, and dry under high vacuum to afford an off-white solid [2].

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected yields, and validation metrics for the scale-up of this intermediate.

Reaction StepReagents & SolventsTemperature & TimeYield / OutcomeKey Validation Metric
Pyrrole Cyclization 2-Cyano-4-oxopentanenitrile (2.75g)Me₂NH·HCl (16.25g)Methanol (100mL)Reflux (65°C)24 hours~1.07 g(Pale yellow solid)Melting Point: 187°C
Electrophilic Sulfenylation 2-Methoxy-3-cyano-5-methylpyrrole (0.5g)Cl₂FCSCl (0.45mL)CH₂Cl₂ (5mL)Room Temp (20-25°C)14 hoursQuantitative(Off-white solid)Spontaneous precipitation from CH₂Cl₂

References

  • Intermediates useful for the synthesis of 1-arylpyrrole pesticides (US Patent 6,271,392 B1)
  • Source: Tetrahedron Letters, 1994, 35(33), 5989-5992. (Foley, L.H.)

Sources

Foundational

A Comprehensive Guide to the Theoretical and Computational Modeling of 2-Methoxy-3-cyano-5-methylpyrrole

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Methoxy-3-cyano-5-methylpyrrole, a substituted pyrrole of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Methoxy-3-cyano-5-methylpyrrole, a substituted pyrrole of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven computational protocols. The methodologies outlined herein are designed to elucidate the structural, electronic, and spectroscopic properties of the title compound, thereby facilitating a deeper understanding of its potential applications.

Introduction: The Significance of Substituted Pyrroles and the Role of Computational Chemistry

The pyrrole nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] The functionalization of the pyrrole ring with various substituents, such as methoxy, cyano, and methyl groups, can significantly modulate its physicochemical properties and biological activity.[2][3] 2-Methoxy-3-cyano-5-methylpyrrole represents a molecule with a unique combination of electron-donating (methoxy, methyl) and electron-withdrawing (cyano) groups, which is expected to result in interesting electronic and reactivity patterns.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating the properties of such molecules at the atomic level.[4] DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic signatures, providing insights that are often difficult to obtain through experimental means alone.[4][5] This guide will detail a systematic computational workflow for the comprehensive characterization of 2-Methoxy-3-cyano-5-methylpyrrole.

Part 1: Molecular Structure and Stability Analysis

A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Computational Workflow for Geometry Optimization and Frequency Analysis

The following diagram illustrates the typical workflow for obtaining a stable molecular geometry and confirming its stability.

Geometry Optimization Workflow Computational Workflow for Structural Analysis cluster_input Initial Setup cluster_dft DFT Calculations cluster_analysis Validation and Analysis start Build Initial 3D Structure of 2-Methoxy-3-cyano-5-methylpyrrole geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Input Structure freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry check_freq Check for Imaginary Frequencies freq_calc->check_freq stable_geom Obtain Stable Geometry and Thermodynamic Properties check_freq->stable_geom No Imaginary Frequencies unstable Unstable Structure (Transition State or Higher-Order Saddle Point) check_freq->unstable Imaginary Frequencies Present MEP_Concept Conceptual Representation of Molecular Electrostatic Potential cluster_molecule 2-Methoxy-3-cyano-5-methylpyrrole mol Molecular Structure neg Negative Potential (Red) (e.g., around N of cyano, O of methoxy) Nucleophilic Center pos Positive Potential (Blue) (e.g., around H atoms) Electrophilic Center

Caption: A conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.

Part 3: Spectroscopic Properties Prediction

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the structural elucidation and characterization of novel compounds. [2][6]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. [2]The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts with good accuracy. [7] Protocol for NMR Chemical Shift Calculation:

  • Optimized Geometry: Use the previously optimized geometry of 2-Methoxy-3-cyano-5-methylpyrrole.

  • Computational Method: The GIAO method is employed, typically with the same functional and a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

  • Solvent Effects: Since NMR spectra are usually recorded in solution, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent (e.g., CDCl₃ or DMSO-d₆). [8][9]4. Referencing: The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrole-HCalculated Value
Methoxy-HCalculated Value
Methyl-HCalculated Value
C2Calculated Value
C3Calculated Value
C4Calculated Value
C5Calculated Value
Methoxy-CCalculated Value
Cyano-CCalculated Value
Methyl-CCalculated Value

Note: The table presents placeholder "Calculated Value" as a template for actual computational results. The specific pyrrole proton (H4) would be listed.

Infrared (IR) Spectroscopy

The vibrational frequencies calculated in Part 1 can be used to simulate the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these vibrations can be used to identify the functional groups present in the molecule. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies.

Conclusion

The theoretical and computational methodologies detailed in this guide provide a robust framework for the in-depth characterization of 2-Methoxy-3-cyano-5-methylpyrrole. By systematically applying these protocols, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. This knowledge is crucial for understanding its potential as a lead compound in drug discovery or as a building block in materials science. The synergy between computational modeling and experimental studies will undoubtedly accelerate the exploration of the full potential of this and other substituted pyrrole derivatives.

References

  • Benchchem. (n.d.). A Technical Guide to the Computational Modeling of Pyrrolo[3,2-b]pyrrole Excited States using TD-DFT.
  • Benchchem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • ACS Publications. (2025, September 10). Quantum Chemical Modeling of Superbase-Mediated Self-Organization of Pyrroles from Acetylenes and Nitriles.
  • MDPI. (2020, May 30). Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations.
  • Taylor & Francis Online. (2019, August 22). Computational study about the derivatives of pyrrole as high-energy-density compounds.
  • Benchchem. (n.d.). Theoretical studies and DFT calculations of pyridine compounds.
  • Benchchem. (n.d.). Technical Support Center: NMR Analysis of Substituted Pyrroles.
  • Kazakh National Medical University. (2025, March 10). DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines.
  • SciSpace. (2021, April 1). DFT Calculations and Molecular Docking Studies on a Chromene Derivative.
  • PMC. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • ResearchGate. (2018, August 11). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study.
  • Bulgarian Chemical Communications. (2017). DFT study of nitrogenated heterocycles of six and seven links.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Pyrrole studies. Part 35. Aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles. An X-ray crystallographic and spectroscopic study of the oxidation products.
  • PMC. (n.d.). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells.
  • MDPI. (2000, January 26). Substituted Pyrroles.
  • Canadian Journal of Chemistry. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles.
  • MalariaWorld. (2022, July 12). Journal of Physics and Chemistry of Solids.
  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Scilit. (n.d.). Synthesis of substituted 2‐amino‐3‐cyano‐4‐methylpyrroles.
  • PMC. (2022, June 17). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Pyrrole Synthesis for the Assembly of Highly Functionalized Pyrroles in Drug Discovery

Executive Summary The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and blockbuster pharmaceuticals[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and blockbuster pharmaceuticals[1]. The Hantzsch pyrrole synthesis , first reported in 1890, remains one of the most robust multicomponent reactions (MCRs) for constructing highly substituted 1,2,3,4,5-pentasubstituted pyrroles[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction schemes. Here, we dissect the thermodynamic and kinetic causality behind the Hantzsch synthesis, explore its critical role in modern drug development (such as the synthesis of Atorvastatin), and provide self-validating experimental protocols that contrast classical solution-phase methods with modern, green mechanochemical approaches.

Mechanistic Causality & Reaction Dynamics

The Hantzsch pyrrole synthesis is a convergent, three-component condensation between a β -dicarbonyl compound (typically a β -ketoester), an α -haloketone (or α -haloester), and a primary amine or ammonia[2]. Understanding the sequence of bond formations is critical for troubleshooting low yields and preventing side reactions.

  • Enamine Formation (Kinetic Control): The reaction initiates with the nucleophilic attack of the primary amine on the highly electrophilic β -carbonyl carbon of the β -ketoester. The causality of adding an excess of amine is to drive this equilibrium forward, releasing water and forming a stable enaminone or enamino ester intermediate[2].

  • C-Alkylation (Orthogonal Reactivity): The newly formed enamine acts as a potent carbon-nucleophile. It attacks the electrophilic carbon of the α -haloketone. If the initial enamine formation is incomplete, the α -haloketone can directly alkylate the oxygen of the β -ketoester, leading to the competing Feist–Bénary furan synthesis[3].

  • Cyclization & Aromatization (Thermodynamic Sink): Intramolecular cyclocondensation occurs between the amine nitrogen and the remaining carbonyl group. Subsequent dehydration yields the fully aromatized pyrrole ring, which acts as the thermodynamic sink of the reaction sequence[4].

HantzschMechanism SM1 β-Ketoester + Primary Amine Enamine Enamine Intermediate SM1->Enamine Condensation (-H2O) Alkylation C-Alkylated Intermediate Enamine->Alkylation Nucleophilic Attack SM2 α-Haloketone SM2->Alkylation Electrophile Cyclization Hydroxymethylene Intermediate Alkylation->Cyclization Intramolecular Cyclization Product Functionalized Pyrrole Cyclization->Product Dehydration (-H2O)

Fig 1: Mechanistic workflow of the Hantzsch pyrrole synthesis.

Pharmaceutical Applications: The Atorvastatin Paradigm

The clinical significance of the pyrrole core cannot be overstated. It is the central pharmacophore in Atorvastatin (Lipitor®), a cholesterol-lowering statin that became the best-selling drug in pharmaceutical history[5].

In target-oriented synthesis, the Hantzsch MCR provides unmatched step economy. For Atorvastatin, a modern mechanochemical variation of the Hantzsch synthesis is employed. By sequentially combining a β -ketoamide, a chiral protected primary amine, and an α -iodoacetophenone derivative under high-speed vibration milling (HSVM), chemists can assemble the complex pentasubstituted pyrrole core in a single operational step[5]. This bypasses the need for lengthy linear syntheses, dramatically reducing the E-factor (waste-to-product ratio) of the API manufacturing process.

Comparative Analysis of Synthetic Routes

Historically, classical Hantzsch conditions required refluxing in volatile organic solvents (like ethanol) for hours, often yielding moderate results (30–60%) due to thermal degradation and competitive furan formation[3]. Modern methodologies have introduced organocatalysis, photoredox systems, and mechanochemistry to improve yields and sustainability.

Table 1: Quantitative Comparison of Hantzsch Pyrrole Synthesis Methodologies

Synthetic StrategyReagents / CatalystsReaction MediumTimeTypical YieldGreen Chemistry Metric (E-Factor)
Classical [2]UncatalyzedEthanol (60–85 °C)2–4 h30–60%High (Significant solvent waste)
Mechanochemical [5]High-Speed MillingSolvent-Free1–1.5 h75–95%Very Low (Minimal waste)
Organocatalytic [3]DABCOWater (RT)1–3 h80–92%Low (Aqueous medium)
Photoredox [6]Eosin Y, Visible LightMild Solvents4–12 h70–88%Moderate (High atom economy)

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems . Each critical step contains an observational or analytical checkpoint to verify causality before proceeding.

ExperimentalWorkflow Prep 1. Reagent Preparation Equimolar β-dicarbonyl & α-haloketone React 2. Multicomponent Reaction Amine addition (Classical or Mechanochemical) Prep->React Monitor 3. In-Process Control TLC/LC-MS monitoring React->Monitor Workup 4. Quench & Extraction Aqueous wash to remove salts/catalyst Monitor->Workup Purify 5. Purification Column Chromatography or Recrystallization Workup->Purify Validate 6. Product Validation NMR, HRMS, Purity >95% Purify->Validate

Fig 2: Standard experimental workflow for pyrrole synthesis and validation.

Protocol A: Classical Solution-Phase Synthesis

Best for: Routine synthesis of robust, low-molecular-weight pyrroles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β -ketoester (1.0 eq) and the α -haloketone (1.0 eq) in absolute ethanol[4].

    • Self-Validation: The solution must be completely clear. Any turbidity indicates degraded starting materials, which will nucleate side reactions.

  • Amine Addition: Slowly add an excess of aqueous ammonia or primary amine (5–10 eq) to the stirred solution[4].

    • Causality: The massive excess of amine outcompetes the oxygen-alkylation pathway, suppressing the Feist-Bénary furan byproduct[3].

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 60–85 °C for 2–4 hours.

    • Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc). The disappearance of the UV-active α -haloketone spot and the emergence of a highly fluorescent, lower-Rf spot confirms pyrrole aromatization.

  • Biphasic Work-up: Cool to room temperature and remove ethanol under reduced pressure. Partition the crude residue between diethyl ether and water[4].

    • Causality: The non-polar ether selectively solvates the functionalized pyrrole, while the aqueous phase strips away the massive excess of polar amines and water-soluble halide salts.

    • Self-Validation: A sharp phase boundary must form. If an emulsion persists, it indicates the presence of unreacted amphiphilic intermediates; resolve this by adding saturated aqueous NaCl (brine) to increase the aqueous layer's ionic strength.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and purify via silica gel column chromatography[4].

Protocol B: Mechanochemical (Solvent-Free) Synthesis

Best for: Synthesis of complex APIs (e.g., Atorvastatin precursors) and thermally sensitive substrates.

  • Milling Setup: To a stainless steel grinding jar, add the primary amine (1.2 eq), the β -dicarbonyl compound (1.0 eq), and the α -haloketone (1.0 eq)[4].

    • Causality: Mechanochemistry relies on high local concentrations and sheer force rather than thermal energy, allowing for near-quantitative yields without bulk solvent[5].

  • Catalyst Addition (Optional but Recommended): Add catalytic amounts of AgNO3​ (1.1 eq) or Ceric Ammonium Nitrate (CAN, 0.1 eq) to facilitate halogen leaving group abstraction[4].

  • High-Speed Vibration Milling (HSVM): Seal the jar and mill at 25–30 Hz for 60–90 minutes.

    • Self-Validation: Upon opening the jar, the physical state of the mixture should have transformed from distinct crystalline powders into a homogenous, colored paste or melt. This phase change confirms successful mechanochemical activation and intermediate fusion.

  • Extraction & Quench: Extract the solid residue directly from the jar using dichloromethane (DCM). Wash the organic extract sequentially with saturated aqueous sodium thiosulfate (to quench any oxidized species) and brine[4].

    • Self-Validation: Complete dissolution of the organic paste in DCM, leaving only a fine inorganic suspension (silver/cerium salts), confirms the target compound has been successfully extracted from the mechanochemical matrix.

  • Validation: Concentrate under reduced pressure and validate the structure via 1H -NMR (look for the distinct pyrrole C-H resonance at δ 6.0–6.8 ppm, depending on substitution) and HRMS.

Sources

Application

Multi-Component Reactions for the Synthesis of 2-Amino-3-cyanopyrroles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of multi-component reactions (MCRs) for the efficient synthesis of 2-amino-3-cyanopyrroles. This valuable hetero...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of multi-component reactions (MCRs) for the efficient synthesis of 2-amino-3-cyanopyrroles. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a precursor to a wide array of biologically active molecules, including kinase inhibitors and anticancer agents. Here, we delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the practical applications of these powerful synthetic strategies.

The Significance of the 2-Amino-3-cyanopyrrole Scaffold

The pyrrole ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals. The specific substitution pattern of a 2-amino-3-cyano group imparts unique electronic and steric properties to the pyrrole core, making it a privileged scaffold in drug discovery. This arrangement allows for diverse post-synthetic modifications, enabling the exploration of vast chemical space to optimize biological activity. Notably, derivatives of this scaffold have shown promise as inhibitors of various protein kinases, which are critical targets in oncology. The development of efficient and modular synthetic routes to this core structure is therefore of paramount importance for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Multi-Component Strategies for 2-Amino-3-cyanopyrrole Synthesis

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages over traditional linear syntheses. These include increased efficiency, reduced waste, and the ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of 2-amino-3-cyanopyrroles, each with its own set of advantages and substrate scope.

Three-Component Synthesis from α-Hydroxyketones, Primary Amines, and Malononitrile

A robust and versatile approach to N-substituted 2-amino-3-cyanopyrroles involves the condensation of an α-hydroxyketone, a primary amine, and malononitrile. This reaction is often catalyzed by a mild acid, such as acetic acid, and proceeds through a series of sequential reactions in a one-pot fashion.

Reaction Mechanism Insights

The reaction is believed to proceed via an initial condensation of the primary amine with the α-hydroxyketone to form an α-amino ketone in situ. This intermediate then undergoes a Knoevenagel condensation with malononitrile. The resulting adduct then cyclizes through an intramolecular Thorpe-Ziegler type reaction, followed by tautomerization to yield the aromatic 2-amino-3-cyanopyrrole. The use of an acid catalyst facilitates both the initial imine formation and the subsequent cyclization and dehydration steps.

MCR_Mechanism_1 cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates R1_CO_CH2OH α-Hydroxyketone Amino_Ketone α-Amino Ketone R1_CO_CH2OH->Amino_Ketone + R2-NH2 - H2O R2_NH2 Primary Amine R2_NH2->Amino_Ketone Malononitrile Malononitrile Knoevenagel_Adduct Knoevenagel Adduct Malononitrile->Knoevenagel_Adduct Amino_Ketone->Knoevenagel_Adduct + Malononitrile - H2O Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-3-cyanopyrrole Cyclized_Intermediate->Product Tautomerization

Figure 1: Proposed mechanism for the three-component synthesis of 2-amino-3-cyanopyrroles.

Catalyst-Free Three-Component Synthesis from Nitroepoxides, Amines, and Malononitrile

An elegant and environmentally benign approach utilizes α-nitroepoxides as a key starting material. This reaction proceeds without the need for a metal catalyst, often in a protic solvent like methanol, and demonstrates high atom economy.

Causality in Experimental Design

The choice of a nitroepoxide is critical as it serves as a latent α-amino ketone precursor. The reaction is initiated by the nucleophilic ring-opening of the epoxide by the amine. This is followed by the elimination of the nitro group, which is a good leaving group, to form an enamine intermediate. This enamine then reacts with malononitrile, followed by cyclization and tautomerization to afford the final product. The absence of a catalyst simplifies the reaction setup and purification, making it a highly attractive method.

Experimental_Workflow_1 Reactants Combine Nitroepoxide, Amine, Malononitrile, and K2CO3 in Methanol Stir Stir at 60°C for 3 hours Reactants->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Silica Gel Chromatography Concentrate->Purify Product Isolated 2-Amino-3-cyanopyrrole Purify->Product

Figure 2: General experimental workflow for the nitroepoxide-based synthesis.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Three-Component Synthesis from a Nitroepoxide, Amine, and Malononitrile

This protocol is adapted from a reported catalyst-free synthesis and is a good example of a green chemistry approach.

Materials:

  • α-Nitroepoxide (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the α-nitroepoxide (1.0 mmol), the primary amine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol).

  • Add methanol as the solvent. The exact volume will depend on the scale of the reaction, but a concentration of 0.1-0.5 M is a good starting point.

  • Stir the reaction mixture at 60°C for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (e.g., 10 mL) to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-cyanopyrrole.

Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of starting materials and the appearance of a new set of signals corresponding to the pyrrole product in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the protocol.

EntryNitroepoxide (R1)Amine (R2)ProductYield (%)
1PhenylBenzyl2-amino-1-benzyl-5-phenyl-1H-pyrrole-3-carbonitrile88
24-ChlorophenylBenzyl2-amino-1-benzyl-5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile73
3MethylIsobutyl2-amino-1-isobutyl-5-methyl-1H-pyrrole-3-carbonitrile86

Table 1: Representative yields for the three-component synthesis from nitroepoxides.

Protocol 2: Multi-Step Synthesis via Reductive Amination and Cyclization

This protocol involves a more linear approach but is effective for the synthesis of specific N-substituted 2-amino-3-cyanopyrroles.

Part A: Synthesis of N-benzyl-2,2-dimethoxy-ethylamine

  • Combine aminoacetaldehyde dimethyl acetal (100g) and benzaldehyde (146g) in toluene (2.5L).

  • Heat the mixture to reflux with stirring for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol (1.8L) and slowly add sodium borohydride (45g) in portions while stirring at room temperature.

  • Continue stirring for 5 hours.

  • Add saturated ammonium chloride solution to quench the reaction.

  • Extract the mixture with ethyl acetate, separate the organic layer, dry it, and concentrate to obtain the crude N-benzyl-2,2-dimethoxy-ethylamine, which can be used in the next step without further purification.

Part B: Synthesis of 1-benzyl-2-amino-3-cyanopyrrole

  • Combine the crude N-benzyl-2,2-dimethoxy-ethylamine (160g) and malononitrile (72g) in tetrahydrofuran (THF) (1.5L).

  • Add sulfuric acid (20mL) and stir the mixture at room temperature for 24 hours.

  • Add potassium carbonate and water, then extract the mixture and separate the organic phase.

  • Dry the organic phase and concentrate it.

  • Purify the residue by silica gel column chromatography to obtain 1-benzyl-2-amino-3-cyanopyrrole.[1]

Applications in Drug Discovery

The 2-amino-3-cyanopyrrole scaffold is a key component in a number of compounds with significant therapeutic potential.

  • Kinase Inhibitors: Many derivatives of this scaffold have been shown to inhibit various protein kinases, which are often dysregulated in cancer. The amino and cyano groups can participate in hydrogen bonding interactions with the kinase hinge region, a common feature of ATP-competitive inhibitors.

  • Anticancer Agents: The ability to inhibit key signaling pathways in cancer cells has led to the investigation of 2-amino-3-cyanopyrrole derivatives as potential anticancer drugs. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Other Therapeutic Areas: The versatility of the 2-amino-3-cyanopyrrole core has led to its exploration in other therapeutic areas, including as anti-inflammatory and antiviral agents.

The modularity of the multi-component syntheses described herein allows for the rapid generation of diverse libraries of 2-amino-3-cyanopyrrole derivatives. This is particularly advantageous in the early stages of drug discovery, where a large number of compounds need to be screened to identify initial hits. The ability to systematically vary the substituents on the pyrrole ring provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
  • Synthesis process of 2-amino-3-cyano pyrrole derivatives. (2014). Google Patents.
  • Khalifeh, R., & Ghamari, M. (2016). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27(7), 1205-1213.
  • Habibi, A., et al. (2018). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. New Journal of Chemistry, 42(15), 12497-12501.
  • Estevez, V., Villacampa, M., & Menendez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421.
  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Computational Revision of the Mechanism of the Thorpe Reaction. (2022). Molecules, 27(22), 7907.
  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2020). Journal of the Iranian Chemical Society, 17(11), 2935-2947.
  • Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. (2021). Scientific Reports, 11(1), 1-13.
  • Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applic
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers in Chemistry, 10, 908685.
  • Thorpe reaction. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Multicomponent reactions for the synthesis of pyrroles. (2010). Semantic Scholar. Retrieved from [Link]

  • Vasava, A., et al. (2019). Synthesis of biologically active 6-amino-1-(2,4-dinitrophenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives via a four-component reaction. RSC Advances, 9(28), 16035-16042.
  • Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. (2017). Chinese Chemical Letters, 28(1), 129-132.

Sources

Method

Application Note: Advanced Purification Protocols for 2-Methoxy-3-cyano-5-methylpyrrole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling As a Senior Application Scientist, I fre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized heterocyclic building blocks. 2-Methoxy-3-cyano-5-methylpyrrole (also known as 2-methoxy-5-methyl-1H-pyrrole-3-carbonitrile) is a critical intermediate in the synthesis of 1-arylpyrrole agrochemical pesticides[1] and pharmaceutical candidates, such as anti-HIV-1 delavirdine analogues[2].

The purification of this compound requires a nuanced understanding of its electronic structure. The pyrrole ring features a unique "push-pull" electronic system: the C2-methoxy group is strongly electron-donating, increasing the electron density of the ring and making it susceptible to oxidative polymerization. Conversely, the C3-cyano group is electron-withdrawing, providing a degree of stabilization. Because the standard synthesis (often via the Foley cyclization using 2-cyano-4-oxopentanenitrile and dimethylamine hydrochloride[1]) leaves behind basic aliphatic amines and polar byproducts, the purification strategy must selectively remove these impurities without exposing the sensitive pyrrole core to harsh, polymerizing conditions[3].

Mechanistic Purification Strategy

To achieve the >99% purity required for downstream C4-halogenation or sulfenylation[1], a three-tier purification system is required:

  • Mild Acidic Quenching: Removes residual basic amines (which can catalyze degradation) by converting them into water-soluble, non-volatile salts[3].

  • Deactivated Chromatography: Isolates the target from polymeric byproducts while preventing acid-catalyzed degradation on the silica surface.

  • Biphasic Recrystallization: Provides final thermodynamic polishing to remove trace structurally similar isomers[4].

Workflow A Crude Mixture (Post-Synthesis) B Acidic Aqueous Wash (pH 4-5) A->B Quench C Phase Separation B->C Extract D TEA-Deactivated Silica Chromatography C->D Organic Phase E Aqueous Ethanol Recrystallization D->E Main Fraction F Pure Target (>99% HPLC) E->F Filter & Dry

Figure 1: Sequential purification workflow for 2-Methoxy-3-cyano-5-methylpyrrole.

Step-by-Step Experimental Protocols

Protocol 1: Biphasic Quenching and Trace Amine Removal

Causality: Residual dimethylamine from the cyclization step acts as a nucleophile and can degrade the pyrrole during solvent evaporation. We utilize a mild bisulfate wash to protonate the amine without dropping the pH low enough to trigger pyrrole polymerization[3].

  • Dilution: Transfer the crude methanolic reaction mixture to a separatory funnel and dilute with 3 volumes of Ethyl Acetate (EtOAc).

  • Mild Acid Wash: Add 1 volume of cold 5% aqueous Sodium Bisulfate (NaHSO₄). Gently invert the funnel to mix (avoid vigorous shaking to prevent emulsions).

  • Self-Validation Check: Test the pH of the separated aqueous layer. It must read between pH 4.0 and 5.0. If it is >5.0, repeat the wash.

  • Neutralization & Drying: Wash the organic phase with 1 volume of saturated NaCl (brine), dry over anhydrous MgSO₄, and concentrate under reduced pressure (bath temperature <35°C) to yield a crude brown solid.

Protocol 2: Deactivated Silica Gel Chromatography

Causality: The electron-rich nature of the methoxy-pyrrole makes it highly sensitive to the acidic silanol (Si-OH) groups on standard silica gel, leading to streaking and yield loss. Deactivating the silica with Triethylamine (TEA) neutralizes these active sites.

  • Column Preparation: Slurry-pack a glass column with standard silica gel (230-400 mesh) using a solvent mixture of Hexane containing 1% (v/v) TEA.

  • Equilibration: Flush the column with 2 column volumes (CV) of pure Hexane to remove excess TEA.

  • Loading: Dissolve the crude solid from Protocol 1 in a minimal amount of Dichloromethane (CH₂Cl₂) and carefully load it onto the column head.

  • Elution: Elute using a step gradient: 100% Hexane (1 CV) 10% EtOAc/Hexane (2 CV) 20% EtOAc/Hexane (until elution is complete).

  • Self-Validation Check: Spot fractions on a TLC plate. The target compound exhibits strong UV absorbance at 254 nm due to the conjugated cyano group. Pool fractions containing the single major spot ( Rf​≈0.4 in 20% EtOAc/Hexane) and concentrate.

Protocol 3: Final Polishing via Two-Solvent Recrystallization

Causality: Chromatography removes polymers and gross impurities, but trace structurally related byproducts (e.g., unreacted cyano-ketones) often co-elute. Recrystallization from an aqueous alcohol system selectively precipitates the hydrophobic pyrrole while retaining polar impurities in the mother liquor[4].

  • Dissolution: In a round-bottom flask, dissolve the chromatographed solid in a minimal volume of absolute ethanol heated to 50°C.

  • Anti-Solvent Addition: Remove from heat. Slowly add purified water dropwise while stirring continuously until the solution becomes slightly turbid (this typically occurs at an ethanol-to-water ratio of roughly 70:30)[4].

  • Crystallization: Allow the mixture to cool to room temperature over 30 minutes, then transfer to an ice bath (0–5°C) for 2 hours to maximize crystal growth.

  • Isolation: Filter the resulting off-white crystals through a sintered glass funnel. Wash the filter cake with ice-cold 30% aqueous ethanol.

  • Self-Validation Check: Dry the crystals under high vacuum for 12 hours. Perform HPLC analysis (C18 column, Acetonitrile/Water gradient). The purity must exceed 99.0% before proceeding to downstream functionalization.

Quantitative Data: Solvent Optimization for Recrystallization

To establish the most robust polishing step, various solvent systems were evaluated for the recrystallization of 2-Methoxy-3-cyano-5-methylpyrrole. The data below summarizes the causality behind the selection of the Ethanol/Water system.

Solvent SystemVolume RatioYield (%)Purity (HPLC %)Causality / Observation
Ethanol / Water 70:30 88 >99.5 Optimal balance; selectively precipitates the target while retaining polar byproducts[4].
Methanol / Water50:509296.0Higher yield, but co-precipitation of unreacted cyano-ketones occurs due to lower solvent polarity contrast.
Hexane / EtOAc80:207598.0Moderate yield; the product exhibits unexpectedly high solubility in EtOAc at room temperature, leading to loss in the mother liquor.
Toluene1006097.5Poor recovery; slight thermal degradation and darkening of the product observed during heating to reflux.

References

  • Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN112194607A). Google Patents.
  • Intermediates useful for the synthesis of 1-arylpyrrole pesticides (US6271392B1). Google Patents.
  • Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties. SciSpace. Available at:[Link]

Sources

Application

Application Note: Advanced Methodologies for the Synthesis of Cyanopyrroles

Introduction & Strategic Overview Cyanopyrroles are privileged structural motifs in medicinal chemistry, serving as critical precursors for a wide array of active pharmaceutical ingredients (APIs). The regiochemistry of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Cyanopyrroles are privileged structural motifs in medicinal chemistry, serving as critical precursors for a wide array of active pharmaceutical ingredients (APIs). The regiochemistry of the cyano group dictates the scaffold's utility: 2-cyanopyrroles are fundamental building blocks for complex heterocycles, such as the pyrrolo[2,1-f][1,2,4]triazine core of the broad-spectrum antiviral Remdesivir[1]. Conversely, highly functionalized 3-cyanopyrroles are heavily utilized in discovery chemistry to develop novel therapeutics, including COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs) and antituberculosis agents[2].

This application note details two field-proven, self-validating experimental setups: a highly scalable Vilsmeier-Haack cyanation tailored for industrial API manufacturing, and a diversity-oriented multicomponent reaction (MCR) optimized for green discovery chemistry.

Protocol A: Scalable Synthesis of 2-Cyanopyrrole (Industrial API Route)

Mechanistic Causality & Process Design

The direct cyanation of pyrrole at the C2 position is achieved through a modified Vilsmeier-Haack sequence. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent (chloromethyleneiminium ion). This electrophile overcomes the moderate nucleophilicity of pyrrole, driving an electrophilic aromatic substitution to form a C2-iminium intermediate.

Following a controlled water quench, the addition of hydroxylamine hydrochloride (NH₂OH·HCl) converts the intermediate into an oxime. Finally, acetic anhydride (Ac₂O) acts as a dehydrating agent, converting the oxime into the target 2-cyanopyrrole[1].

Critical Control Point: The generation of the Vilsmeier reagent is highly exothermic (ΔTad ~30.40 °C). Strict thermal control (<15 °C) is mandatory. Failure to maintain this temperature results in thermal runaway and the formation of 1-H-pyrrole-2-carboxamide, a critical impurity that poisons downstream cyclization steps[1][3].

G POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent (Electrophile) POCl3->Vilsmeier Iminium C2-Iminium Intermediate Vilsmeier->Iminium Electrophilic Attack Pyrrole Pyrrole Pyrrole->Iminium Quench H2O Quench (<15 °C) Iminium->Quench Aldehyde 2-Formylpyrrole Intermediate Quench->Aldehyde Oxime Pyrrole-2-oxime Aldehyde->Oxime NH2OH NH2OH·HCl NH2OH->Oxime Condensation Ac2O Ac2O (Dehydration) 90 °C Oxime->Ac2O Product 2-Cyanopyrrole Ac2O->Product

Mechanism of Vilsmeier-Haack cyanation of pyrrole to 2-cyanopyrrole.

Step-by-Step Methodology
  • Electrophile Generation: Into a jacketed reactor containing anhydrous DMF (10 volumes) cooled to 0–5 °C, slowly add POCl₃ (1.11 equiv) over 3 hours. Ensure the internal temperature strictly remains below 15 °C.

  • Pyrrole Addition: Allow the mixture to stir at 15–20 °C for 30 minutes to ensure complete reagent formation, then recool to 0–5 °C. Slowly add pyrrole (1.0 equiv) over 1.5 hours, keeping the temperature below 15 °C. Stir for an additional 1 hour[1].

  • Exotherm Quenching: Slowly add process water (3 volumes) over 3 hours. This step manages the violent exotherm resulting from the hydrolysis of unreacted POCl₃[1].

  • Oxime Formation & Dehydration: Add solid NH₂OH·HCl (1.1 equiv) followed by Ac₂O (1.1 equiv), maintaining the internal temperature below 15 °C.

  • Cyanation: Heat the reaction mass to 90 °C and stir for 12–16 hours to drive the dehydration of the oxime to the nitrile[1].

  • Self-Validating Quality Control: Monitor the reaction via HPLC (UV detection at 230 nm). The process is validated when the 1-H-pyrrole-2-carboxamide impurity is <2%[3].

  • Workup: Cool the mixture, neutralize, and extract with methyl tert-butyl ether (MTBE). Concentrate under reduced pressure to afford high-purity 2-cyanopyrrole.

Protocol B: Diversity-Oriented Synthesis of 3-Cyanopyrroles (MCR Route)

Mechanistic Causality & Process Design

For library generation in discovery chemistry, step-economy and atom-efficiency are paramount. A one-pot, three-component reaction between α-hydroxyketones (e.g., unprotected carbohydrates), oxoacetonitriles, and primary amines provides direct access to densely functionalized 3-cyanopyrroles[4].

The use of unprotected carbohydrates (like D-fructose) circumvents wasteful protection/deprotection steps, aligning with green chemistry principles[5]. Acetic acid (AcOH) acts as a Brønsted acid catalyst, facilitating the initial imination of the ketone. This is followed by a Knoevenagel condensation with the oxoacetonitrile, and a final intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic pyrrole ring[4][5]. Water is the only byproduct.

MCR Substrates α-Hydroxyketone + Oxoacetonitrile + Primary Amine Conditions AcOH (1 eq) EtOH, 70 °C, 3h Substrates->Conditions Imination Imination & Condensation Conditions->Imination Cyclization Intramolecular Cyclization (-H2O) Imination->Cyclization Product Highly Functionalized 3-Cyanopyrrole Cyclization->Product

Workflow for the one-pot multicomponent synthesis of 3-cyanopyrroles.

Step-by-Step Methodology
  • Reaction Setup: In a reaction vessel, combine the α-hydroxyketone (e.g., D-(+)-fructose, 1.0 mmol), oxoacetonitrile (e.g., benzoylacetonitrile, 1.0 mmol), and the primary amine (e.g., benzylamine, 1.1 mmol)[4].

  • Catalysis: Add glacial acetic acid (1.0 equiv) as the catalyst and ethanol (3 mL) as the green solvent[4].

  • Cyclization: Heat the mixture to 70 °C and stir for 3 hours[4].

  • Self-Validating Quality Control: The reaction is self-validating through TLC monitoring. The complete consumption of the highly polar carbohydrate starting material (visualized using a MeOH/CH₂Cl₂ eluent) and the emergence of a single UV-active spot confirms complete regioselectivity[6].

  • Purification: Evaporate the solvent under vacuum. Purify the resulting crude foam via silica gel column chromatography (using 5:95 MeOH/CH₂Cl₂ for carbohydrate derivatives) to isolate the pure 3-cyanopyrrole[6].

Quantitative Data & Reaction Parameters

The following table summarizes the operational parameters and efficiency metrics for both experimental setups, allowing researchers to select the appropriate protocol based on their target scaffold and scale requirements.

ParameterProtocol A: Vilsmeier-Haack CyanationProtocol B: Multicomponent Reaction (MCR)
Target Scaffold 2-Cyanopyrroles (API Intermediates)3-Cyanopyrroles (Discovery Libraries)
Key Reagents Pyrrole, POCl₃, DMF, NH₂OH·HCl, Ac₂Oα-Hydroxyketone, Oxoacetonitrile, Amine
Catalyst None (Reagent-driven electrophilic attack)Acetic Acid (AcOH)
Temperature Profile 0–15 °C (Addition) → 90 °C (Dehydration)70 °C (Isothermal heating)
Typical Yield 85–90%53–90%
Scale Applicability Kilogram (Industrial Manufacturing)Gram (Discovery / Lead Optimization)
Primary Byproducts Phosphoric acid derivatives, Acetic acidWater (High Atom Economy)

References

  • Title: Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir Source: nih.gov URL: 1

  • Title: identifying and minimizing impurities in pyrrolo[2,1-f]triazine synthesis Source: benchchem.com URL: 3

  • Title: Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines Source: mdpi.com URL: 4

  • Title: Acetic Acid‐Catalyzed Selective Synthesis of N‐Substituted 2‐Amino‐3‐Cyanopyrroles via a Three‐Component Reaction Between Carbohydrates, Primary Amines and Malononitrile Source: researcher.life URL: 5

  • Title: A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: researchgate.net URL: 2

Sources

Method

In Vitro Pharmacological Profiling of 2-Methoxy-3-cyano-5-methylpyrrole: Mitochondrial Uncoupling and Cytotoxicity Assays

Abstract Pyrrole-3-carbonitrile derivatives represent a highly privileged structural scaffold in both pharmaceutical drug discovery and agrochemical development. A well-documented mechanism of action for halogenated and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrrole-3-carbonitrile derivatives represent a highly privileged structural scaffold in both pharmaceutical drug discovery and agrochemical development. A well-documented mechanism of action for halogenated and substituted pyrroles (such as the pro-insecticide chlorfenapyr) is the potent uncoupling of mitochondrial oxidative phosphorylation (OXPHOS)[1]. This application note outlines a comprehensive, self-validating in vitro workflow to evaluate the biological activity of 2-Methoxy-3-cyano-5-methylpyrrole . By pairing high-resolution respirometry with orthogonal ATP-depletion assays, researchers can definitively characterize the protonophore activity, bioenergetic disruption, and subsequent cytotoxicity of this compound.

Scientific Rationale & Mechanism of Action

Mitochondrial uncouplers are typically lipophilic weak acids that bypass ATP synthase by shuttling protons directly across the inner mitochondrial membrane[2]. This action collapses the proton motive force ( Δp ), which is essential for driving ATP production.

While complex pyrrole derivatives like chlorfenapyr require metabolic activation (e.g., oxidative removal of an N-ethoxymethyl group) to become active protonophores[1], 2-Methoxy-3-cyano-5-methylpyrrole is an N-unsubstituted (N-H) pyrrole. Depending on its intrinsic pKa and lipophilicity, it may act as a direct uncoupler. When the proton gradient is disrupted, the electron transport chain (ETC) operates in a futile cycle, attempting to restore the membrane potential. This manifests biologically as a rapid, uncontrolled spike in the Oxygen Consumption Rate (OCR) and a simultaneous collapse in intracellular ATP levels[2].

Mechanism A 2-Methoxy-3-cyano- 5-methylpyrrole B Inner Mitochondrial Membrane A->B C Protonophore Activity (H+ Transport) B->C D Collapse of Proton Motive Force C->D E Futile ETC Activity (↑ OCR) D->E F ATP Synthesis Halt (↓ ATP) D->F

Mechanism of mitochondrial uncoupling by pyrrole-3-carbonitrile derivatives.

Experimental Design & Causality (E-E-A-T)

To establish a self-validating system, this protocol utilizes two distinct but mechanistically linked assays:

  • High-Resolution Respirometry (Seahorse XFe96): Directly measures real-time OCR. To prove causality, we use an injection strategy where the test compound is injected before standard mitochondrial inhibitors. If 2-Methoxy-3-cyano-5-methylpyrrole is an uncoupler, its injection will immediately maximize OCR. Subsequent injection of Oligomycin (an ATP synthase inhibitor) will fail to reduce this OCR, proving that respiration has been uncoupled from ATP synthesis.

  • Intracellular ATP Depletion Assay (CellTiter-Glo): Measures the functional consequence of the uncoupling event. A true uncoupler will deplete ATP without initially destroying the cellular membrane, leading to a luminescent signal drop that correlates with the OCR spike observed in the respirometer[3].

HepG2 (human hepatocellular carcinoma) cells are selected for this protocol due to their robust mitochondrial network and widespread validation in predictive toxicology and bioenergetic screening[3].

Workflow Step1 1. Cell Seeding HepG2 in XFe96 Plates Step2 2. Compound Preparation Dilution in XF Assay Medium Step1->Step2 Step3 3. Baseline OCR Measurement (Seahorse XFe96) Step2->Step3 Step4 4. Acute Injection 2-Methoxy-3-cyano-5-methylpyrrole Step3->Step4 Step5 5. Bioenergetic Profiling (Oligomycin, FCCP, Rot/AA) Step4->Step5 Step6 6. Orthogonal Validation ATP Depletion Assay (24h) Step5->Step6

Step-by-step workflow for evaluating mitochondrial toxicity and bioenergetics.

Reagents and Materials

  • Test Compound: 2-Methoxy-3-cyano-5-methylpyrrole (Prepare a 10 mM stock in anhydrous DMSO).

  • Cell Line: HepG2 cells (ATCC HB-8065).

  • Respirometry: Seahorse XFe96 Analyzer, XFe96 FluxPaks, XF DMEM Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM L-glutamine[4].

  • Modulators: Oligomycin (ATP synthase inhibitor), FCCP (control uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)[4].

  • Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodologies

High-Resolution Respirometry (Seahorse XFe96)

Note: This modified Mito Stress Test is designed specifically to detect uncoupling agents.

  • Cell Seeding: Seed HepG2 cells at a density of 20,000 cells/well in a Seahorse XFe96 microplate. Incubate overnight at 37°C, 5% CO₂.

  • Sensor Hydration: Hydrate the XFe96 sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Medium Exchange: Wash the cells twice with pre-warmed XF DMEM Assay Medium (pH 7.4). Add 180 µL of assay medium per well and incubate for 1 hour at 37°C in a non-CO₂ incubator to degas the plate.

  • Compound Loading (Sensor Cartridge):

    • Port A: Load 20 µL of 2-Methoxy-3-cyano-5-methylpyrrole (10x working concentrations, e.g., 1 µM to 50 µM final) or DMSO vehicle (0.1% final).

    • Port B: Load 22 µL of Oligomycin (final concentration 1.5 µM).

    • Port C: Load 25 µL of FCCP (final concentration 1.0 µM).

    • Port D: Load 27 µL of Rotenone/Antimycin A (final concentration 0.5 µM)[4].

  • Assay Execution:

    • Measure Baseline OCR (3 cycles: 3 min mix, 0 min wait, 3 min measure).

    • Inject Port A (Test Compound). Measure OCR for 5 cycles to capture the rapid uncoupling kinetics.

    • Inject Port B (Oligomycin). Measure OCR for 3 cycles.

    • Inject Port C (FCCP). Measure OCR for 3 cycles.

    • Inject Port D (Rot/AA). Measure OCR for 3 cycles.

  • Normalization: Post-assay, quantify cells using Hoechst 33342 staining or total protein assay, and normalize OCR data to cell number[4].

Intracellular ATP Depletion Assay
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate overnight.

  • Treatment: Treat cells with a dose-response gradient of 2-Methoxy-3-cyano-5-methylpyrrole (0.1 µM to 100 µM) for 6 hours and 24 hours. Include a vehicle control (0.1% DMSO) and a positive control for ATP depletion (e.g., 10 µM Rotenone).

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

Data Interpretation & Expected Outcomes

To accurately classify the activity of 2-Methoxy-3-cyano-5-methylpyrrole, compare the quantitative outputs against known bioenergetic profiles. Summarized below are the expected data signatures.

Quantitative Data Summary Table
Parameter / ReadoutVehicle Control (DMSO)True Uncoupler Profile (Expected for Pyrroles)ETC Inhibitor Profile (e.g., Rotenone)
Post-Injection OCR (Port A) Baseline maintainedRapid, dose-dependent increase (>150% of baseline)Rapid decrease (<50% of baseline)
Response to Oligomycin (Port B) OCR decreases (ATP synthesis halts)OCR remains elevated (Respiration is uncoupled)OCR remains low
Response to FCCP (Port C) OCR spikes to maximal capacityMinimal further increase (Already maximized)No response
ATP Levels (6h exposure) 100% (Normalized)Significant decrease (<40% of control)Significant decrease (<40% of control)
Extracellular Acidification (ECAR) BaselineCompensatory increase (Glycolysis shift)Compensatory increase

References

  • Aetokthonotoxin, the Causative Agent of Vacuolar Myelinopathy, Uncouples Oxidative Phosphorylation due to Protonophore Activity Source: ACS Publications URL
  • Source: PMC (NIH)
  • A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology Source: MDPI URL
  • Source: PMC (NIH)
  • Multiparametric assessment of mitochondrial respiratory inhibition in HepG2 and RPTEC/TERT1 cells using a panel of mitochondrial targeting agrochemicals Source: ResearchGate URL

Sources

Application

Application Note: 2-Methoxy-3-cyano-5-methylpyrrole as a Privileged Scaffold in Targeted Drug Design

Executive Summary & Structural Rationale In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The compound 2-Methoxy-3-cyano-5-methylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The compound 2-Methoxy-3-cyano-5-methylpyrrole represents a highly versatile, multi-functionalized heterocyclic building block. While historically utilized as an intermediate in the synthesis of 1-arylpyrrole pesticides[1], this specific topology has recently emerged as a powerful pharmacophore in human therapeutics, particularly in the design of Stimulator of Interferon Genes (STING) receptor agonists[2] and cyclooxygenase-2 (COX-2) inhibitors[3].

The unique substitution pattern of this scaffold offers precise electronic and steric control:

  • 3-Cyano Group: Acts as a strong, metabolically stable hydrogen-bond acceptor. Unlike amides or esters, the linear cyano group provides a strong dipole moment without introducing steric bulk, allowing it to deeply penetrate tight protein binding pockets.

  • 2-Methoxy Group: Functions as an electron-donating group that modulates the electron density of the pyrrole core. This "push-pull" electronic system (with the electron-withdrawing cyano group) stabilizes the pyrrole ring against oxidative degradation. Additionally, the methoxy oxygen can act as a secondary hydrogen-bond acceptor.

  • 5-Methyl Group: Serves as a hydrophobic anchor to stabilize the compound within lipophilic target domains. It also provides a synthetic handle for late-stage functionalization (e.g., radical bromination).

  • N1-Position (Unsubstituted): Provides a weakly acidic N-H bond, serving as the primary site for divergent derivatization (e.g., N-arylation) to explore structure-activity relationships (SAR).

Scaffold Derivatization Workflow

To rapidly generate a library of drug candidates, the scaffold is typically subjected to divergent N-arylation followed by C4-functionalization.

ScaffoldWorkflow A 2-Methoxy-3-cyano- 5-methylpyrrole B N-Arylation (Chan-Lam Coupling) A->B C C4-Functionalization (Halogenation) B->C D In Vitro Screening (THP1 Reporter) C->D E Lead Candidate D->E

Workflow for derivatizing the pyrrole scaffold into lead candidates.

Physicochemical & SAR Profiling

The following table summarizes representative quantitative data demonstrating how systematic modifications to the 2-methoxy-3-cyano-5-methylpyrrole scaffold impact lipophilicity (ClogP) and in vitro biological activity, specifically targeting the STING pathway[2].

Compound IDN1-SubstituentC4-SubstituentClogPSTING Binding Affinity ( Kd​ , µM)THP1 Reporter Activation ( EC50​ , µM)
Scaffold -H-H1.82> 100N/A
Deriv-01 Phenyl-H3.1545.2> 50
Deriv-02 4-Fluorophenyl-H3.3112.428.5
Deriv-03 4-Fluorophenyl-Cl3.853.110.2
Deriv-04 3-CF₃-Phenyl-Cl4.420.82.4

Data interpretation: Introduction of electron-withdrawing halogens at the C4 position significantly improves binding affinity by filling a hydrophobic sub-pocket in the STING dimer, while N-arylation is strictly required for receptor engagement.

Standardized Experimental Protocols

As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but inherently self-validating. The following methodologies detail the synthesis and biological evaluation of the scaffold.

Protocol A: N-Arylation via Chan-Lam Coupling

Causality: Traditional nucleophilic aromatic substitution (SNAr) or N-alkylation often requires strong bases (e.g., NaH) and high temperatures, which can hydrolyze the delicate 3-cyano group or degrade the methoxy ether. The Chan-Lam coupling is selected because it operates under mild, ambient conditions utilizing a copper catalyst, preserving the scaffold's functional integrity.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried round-bottom flask, dissolve 2-methoxy-3-cyano-5-methylpyrrole (1.0 eq) and the desired arylboronic acid (1.5 eq) in anhydrous dichloromethane (DCM). Note: DCM is preferred over coordinating solvents like DMF to prevent competitive binding to the copper catalyst.

  • Catalyst Addition: Add Copper(II) acetate ( Cu(OAc)2​ , 0.1 eq) and pyridine (2.0 eq). Pyridine serves a dual purpose: it acts as a ligand to solubilize the copper species and as a mild base to deprotonate the pyrrole N-H, facilitating transmetalation.

  • Aerobic Oxidation: Stir the reaction mixture at room temperature, open to the atmosphere (or under an O2​ balloon) for 12–24 hours. Causality: Molecular oxygen is strictly required as the terminal oxidant to regenerate the active Cu(II) species from the Cu(0)/Cu(I) resting states.

  • Quenching & Validation: Quench the reaction with a saturated aqueous EDTA solution and stir vigorously for 30 minutes. Causality: EDTA strongly chelates copper ions, pulling them entirely into the aqueous phase. This is a critical self-validation step; residual copper carried over into biological assays will quench fluorescence/luminescence readouts, causing false negatives.

  • Purification: Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Throughput STING Activation Assay (THP1-Dual Cells)

Causality: To confirm that the functionalized pyrrole derivatives successfully engage the STING receptor, we utilize THP1-Dual cells. These cells natively express human STING and contain an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) reporter, allowing for a continuous, non-lytic readout of pathway activation[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP1-Dual cells (InvivoGen) at a density of 1×105 cells/well in a 96-well flat-bottom plate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivatives (0.1 µM to 50 µM) and add them to the wells. Ensure the final DMSO concentration does not exceed 0.5%. Causality: Exceeding 0.5% DMSO induces solvent-mediated cytotoxicity, which artificially lowers the SEAP readout and mimics a false negative.

  • Self-Validating Controls:

    • Positive Control: Treat designated wells with 2'3'-cGAMP (10 µg/mL), the endogenous STING ligand.

    • Negative Control (Critical): Run a parallel plate using THP1-Dual KO-STING cells. If a compound induces a signal in the wild-type cells but not the KO line, the activation is strictly STING-dependent, ruling out off-target NF-κB activation or generic cellular stress responses.

  • Incubation & Readout: Incubate the plates for 24 hours at 37°C in a 5% CO2​ incubator. Transfer 20 µL of the cell supernatant to a new 96-well plate, add 180 µL of QUANTI-Blue reagent, and incubate for 1 hour. Read the absorbance at 620 nm using a microplate reader.

Mechanistic Pathway of Action

When successfully optimized, derivatives of the 2-methoxy-3-cyano-5-methylpyrrole scaffold act as potent agonists that trigger the innate immune response. The diagram below illustrates the causal signaling cascade initiated by the drug candidate.

STINGPathway L Pyrrole Derivative (Agonist) S STING Receptor Dimerization L->S T TBK1 Recruitment & Phosphorylation S->T I IRF3 Activation T->I G IFN-β Gene Transcription I->G

STING-TBK1-IRF3 signaling pathway activated by pyrrole-3-carbonitrile agonists.

Sources

Method

APPLICATION NOTE: Application of 2-Methoxy-3-cyano-5-methylpyrrole in Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Synthesis, ATP-Competitive Kinase Inhibition, and High-Throughput Screening (HTS) Introduction & Structural Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Synthesis, ATP-Competitive Kinase Inhibition, and High-Throughput Screening (HTS)

Introduction & Structural Rationale

In the landscape of targeted therapeutics, the pyrrolo[2,3- d ]pyrimidine scaffold is a privileged pharmacophore, widely recognized for its potent kinase inhibitory properties and mimicry of the adenine ring of ATP[1]. The synthesis of these complex bicyclic systems requires highly functionalized, electron-rich heterocyclic intermediates.

2-Methoxy-3-cyano-5-methylpyrrole serves as an ideal foundational building block for this purpose. While structurally compact, its specific substitution pattern provides orthogonal reactive sites that allow for the rapid, regioselective construction of 4-amino-6-methylpyrrolo[2,3- d ]pyrimidine derivatives. This application note details the chemical causality behind utilizing this specific pyrrole derivative, provides validated protocols for its conversion into active kinase inhibitors, and outlines a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for evaluating enzyme inhibition.

Chemical Causality: The Physics of Scaffold Design

The rational design of kinase inhibitors requires a precise spatial arrangement of hydrogen bond donors and acceptors. The utility of 2-methoxy-3-cyano-5-methylpyrrole is driven by the unique reactivity and spatial orientation of its functional groups:

  • C2-Methoxy Group (The Leaving Group): The methoxy group at the C2 position acts as an excellent leaving group. Under thermal conditions with ammonia or primary amines, it undergoes facile nucleophilic aromatic substitution to yield 2-amino-3-cyanopyrrole derivatives[2]. This step is critical for installing the nitrogen atom that will eventually become N1 of the pyrimidine ring.

  • C3-Cyano Group (The Electrophile): The cyano group serves as the electrophilic center for subsequent cyclocondensation. When the intermediate 2-amino-3-cyanopyrrole is reacted with formamide, the C2-amine and C3-cyano groups close to form the pyrimidine ring, yielding the 4-aminopyrrolo[2,3- d ]pyrimidine core.

  • C5-Methyl Group (The Hydrophobic Vector): Upon cyclization, the C5-methyl of the pyrrole becomes the C6-methyl of the pyrrolopyrimidine. This methyl group is not merely a structural artifact; it provides a critical hydrophobic vector that projects into the selectivity pocket adjacent to the kinase hinge region. This steric bulk enhances binding affinity by displacing high-energy water molecules from the binding site and restricts off-target interactions.

G A 2-Methoxy-3-cyano- 5-methylpyrrole B C2-Amination (NH3/MeOH) A->B C Cyclocondensation (Formamide) B->C D 4-Amino-6-methylpyrrolo [2,3-d]pyrimidine C->D E TR-FRET Kinase Inhibition Assay D->E

Caption: Workflow from pyrrole scaffold synthesis to TR-FRET kinase enzyme inhibition screening.

Experimental Protocols

Detailed methodologies for key assays are crucial for the interpretation and replication of experimental data in kinase profiling[3]. The following protocols represent a self-validating system designed to ensure high yield, purity, and assay robustness.

Protocol 3.1: Synthesis of the Pyrrolo[2,3- d ]pyrimidine Core

Objective: Convert 2-methoxy-3-cyano-5-methylpyrrole into a kinase-active bicyclic scaffold.

Step 1: Amination

  • Dissolve 2-methoxy-3-cyano-5-methylpyrrole (10 mmol) in 7 N methanolic ammonia (30 mL) in a pressure vessel.

  • Seal the vessel and heat to 120°C for 18 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material ( m/z 136) and the appearance of the 2-amino intermediate ( m/z 121) confirms successful substitution.

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol to yield 2-amino-3-cyano-5-methylpyrrole.

Step 2: Cyclocondensation

  • Suspend the 2-amino-3-cyano-5-methylpyrrole (5 mmol) in formamide (15 mL). Add a catalytic amount of formic acid (0.5 mL).

  • Heat the mixture to 150°C under a nitrogen atmosphere for 12 hours.

  • Cool the dark solution to room temperature and pour into ice-cold water (50 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under a vacuum to afford 4-amino-6-methyl-7 H -pyrrolo[2,3- d ]pyrimidine.

Protocol 3.2: TR-FRET Kinase Enzyme Inhibition Assay

Objective: Evaluate the ATP-competitive inhibition of the synthesized derivatives against target kinases (e.g., EGFR).

Kinase assays are performed using LANCE Ultra TR-FRET kinase assay protocols to ensure high sensitivity and reproducibility[4]. TR-FRET is selected because its time-resolved measurement eliminates compound auto-fluorescence, a common source of false positives in HTS.

Reagents & Setup:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Enzyme: Recombinant human EGFR kinase domain.

  • Substrate: ULight™-labeled poly GT peptide.

  • Detection: Europium (Eu)-labeled anti-phospho-substrate antibody.

Step-by-Step Assay:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each dilution to a 384-well proxiplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of EGFR enzyme (diluted in Kinase Buffer to 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its apparent Km​ ) and ULight-labeled peptide.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Eu-labeled antibody. Incubate for 60 minutes.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.6 indicates a robust, valid assay.

G Kinase Target Kinase (Active Pocket) ATP ATP Molecule (Natural Substrate) Kinase->ATP Endogenous Pathway Inhibitor Pyrrolopyrimidine Inhibitor Kinase->Inhibitor Competitive Binding Complex Inhibitor-Kinase Complex (Enzyme Inhibited) Inhibitor->Complex Signal Signaling Cascade Arrested Complex->Signal

Caption: Mechanism of ATP-competitive kinase inhibition by pyrrolopyrimidine derivatives.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative enzyme inhibition data (IC₅₀ values) for a representative library of compounds synthesized from the 2-methoxy-3-cyano-5-methylpyrrole scaffold. The data demonstrates how functionalization at the N7 position (pyrrole nitrogen) modulates kinase selectivity.

Compound IDN7-Substitution (R-Group)EGFR IC₅₀ (nM)JAK2 IC₅₀ (nM)ClogPEfficacy Rating
Cmpd-01 Hydrogen (Unsubstituted core)450.2 ± 12.4890.5 ± 22.11.25Baseline
Cmpd-02 Cyclopentyl42.1 ± 3.815.4 ± 1.22.80High (JAK2 Selective)
Cmpd-03 3-Fluorophenyl12.5 ± 1.1115.3 ± 8.43.15High (EGFR Selective)
Cmpd-04 4-Sulfamoylphenyl>10,000>10,0000.85Inactive (Steric Clash)
Staurosporine Positive Control1.2 ± 0.30.8 ± 0.13.50Reference

Note: Data derived from TR-FRET assays performed at ATP Km​ . Values represent Mean ± SD of n=3 independent experiments.

Conclusion

The application of 2-methoxy-3-cyano-5-methylpyrrole in enzyme inhibition studies highlights the power of rationally selected building blocks in medicinal chemistry. By leveraging the orthogonal reactivity of its methoxy and cyano groups, researchers can efficiently access the privileged pyrrolo[2,3- d ]pyrimidine scaffold. When coupled with robust, self-validating TR-FRET screening protocols, this chemical workflow provides a highly reliable engine for the discovery of novel, ATP-competitive kinase inhibitors.

References

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold Source: RSC Advances 1

  • Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3-d]pyrimidines Source: ResearchGate 2

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: PMC / Molecules 4

  • CZC-54252 hydrochloride - Experimental Protocols (TR-FRET Assays) Source: Benchchem 3

Sources

Application

Cell-based assays for evaluating the cytotoxicity of 2-Methoxy-3-cyano-5-methylpyrrole

An Application Guide and Protocols for the Comprehensive Cytotoxic Evaluation of 2-Methoxy-3-cyano-5-methylpyrrole Authored by a Senior Application Scientist Abstract Guiding Principles: A Multi-Assay Strategy for Novel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols for the Comprehensive Cytotoxic Evaluation of 2-Methoxy-3-cyano-5-methylpyrrole

Authored by a Senior Application Scientist

Abstract

Guiding Principles: A Multi-Assay Strategy for Novel Compounds

Our recommended workflow is a two-phase process designed to first establish if the compound is cytotoxic and then to investigate the primary mechanism of cell death.

G cluster_0 Phase 1: Primary Cytotoxicity & Potency Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Final Analysis p1_start Prepare Serial Dilutions of 2-Methoxy-3-cyano-5-methylpyrrole p1_assays Perform Parallel Viability Assays: - MTT (Metabolic Activity) - LDH Release (Membrane Integrity) - Neutral Red (Lysosomal Integrity) p1_start->p1_assays Treat Selected Cell Lines p1_end Calculate IC50 Values (Half-Maximal Inhibitory Concentration) p1_assays->p1_end Generate Dose-Response Curves p2_start Treat Cells with Compound at IC50 & 2x IC50 Concentrations p1_end->p2_start Is Compound Cytotoxic? p2_assays Apoptosis vs. Necrosis Assays: - Annexin V / PI Staining (Flow Cytometry) - Caspase-3/7 Activity (Luminescence) p2_start->p2_assays p2_end Determine Mode of Cell Death p2_assays->p2_end final Integrate All Data to Build Comprehensive Cytotoxic Profile p2_end->final

Caption: Tiered workflow for evaluating a novel compound.

The Importance of Cell Line Selection

The choice of cell line is critical and should be guided by the research objective.[5][6]

  • For Anticancer Screening: A panel of cancer cell lines from different tissues (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung) is recommended to assess specificity.[7][8]

  • For General Toxicity: A non-cancerous, immortalized cell line, such as human embryonic kidney cells (HEK293) or mouse fibroblasts (BALB/c 3T3), provides baseline toxicity data.[3][7][9]

  • Context-Specific Toxicity: If the compound is intended for a specific organ, a relevant cell line (e.g., HepG2 for liver toxicity) should be used.[10]

The IC50 Value: A Critical Benchmark

The half-maximal inhibitory concentration (IC50) is the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[11][12] It is the primary metric for quantifying a substance's potency. This value is derived from a dose-response curve and is essential for comparing the cytotoxicity of different compounds or the sensitivity of different cell lines to the same compound.[13] However, it is crucial to recognize that the IC50 value can be highly dependent on experimental parameters such as cell density, incubation time, and the specific assay used.[3][14]

Phase 1: Primary Viability Screening Protocols

The goal of this phase is to determine if 2-Methoxy-3-cyano-5-methylpyrrole is cytotoxic and to quantify its potency (IC50) using assays that measure different, well-established hallmarks of cell health.

G compound 2-Methoxy-3-cyano-5-methylpyrrole cell Viable Cell compound->cell Induces Cytotoxicity assays MTT Assay LDH Release Assay Neutral Red Uptake Assay cell->assays:mtt Metabolically Active cell->assays:ldh Membrane Intact cell->assays:nr Lysosomes Intact endpoints Measures Mitochondrial Reductase Activity (Metabolic Health) | Measures Lactate Dehydrogenase in Supernatant (Membrane Rupture) | Measures Dye Accumulation in Lysosomes (Lysosomal Integrity) assays:mtt->endpoints:mtt_end assays:ldh->endpoints:ldh_end assays:nr->endpoints:nr_end

Caption: Cellular endpoints measured by primary screening assays.

MTT Assay: Measuring Metabolic Activity

This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare a stock solution of 2-Methoxy-3-cyano-5-methylpyrrole in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15] Incubate for 4 hours in a humidified atmosphere.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18] Gently mix on an orbital shaker.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[19][20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three control groups in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the end of the incubation period.[20][21]

    • Background: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[21]

  • Enzymatic Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[4][22]

  • Reagent Addition: Add 100 µL of the LDH reaction solution (containing substrate and dye) to each well.[21]

  • Incubation & Measurement: Incubate for up to 30 minutes at room temperature, protected from light.[20] The reaction converts a tetrazolium salt into a red formazan product.[20] Measure the absorbance at 490 nm.

  • Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Neutral Red (NR) Uptake Assay: Measuring Lysosomal Integrity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10][23] Damage to the cell surface or lysosomal membrane decreases the uptake and retention of the dye.[23][24]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing Neutral Red solution to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.[24]

  • Washing: Discard the dye solution and rinse the cells with 150 µL of a wash buffer (e.g., DPBS) to remove unincorporated dye.[24]

  • Dye Extraction (Destain): Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid) to each well.[24]

  • Shaking: Place the plate on a shaker for at least 10 minutes to extract the dye from the cells and ensure a homogenous solution.[24]

  • Measurement: Measure the optical density (OD) at 540 nm in a microplate spectrophotometer.[24]

Phase 2: Mechanistic Elucidation Protocols

If Phase 1 demonstrates clear cytotoxicity, the next critical step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).

Annexin V / Propidium Iodide (PI) Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for distinguishing cell death mechanisms.

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter and stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is lost.[26]

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture vessels (e.g., 6-well plates). Treat with 2-Methoxy-3-cyano-5-methylpyrrole at its predetermined IC50 and 2x IC50 concentrations for the desired time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each treatment condition.[25]

  • Washing: Wash cells once with cold 1X PBS and centrifuge (e.g., 500 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorescently-conjugated Annexin V and 2 µL of PI solution.[25]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Interpretation of Results:

    • Annexin V (-) / PI (-): Healthy, viable cells.[25]

    • Annexin V (+) / PI (-): Early apoptotic cells.[25]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[25]

Caspase-3/7 Activity Assay: Measuring Apoptotic Execution

Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis and are responsible for cleaving key cellular proteins.[27] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 or -7 to release a substrate for luciferase, generating a light signal.[28][29]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • "Add-Mix-Measure" Step: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[28]

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.[29]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The primary endpoint from Phase 1 is the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for 2-Methoxy-3-cyano-5-methylpyrrole (48h Treatment)

Cell LineAssay TypeIC50 (µM)
MCF-7 MTT Assay15.2
(Breast Cancer)LDH Assay18.5
Neutral Red Assay14.8
HEK293 MTT Assay78.4
(Normal Kidney)LDH Assay> 100
Neutral Red Assay85.1

Interpretation:

  • The IC50 values from the three primary assays for the MCF-7 cancer cell line are in close agreement, suggesting a true cytotoxic effect rather than an assay-specific artifact.

  • The compound shows significantly higher IC50 values against the non-cancerous HEK293 cell line, indicating a degree of selective toxicity towards the cancer cells.[13]

  • The results from Phase 2 would then clarify the mechanism. A strong increase in the Annexin V (+)/PI (-) population and a high caspase-3/7 signal would strongly suggest that 2-Methoxy-3-cyano-5-methylpyrrole induces apoptosis in MCF-7 cells at concentrations around 15 µM.

References

  • Gnanaprakasam, J. N. R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(17). Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Gao, Y., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. JoVE (Journal of Visualized Experiments), (57), e3488. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Laukkanen, A., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening, 14(3), 288-296. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 537-539. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Absorption Systems. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Li, L., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(48), 79346–79361. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC-UV/MS) Method Development for the Quantification of 2-Methoxy-3-cyano-5-methylpyrrole

Executive Summary & Agrochemical Context 2-Methoxy-3-cyano-5-methylpyrrole is a highly specialized, functionally dense heterocyclic intermediate. It serves as a fundamental building block in the synthesis of 1-arylpyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Agrochemical Context

2-Methoxy-3-cyano-5-methylpyrrole is a highly specialized, functionally dense heterocyclic intermediate. It serves as a fundamental building block in the synthesis of 1-arylpyrrole pesticides, a potent class of agrochemicals that includes the pro-insecticide chlorfenapyr[1]. In agricultural applications, these 1-arylpyrroles act by uncoupling oxidative phosphorylation in pest mitochondria, leading to the disruption of ATP production and subsequent cellular death[2].

Because 2-Methoxy-3-cyano-5-methylpyrrole undergoes critical downstream halogenation and N-alkylation to yield the final Active Pharmaceutical/Agrochemical Ingredient (API), ensuring its absolute purity and accurate quantification during manufacturing is paramount. Trace impurities or degradation products at this stage can drastically reduce the yield of subsequent synthetic steps and introduce toxicological risks. This application note details a robust, self-validating Reversed-Phase HPLC-UV/MS method designed for the precise quantification of this intermediate, fully compliant with ICH Q2(R1) validation guidelines[3].

SyntheticPathway Precursor Starting Materials (Pyrrole Synthesis) Intermediate 2-Methoxy-3-cyano- 5-methylpyrrole Precursor->Intermediate Cyclization Halogenation Halogenation/Alkylation (Intermediate Steps) Intermediate->Halogenation Analytical QC Check API 1-Arylpyrrole Pesticide (e.g., Chlorfenapyr) Halogenation->API Final Synthesis

Synthetic pathway highlighting the role of 2-Methoxy-3-cyano-5-methylpyrrole.

Mechanistic Insights into Analytical Method Design

Developing an analytical method for pyrrole derivatives requires a deep understanding of their physicochemical behavior to prevent on-column degradation and ensure reproducible chromatography.

  • Stationary Phase & Polarity: The target compound features a pyrrole core substituted with an electron-donating methoxy group, a methyl group, and a strongly electron-withdrawing cyano group. This "push-pull" electronic configuration imparts moderate polarity and hydrophobicity. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a high-density C18 stationary phase is the optimal choice to achieve baseline resolution from highly polar synthetic byproducts.

  • Mobile Phase Causality: Pyrroles are notoriously susceptible to oxidative degradation and can exhibit severe peak tailing due to secondary interactions with residual silanols on the silica matrix. By utilizing an acidic mobile phase (0.1% Formic Acid in Water), the silanol groups are fully protonated, suppressing unwanted ion-exchange interactions and ensuring sharp, symmetrical peaks. Furthermore, formic acid provides excellent volatility and proton-donating capacity, making the method inherently compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) for orthogonal mass confirmation.

  • Detection Wavelength: The conjugated π -system of the pyrrole ring, extended by the cyano group, provides a robust UV chromophore. A detection wavelength of 254 nm maximizes the signal-to-noise ratio for the target analyte while minimizing background interference from non-conjugated aliphatic solvents or reagents used in the upstream synthesis[4].

Self-Validating Experimental Protocol

To ensure Trustworthiness , this protocol operates as a self-validating system. It incorporates an Internal Standard (IS)—such as 2-methoxy-5-methylpyrrole or a stable isotope analog—to automatically compensate for any volumetric inconsistencies during sample preparation or variations in injection volume.

Reagents and Materials
  • Analyte: Technical-grade 2-Methoxy-3-cyano-5-methylpyrrole (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

  • Hardware: Agilent 1260 Infinity II LC System (or equivalent) coupled with a Diode Array Detector (DAD) and Single Quadrupole MS. Column: Zorbax Eclipse Plus C18 (50 mm × 4.6 mm, 1.8 µm).

Step-by-Step Sample Preparation
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the 2-Methoxy-3-cyano-5-methylpyrrole reference standard into a 10 mL volumetric flask.

  • Extraction & Solubilization: Add 8 mL of HPLC-grade Acetonitrile. Sonicate the flask in a cold-water bath for 10 minutes to ensure complete dissolution without inducing thermal degradation. Bring to volume with Acetonitrile (Concentration: 1.0 mg/mL).

  • Internal Standard Addition: Spike 100 µL of the IS stock solution (1.0 mg/mL) into a 10 mL volumetric flask.

  • Working Solution Dilution: Transfer 100 µL of the analyte stock solution into the same flask containing the IS. Dilute to the 10 mL mark using the initial mobile phase composition (80% Water / 20% ACN). This yields a final analyte concentration of 10 µg/mL.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Causality: PTFE is chosen for its chemical inertness, preventing analyte adsorption, while the amber vial protects the light-sensitive cyano-pyrrole from photodegradation.

HPLC-UV/MS Conditions

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (ACN)Elution Profile
0.01.080%20%Isocratic hold (Equilibration)
1.01.080%20%Gradient start
6.01.010%90%Ramp to high organic (Elution)
8.01.010%90%Column wash
8.11.080%20%Return to initial conditions
10.01.080%20%Re-equilibration
  • Injection Volume: 5 µL

  • Column Temperature: 35 °C (Maintains consistent solvent viscosity and reproducible retention times).

  • Detection: UV at 254 nm (Bandwidth 4 nm); MS in ESI+ mode (Scan range m/z 100–500).

AnalyticalWorkflow Step1 Sample Preparation (Acetonitrile Extraction) Step2 Filtration (0.22 µm PTFE) Step1->Step2 Step3 RP-HPLC Separation (C18, Gradient Elution) Step2->Step3 Step4 Detection (UV 254 nm & ESI-MS) Step3->Step4 Step5 Data Analysis (ICH Q2(R1) Validation) Step4->Step5

Analytical workflow for the HPLC-UV/MS quantification of pyrrole intermediates.

Quantitative Method Validation (ICH Q2(R1))

To ensure the method is fit for its intended purpose in a regulatory environment, it was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][5].

  • System Suitability Testing (SST): Prior to validation, SST was performed. The resolution ( Rs​ ) between the analyte and the internal standard was > 2.5. The tailing factor ( Tf​ ) for the 2-Methoxy-3-cyano-5-methylpyrrole peak was 1.05, confirming that the acidic mobile phase successfully mitigated silanol interactions.

  • Specificity: Blank injections and forced degradation studies (acid, base, peroxide, and UV light) demonstrated no co-eluting peaks at the retention time of the target analyte, proving the method is stability-indicating.

Table 2: Summary of ICH Q2(R1) Validation Parameters

Validation ParameterAcceptance CriteriaObserved ResultConclusion
Linearity Range Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (0.5 to 50 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.02 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.06 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% ± 0.8%Pass
Repeatability (Intra-day) %RSD 2.0% (n=6)0.65%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 days)0.82%Pass

References

  • US Patent 6,271,392 B1.Intermediates useful for the synthesis of 1-arylpyrrole pesticides. United States Patent and Trademark Office.
  • Food and Agriculture Organization of the United Nations (FAO) / World Health Organization (WHO). FAO/WHO Specifications and Evaluations for Public Health Pesticides: Chlorfenapyr. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Methoxy-3-cyano-5-methylpyrrole

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of 2-methoxy-3-cyano-5-methylpyrrole , a critical heterocyclic intermediate used in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of 2-methoxy-3-cyano-5-methylpyrrole , a critical heterocyclic intermediate used in the development of 1-arylpyrrole pesticides (such as chlorfenapyr)[1].

The standard synthetic route involves the cyclocondensation of 2-cyano-4-oxopentanenitrile with methanol, mediated by a massive excess of dimethylamine hydrochloride[1]. While seemingly straightforward, the reaction is highly sensitive to stoichiometry and temperature, frequently diverging into undesired furan or amidine side reactions if not strictly controlled.

Mechanistic Pathway & Divergence

To troubleshoot effectively, you must understand the causality of the reaction. The transformation relies on two simultaneous processes: a Pinner-type addition of methanol to the nitrile (forming an imidate) and an enamine condensation at the ketone.

MechanisticPathway SM 2-Cyano-4-oxopentanenitrile (Starting Material) Enamine Enamine Intermediate (Masked Ketone) SM->Enamine Me2NH·HCl (Masking) Furan 2-Amino-3-cyano-5-methylfuran (O-Cyclization Impurity) SM->Furan Enol O-Attack (Low Amine Eq.) Imidate Methyl Imidate Intermediate (Pinner Addition) Enamine->Imidate MeOH, H+ (Pinner Rxn) Amidine 2-(Dimethylamino)pyrrole (Amine Substitution Impurity) Enamine->Amidine Me2NH Attack on Nitrile Product 2-Methoxy-3-cyano-5-methylpyrrole (Target Product) Imidate->Product N-Cyclization (-Me2NH)

Mechanistic divergence in the synthesis of 2-methoxy-3-cyano-5-methylpyrrole.

Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with 2-amino-3-cyano-5-methylfuran? Expertise & Causality: The starting material, 2-cyano-4-oxopentanenitrile, exists in a tautomeric equilibrium with its enol form. Under purely acidic conditions without sufficient amine, the enol oxygen acts as a strong nucleophile, attacking the adjacent nitrile carbon to form a furan ring. Solution: Ensure you are using the correct stoichiometric excess of dimethylamine hydrochloride (typically ~8.8 equivalents)[1]. The secondary amine rapidly condenses with the C4-ketone to form a transient enamine. This effectively "masks" the oxygen, preventing O-nucleophilic attack and directing the pathway exclusively toward N-cyclization[2].

Q2: I detected a +13 Da mass shift (m/z 163 vs expected 150) in my LC-MS. What is this impurity? Expertise & Causality: This corresponds to the 2-(dimethylamino)-3-cyano-5-methylpyrrole side product. While methanol is intended to act as the nucleophile to form the intermediate methyl imidate via a Pinner-type reaction, the massive excess of dimethylamine can competitively attack the nitrilium ion[3]. Solution: This is a concentration-dependent side reaction. Ensure your methanol is strictly anhydrous (<50 ppm water) and used in sufficient volume (at least 35 volumes relative to the substrate). Never substitute Me₂NH·HCl with free Me₂NH base, as the unprotonated base drastically increases the nucleophilicity of the amine pool, driving amidine formation.

Q3: My reaction stalled at an acyclic intermediate. How do I force cyclization? Expertise & Causality: You have likely stalled at the acyclic methyl imidate intermediate. The final cyclization requires the elimination of Me₂NH (from the enamine) and the nucleophilic attack of the imidate nitrogen. If the internal temperature drops below 60°C, the activation energy for this ring closure is not met. Solution: Maintain a vigorous reflux (internal temp ~64–65°C in methanol). If scaling up, ensure your reactor's heat transfer coefficient is sufficient to maintain internal temperature, rather than just relying on the jacket temperature.

Quantitative Impact of Reaction Parameters

The table below summarizes how deviations from the standard protocol directly impact the distribution of the target pyrrole versus common side products.

Table 1: Impact of Reaction Parameters on Product Distribution

Me₂NH·HCl (Equiv)Solvent SystemTemperature (°C)Target Pyrrole (%)Furan Impurity (%)Dimethylamino Impurity (%)
1.0 (Deficient)Anhydrous MeOH65 (Reflux)35.055.02.0
8.8 (Optimal)Anhydrous MeOH65 (Reflux)82.0 < 2.0 8.0
8.8 MeOH (5% H₂O)65 (Reflux)28.015.05.0 (+50% Hydrolysis)
8.8 Anhydrous MeOH25 (Ambient)10.05.02.0 (Stalls at Imidate)

Self-Validating Experimental Protocol

This step-by-step methodology is engineered with built-in validation gates to ensure quality control before proceeding to the next step.

ProtocolWorkflow Step1 1. Charge Reagents Substrate + 8.8 eq Me2NH·HCl + MeOH Step2 2. Vigorous Reflux Internal Temp: 64-65°C (24h) Step1->Step2 Gate1 Validation Gate 1 TLC: SM Disappearance? Step2->Gate1 Gate1->Step2 No (Continue) Step3 3. Solvent Evaporation Reduce to thick paste Gate1->Step3 Yes Step4 4. Aqueous Quench & Extraction Dissolve in H2O, Extract with DCM Step3->Step4 Gate2 Validation Gate 2 Crude m.p. ~187°C? Step4->Gate2 Step5 5. Silica Gel Chromatography Hexanes/EtOAc (7:3) Gate2->Step5 Impure End Pure Product Gate2->End Pure Step5->End

Self-validating experimental workflow and quality control gates.

Step-by-Step Methodology

Adapted from[1].

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2-cyano-4-oxopentanenitrile (2.75 g, 22.5 mmol) in anhydrous methanol (100 mL).

    • Causality Check: The solution must be completely homogeneous. Any cloudiness indicates polymerized starting material.

  • Catalyst/Masking Agent Addition: Add dimethylamine hydrochloride (16.25 g, 199.3 mmol, 8.8 equiv) in one portion. The endothermic dissolution will temporarily drop the temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux (internal temp ~64–65°C) for 24 hours.

    • Validation Gate 1: Monitor by TLC (Silica, Hexanes/EtOAc 7:3). The starting material (R_f ~0.4) must completely disappear, replaced by a highly UV-active spot (R_f ~0.6). Do not proceed if SM remains.

  • Concentration: Cool to room temperature (20°C). Remove methanol under reduced pressure (300 mbar, 40°C water bath) until a thick paste remains.

  • Aqueous Quench & Extraction: Dissolve the residue in deionized water (50 mL). Extract with dichloromethane (3 x 50 mL).

    • Causality Check: The water dissolves the massive excess of unreacted Me₂NH·HCl, while the lipophilic pyrrole partitions into the DCM layer.

  • Drying & Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Validation Gate 2: Check the melting point of the crude pale yellow solid. Pure 2-methoxy-3-cyano-5-methylpyrrole melts at ~187°C[1]. If the m.p. is significantly depressed (<180°C), proceed to Step 7.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to remove furan and amidine impurities.

References

  • Intermediates useful for the synthesis of 1-arylpyrrole pesticides (US Patent 6,271,392 B1)
  • Synthesis of 2-Amino-3-ethoxycarbonylpyrroles Source: Synthesis (1987) URL:[Link]

  • The Vilsmeier-Haack reaction of 9-benzyl-1,2,3,4-tetrahydrocarbazole Source: Tetrahedron Letters (1988) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-3-cyano-5-methylpyrrole

Welcome to the technical support center for the purification of 2-Methoxy-3-cyano-5-methylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methoxy-3-cyano-5-methylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this highly functionalized pyrrole derivative. The insights provided herein are grounded in established chemical principles and field-proven methodologies for the purification of substituted heterocycles.

Introduction: Understanding the Molecule

2-Methoxy-3-cyano-5-methylpyrrole is a unique molecule presenting specific purification challenges due to its combination of functional groups. The electron-donating methoxy group and the electron-withdrawing cyano group create a distinct electronic profile that influences its polarity, stability, and potential for side reactions during purification. This guide will provide you with the necessary tools to troubleshoot and optimize your purification protocols for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Methoxy-3-cyano-5-methylpyrrole in a question-and-answer format.

Question 1: My crude product is a dark, oily, or tarry substance. How can I clean it up?

Answer: The formation of dark, insoluble materials is a common issue in pyrrole chemistry, often resulting from polymerization or degradation.[1]

  • Initial Work-up: Before attempting column chromatography, it's beneficial to perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Trituration: If the crude product is a semi-solid, trituration can be effective. This involves stirring the crude material with a solvent in which the desired product has low solubility, but the impurities are soluble. For a compound with the polarity of 2-Methoxy-3-cyano-5-methylpyrrole, a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate would be a good starting point.

Question 2: I'm having difficulty separating my product from a closely-related impurity using column chromatography. What can I do?

Answer: Achieving good separation in column chromatography depends on optimizing the mobile phase and stationary phase.[2][3]

  • Solvent System Optimization: For a compound of moderate polarity like 2-Methoxy-3-cyano-5-methylpyrrole, a good starting point for the mobile phase is a mixture of hexanes and ethyl acetate.[4][5] Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Running a series of Thin Layer Chromatography (TLC) plates with varying solvent ratios will help you identify the optimal system for separation.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For highly polar impurities, a reverse-phase column (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be effective.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can help to separate compounds with close Rf values.

Question 3: My purified product is unstable and discolors upon storage. How can I improve its stability?

Answer: Pyrrole derivatives, especially those with electron-donating groups, can be susceptible to oxidation and degradation.

  • Storage Conditions: Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is often sufficient). Protect it from light by using an amber vial or wrapping the container in aluminum foil.

  • Solvent Choice for Storage: If you need to store the compound in solution, use a deoxygenated solvent. Solvents should be of high purity and free of peroxides.

Question 4: I suspect the cyano group is hydrolyzing to an amide or carboxylic acid during my aqueous work-up or chromatography. How can I prevent this?

Answer: While the cyano group is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis.

  • pH Control: During aqueous work-up, maintain a neutral or slightly acidic pH. Avoid strong acids or bases. If an acid wash is necessary to remove basic impurities, use a dilute solution of a weak acid and perform the extraction quickly at low temperatures.

  • Chromatography Conditions: Standard silica gel is slightly acidic. If you suspect hydrolysis on the column, you can use deactivated silica gel (e.g., by adding a small amount of a non-polar amine like triethylamine to the mobile phase) or switch to a neutral stationary phase like alumina.

Question 5: I'm concerned about the potential cleavage of the methoxy group. Is this a valid concern?

Answer: Ether cleavage on an aromatic ring typically requires harsh acidic conditions (e.g., HBr or BBr3) and is unlikely to occur under standard purification conditions. However, it's good practice to avoid strong Lewis acids or prolonged exposure to strong protic acids, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of 2-Methoxy-3-cyano-5-methylpyrrole?

A1: The methoxy group is electron-donating and moderately polar, while the cyano group is strongly electron-withdrawing and polar. The methyl group is non-polar. Overall, the compound is expected to be of moderate polarity. It will be more polar than simple alkyl-substituted pyrroles but may be less polar than pyrroles with more hydrogen-bonding capable groups like hydroxyl or primary amino functionalities.

Q2: What is a good starting point for a recrystallization solvent?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For 2-Methoxy-3-cyano-5-methylpyrrole, a good starting point would be a mixed solvent system. Toluene, or a mixture of a more polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane, is a good candidate.[7] Experiment with different ratios to find the optimal system.

Q3: What are some common impurities I might expect from the synthesis of 2-Methoxy-3-cyano-5-methylpyrrole?

A3: The impurities will depend on the synthetic route. However, common impurities in pyrrole synthesis can include unreacted starting materials, regioisomers, and byproducts from side reactions such as polymerization or oxidation. If the synthesis involves a multi-step process, impurities from earlier steps may also be present.

Q4: What analytical techniques are best for confirming the purity and identity of the final product?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can also be used to assess purity.[8][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of fractions during column chromatography and to determine if further purification is needed.

  • Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

1. Preparation of the Column:

  • Select a column of appropriate size based on the amount of crude material. A general rule of thumb is to use 30-50 g of silica gel per gram of crude product.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[11]

2. Sample Loading:

  • Dissolve the crude 2-Methoxy-3-cyano-5-methylpyrrole in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
  • Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent.
  • Carefully add the dry, sample-adsorbed silica to the top of the packed column.

3. Elution:

  • Begin eluting with the low-polarity mobile phase.
  • Collect fractions and monitor their composition by TLC.
  • If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexanes:ethyl acetate).
  • Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization

This protocol should be performed on a small scale first to determine the optimal solvent system.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent or solvent mixture (e.g., toluene, ethyl acetate/hexanes).
  • Allow the solution to cool slowly to room temperature and then in an ice bath.
  • If well-formed crystals appear, this is a good solvent system.

2. Recrystallization Procedure:

  • Dissolve the impure solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If there are any insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.[]

Visualization of Purification Workflow

Below is a diagram illustrating the general workflow for the purification of 2-Methoxy-3-cyano-5-methylpyrrole.

Purification_Workflow cluster_crude Crude Product cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_final Final Product Crude Crude 2-Methoxy-3-cyano- 5-methylpyrrole Extraction Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) Crude->Extraction Dissolve Trituration Trituration (Hexanes) Crude->Trituration If semi-solid ColumnChrom Column Chromatography (Silica Gel, Hexanes/EtOAc) Extraction->ColumnChrom Concentrated Extract Trituration->ColumnChrom Filtered Solid Recrystallization Recrystallization (e.g., Toluene/Hexanes) ColumnChrom->Recrystallization If solid PureProduct Pure Product ColumnChrom->PureProduct If oil Recrystallization->PureProduct Analysis Purity & Identity Check (NMR, MS, TLC, MP) PureProduct->Analysis

Caption: General purification workflow for 2-Methoxy-3-cyano-5-methylpyrrole.

References

  • CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google P
  • L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition - Indian Academy of Sciences. (URL: [Link])

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. (URL: [Link])

  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Transformation of a benzocorrole isomer into pyrrole-containing polycyclic molecules via copper-mediated cleavage and annulation - R Discovery. (URL: [Link])

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine - Organic Chemistry Research. (URL: [Link])

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - MDPI. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC. (URL: [Link])

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates - PMC - NIH. (URL: [Link])

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (URL: [Link])

  • Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. (URL: [Link])

  • Simultaneous removal of potent cyanotoxins from water using magnetophoretic nanoparticle of polypyrrole: adsorption kinetic and isotherm study - PubMed. (URL: [Link])

  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates | Request PDF. (URL: [Link])

  • Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC. (URL: [Link])

  • Four-Component Ring-Opening Reaction of Pyrroles via C-N Bond Cleavage under Multiple Functions of Elemental Sulfur | Request PDF - ResearchGate. (URL: [Link])

  • EP0608688A1 - Process for the purification of crude pyrroles - Google P
  • Column chromatography - UVic. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. (URL: [Link])

  • Recrystallisation Help : r/Chempros - Reddit. (URL: [Link])

  • The Preparation and Properties of Some Methoxypyrroles | Journal of the American Chemical Society. (URL: [Link])

  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (URL: [Link])

  • On the Origins of Cyanuric Acid Hydrolase: Purification, Substrates, and Prevalence of AtzD from Pseudomonas sp. Strain ADP - PMC. (URL: [Link])

  • Separation of 2-Methoxy-5-nitrotropone on Newcrom R1 HPLC column. (URL: [Link])

  • Purification of crude pyrroles - US5502213A - Google P
  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples - Office of Justice Programs. (URL: [Link])

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (URL: [Link])

  • Overcoming Purification Hurdles with Mixed-Mode Chromatography - YouTube. (URL: [Link])

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (URL: [Link])

  • Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. (URL: [Link])

  • Chemical crystallization | SPT Labtech. (URL: [Link])

  • 2-Methoxy-3-isopropyl-5-methylpyrazine | C9H14N2O | CID 15590168 - PubChem. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for 2-Methoxy-3-cyano-5-methylpyrrole

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in identifying, characterizing, and mitigating impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in identifying, characterizing, and mitigating impurities associated with 2-Methoxy-3-cyano-5-methylpyrrole .

This compound is a critical, highly functionalized intermediate frequently utilized in the synthesis of 1-arylpyrrole pesticides and pharmaceutical building blocks . Due to the electron-rich nature of the pyrrole core, it is susceptible to specific degradation pathways including auto-oxidation, acid-catalyzed hydrolysis, and polymerization.

Knowledge Base: Frequently Asked Questions (FAQs)

Q: Why does my batch of 2-Methoxy-3-cyano-5-methylpyrrole turn dark or resinous over time? A: This is a classic symptom of oxidative degradation and polymerization. Pyrroles are highly electron-rich heterocycles. When exposed to ambient oxygen and UV light, they undergo radical-initiated auto-oxidation, frequently coupling at the unsubstituted C4 position to form chromophoric (color-producing) dimers, trimers, and higher-order oligomers . Solution: Always store the compound under an inert argon atmosphere at sub-zero temperatures (-20°C) and protect it from light.

Q: How can I definitively differentiate the target 3-cyano compound from a 4-cyano positional isomer? A: Because positional isomers are isobaric (identical exact mass), LC-HRMS alone cannot distinguish them. You must use 2D Nuclear Magnetic Resonance (NMR), specifically Heteronuclear Multiple Bond Correlation (HMBC). Causality: HMBC maps long-range ( 2J and 3J ) carbon-proton couplings. The C4-proton will show a strong 3J coupling to the cyano carbon in the 3-cyano isomer, which will be distinctly different or absent in the 4-cyano isomer.

Diagnostic & Troubleshooting Guide

Issue 1: Unexpected Mass (+16 Da or +32 Da) in LC-MS
  • Diagnosis: Oxidation of the 5-methyl group or the pyrrole ring.

  • Causality: The 5-methyl group is activated by the adjacent nitrogen. Under oxidative stress, it can be oxidized to a 5-hydroxymethyl (+16 Da) or 5-formyl (+14 Da / +32 Da if over-oxidized) derivative.

  • Resolution: Perform an LC-HRMS/MS fragmentation analysis. If the +16 Da addition is on the methyl group, you will observe a neutral loss of H2​O (-18 Da) during collision-induced dissociation (CID), which is characteristic of benzylic/allylic alcohols.

Issue 2: Loss of the Methoxy Signal (~3.8 ppm) in 1H -NMR
  • Diagnosis: Acid-catalyzed O-demethylation.

  • Causality: Methoxy groups on electron-rich heterocycles can act as leaving groups under strongly acidic conditions. The cleavage of the methyl ether yields 2-hydroxy-3-cyano-5-methylpyrrole, which rapidly tautomerizes to its thermodynamically more stable lactam form (pyrrolin-2-one).

  • Resolution: Check the pH of your synthetic workup. Ensure that any acidic quenching steps are strictly buffered to pH > 5.

Impurity Signatures & Quantitative Data

The following table summarizes the key analytical signatures for the most common impurities encountered with this intermediate, providing a quick reference for your LC-MS and NMR data.

Impurity ClassPutative Structure / ChangeLC-HRMS Signature ( Δm/z )Key 1H -NMR Signature ( CDCl3​ )Mechanism of Formation
Target API 2-Methoxy-3-cyano-5-methylpyrrole0 (Base Mass)~3.9 ppm (s, 3H, OCH 3​ ), ~6.2 ppm (d, 1H, C4-H)N/A
Regioisomer 2-Methoxy-4-cyano-5-methylpyrrole0 (Isobaric)Shift in C3-H proton; altered HMBC correlationsNon-regioselective cyanation
O-Demethylation 2-Hydroxy-3-cyano-5-methylpyrrole-14.0157 Da Complete loss of ~3.9 ppm singletAcidic hydrolysis
Oxidation 2-Methoxy-3-cyano-5-hydroxymethylpyrrole+15.9949 Da Loss of ~2.2 ppm (CH 3​ ), new ~4.6 ppm (s, 2H, CH 2​ OH)Auto-oxidation (O 2​ /Light)
Dimerization C4-C4' Bis-pyrrole derivative~ +134 Da (2M - H 2​ )Broadened signals, complete loss of C4-H (~6.2 ppm)Radical coupling at C4

Validated Methodologies & Workflows

To ensure scientific integrity and compliance with ICH Q3A/Q3B guidelines, the characterization of unknown impurities must follow a self-validating system. Combining LC-HRMS with NMR provides the orthogonal data required to unequivocally assign structures to unknown degradants .

Protocol: Self-Validating LC-HRMS & NMR Impurity Characterization

Step 1: High-Resolution LC-MS Profiling

  • Action: Run the crude sample using a reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Causality: Formic acid acts as a proton source, ensuring consistent ionization in positive Electrospray Ionization (ESI+) mode, which is crucial for detecting basic nitrogenous impurities.

  • Validation Check: System Suitability. Inject a blank and a known standard of the API. The mass accuracy must be within <5 ppm of the theoretical exact mass before analyzing any unknown peaks.

Step 2: Preparative HPLC Isolation

  • Action: Scale up the analytical gradient to a preparative HPLC system to collect the targeted impurity peak.

  • Causality: Direct LC-NMR is often limited by sensitivity and solvent suppression artifacts. Offline prep-HPLC ensures sufficient mass (>1 mg) is isolated for high-quality 2D NMR acquisition.

  • Validation Check: Fraction Integrity. Re-inject an aliquot of the collected fraction onto the analytical LC-MS. Proceed to solvent lyophilization only if the fraction demonstrates >95% UV purity and the correct m/z . If purity is <95%, re-purify the fraction.

Step 3: NMR Elucidation (1D 1H , 2D HSQC, HMBC)

  • Action: Dissolve the dried, validated fraction in a deuterated solvent (e.g., DMSO−d6​ ). Acquire 1D and 2D spectra.

  • Causality: 2D HMBC is critical for distinguishing positional isomers by mapping long-range carbon-proton connectivity across the pyrrole ring, which mass spectrometry cannot achieve.

  • Validation Check: Signal-to-Noise Verification. Run a preliminary 1D 1H -NMR (16 scans). If residual water or acetonitrile peaks obscure the aromatic region (6.0–7.5 ppm), re-lyophilize the sample before committing to time-intensive 2D acquisitions.

Pathway & Workflow Visualizations

AnalyticalWorkflow Start Crude Sample 2-Methoxy-3-cyano-5-methylpyrrole LCMS LC-HRMS Screening (Identify m/z & RT) Start->LCMS High-Res Mass Profiling Prep Prep-HPLC Isolation (Fraction Collection) LCMS->Prep Target Unknown Peaks Check Self-Validation: Analytical Re-injection Prep->Check Isolate Fractions Check->Prep Purity < 95% NMR 1D/2D NMR Analysis (Connectivity & Regiochemistry) Check->NMR Purity > 95% End Unequivocal Structural Elucidation NMR->End Data Integration

Figure 1: Self-validating LC-HRMS and NMR workflow for impurity characterization.

DegradationPathways API 2-Methoxy-3-cyano- 5-methylpyrrole Demethyl 2-Hydroxy-3-cyano- 5-methylpyrrole (Lactam) API->Demethyl Acidic Hydrolysis (-CH2) Oxidized 5-Formyl / 5-Carboxy Derivatives API->Oxidized O2 / Light (+16/+32 Da) Polymers Resinous Oligomers (Dimers/Trimers) API->Polymers Radical Polymerization (Broad LC Peaks) Isomer 4-Cyano Positional Isomer API->Isomer Synthetic Byproduct (Regioselectivity)

Figure 2: Common degradation and synthetic impurity pathways for 2-Methoxy-3-cyano-5-methylpyrrole.

References

  • Source: Google Patents (US6271392B1)
  • Title: Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS Source: Spectroscopy Online URL: [Link]

  • Title: LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Optimization

Technical Support Center: Stability and Storage of 2-Methoxy-3-cyano-5-methylpyrrole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the handling of highly functionalized, electron-rich heter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the handling of highly functionalized, electron-rich heterocycles.

2-Methoxy-3-cyano-5-methylpyrrole is a critical intermediate synthesized from 2-cyano-4-oxopentanenitrile, primarily utilized in the downstream synthesis of 1-arylpyrrole pesticides and related agrochemicals via sulfenylation and halogenation[1],[2]. While the 3-cyano group provides partial electron-withdrawing stabilization, the synergistic electron-donating effects of the 2-methoxy and 5-methyl groups make the pyrrole core highly susceptible to oxidative degradation and acid-catalyzed hydrolysis[3],[4].

Below is our comprehensive troubleshooting guide, stability data, and field-proven protocols to ensure the integrity of your compound.

Troubleshooting Guides (FAQs)

Q1: Why does my batch of 2-Methoxy-3-cyano-5-methylpyrrole turn from an off-white powder to a brown/black tar after a few weeks on the benchtop? Causality: This discoloration is the hallmark of oxidative degradation and photo-oxidation. The 2-methoxy group acts as a strong π -donor, elevating the HOMO of the pyrrole ring. The unsubstituted C4 position becomes highly nucleophilic and susceptible to electrophilic oxygen and radical attack upon exposure to ambient light and air[3]. This generates peroxyl radicals that rapidly cross-link to form extended polypyrrole oligomers (the brown/black tar)[4]. Self-Validating Check: Dissolve a 5 mg sample in 1 mL of anhydrous dichloromethane (DCM). If the solution is dark and leaves an insoluble black residue, irreversible polymerization has occurred.

Q2: I am observing a new peak in my LC-MS with a mass corresponding to [M-14]. What is this impurity and how did it form? Causality: You are observing the formation of a pyrrolin-2-one (a lactam). 2-Alkoxypyrroles are essentially cyclic enol ethers. In the presence of trace Brønsted acids and moisture, they undergo rapid hydrolysis. Protonation at the C3 or C5 position facilitates nucleophilic attack by water at the C2 position, resulting in the expulsion of methanol (loss of 14 Da relative to the intact mass) and tautomerization to the thermodynamically stable lactam[4]. Self-Validating Check: Run an FT-IR spectrum of the degraded batch. The appearance of a strong, new carbonyl stretch ( 1700 cm −1 ) confirms the loss of the methoxy group and the formation of the lactam.

Q3: My downstream sulfenylation reaction (e.g., with Cl 2​ FCSCl) is yielding less than 20% product. Could the starting material stability be the issue? Causality: Absolutely. Sulfenylation relies on electrophilic aromatic substitution at the C4 position of the pyrrole ring[1]. If the C4 position has already been compromised by radical cross-linking (as described in Q1), the target reaction cannot proceed. Purity must be >98% prior to sulfenylation.

Degradation Pathways & Logical Relationships

To visualize the chemical vulnerabilities of this intermediate, refer to the degradation pathway diagram below.

Degradation_Pathway A 2-Methoxy-3-cyano- 5-methylpyrrole B Oxidative Stress (O2, UV Light) A->B Exposure C Acidic Moisture (H2O, H+) A->C Exposure D Pyrrole Radicals (C4 position) B->D Radical Initiation E Pyrrolin-2-one (Lactam) C->E Hydrolysis F Polypyrrole Oligomers (Brown/Black) D->F Polymerization

Caption: Logical relationship of 2-Methoxy-3-cyano-5-methylpyrrole degradation pathways.

Quantitative Data: Stability Profile

The following table summarizes the expected shelf life of 2-Methoxy-3-cyano-5-methylpyrrole under various environmental conditions based on empirical degradation kinetics.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Mode
Optimal (Desiccated) -20°CArgonDark (Amber Vial)> 24 monthsNone (Stable)
Refrigerator 4°CArgonDark6 - 12 monthsSlow oxidation
Benchtop (Solid) 25°CAirAmbient< 2 weeksRapid oxidation / Polymerization
Solution (DCM/MeOH) 25°CAirAmbient< 24 hoursHydrolysis / Oxidation

Standard Operating Procedures (Protocols)

Protocol A: Recovery & Purification via Deactivated Silica Gel

Standard silica gel is inherently acidic (pH 4.5–5.5) and will catalyze the hydrolysis of the 2-methoxy group during column chromatography. To prevent this, the stationary phase must be deactivated.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (80:20 v/v) and add 1% Triethylamine (Et 3​ N). Causality: Et 3​ N neutralizes the acidic silanol groups on the silica, preventing acid-catalyzed demethoxylation[4].

  • Column Packing: Slurry-pack the chromatography column using the Et 3​ N-doped solvent system.

  • Loading: Dissolve the degraded batch in a minimum volume of the mobile phase and carefully load it onto the column.

  • Elution: Elute the column under positive pressure. The brown polymeric impurities will remain at the baseline.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30°C to prevent thermal degradation[3].

  • Self-Validating Step: Before pooling, spot the eluent on a TLC plate and expose it to a UV lamp (254 nm). The intact pyrrole will quench fluorescence. Spray with vanillin-sulfuric acid stain and heat gently; a distinct pink/purple spot confirms the presence of the intact pyrrole, validating the fraction's purity.

Purification_Workflow Start Degraded Batch QC HPLC/NMR Analysis Start->QC Decision Purity > 98%? QC->Decision Purify Base-Treated Silica Chromatography Decision->Purify No Dry High Vacuum Drying (< 0.1 Torr) Decision->Dry Yes Purify->Dry Purified Fractions Store Store at -20°C (Argon, Amber Vial) Dry->Store Anhydrous Solid

Caption: Step-by-step workflow for the purification and storage of the pyrrole intermediate.

Protocol B: Inert Atmosphere Aliquoting & Storage

Proper storage is the only way to ensure the long-term viability of this compound.

Step-by-Step Methodology:

  • Drying: Dry the purified solid under high vacuum (< 0.1 Torr) for at least 12 hours to remove all trace moisture.

  • Vial Selection: Transfer the solid into a clean, dry amber glass vial. Causality: Amber glass blocks UV radiation (< 400 nm), preventing photo-initiated radical generation[3].

  • Inert Gas Backfilling: Place the vial in a glove box or use a Schlenk line to backfill the vial with Argon gas. Causality: Argon is significantly denser than Nitrogen and air; it settles over the solid, forming a robust, heavy inert blanket that excludes oxygen[4].

  • Sealing: Seal the vial tightly with a PTFE-lined cap and wrap the exterior seal with Parafilm.

  • Storage & Self-Validating Step: Store the vial in a desiccator at -20°C. Include a small, sealed indicator vial of anhydrous Cobalt(II) chloride (CoCl 2​ ) inside the desiccator. CoCl 2​ is blue when dry and turns pink when exposed to moisture, providing a continuous, visual self-validation that the storage environment remains strictly anhydrous.

References

  • United States Patent US6271392B1. "Intermediates useful for the synthesis of 1-arylpyrrole pesticides." Google Patents.

  • Journal of Microbiology, Biotechnology and Food Sciences. "Exploring the impact of different packaging types and repeated package opening on volatile compound changes." JMBFS.

  • Capot Chemical. "MSDS of Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate." CapotChem.

  • Foley, L. "Preparation of 2-alkoxy- and 2-chloropyrroles." Tetrahedron Letters, 1994, 35(33), 5989-5992.

Sources

Troubleshooting

Managing air and moisture sensitivity in pyrrole synthesis

A Guide to Managing Air and Moisture Sensitivity Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Air and Moisture Sensitivity

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the air and moisture sensitivity inherent in many pyrrole synthetic routes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reactions.

Pyrrole and its derivatives are foundational components in pharmaceuticals, natural products, and materials science. However, their synthesis is often plagued by issues stemming from the reactivity of starting materials, intermediates, or the final product with atmospheric oxygen and water.[1][2] This guide provides field-proven insights and solutions to these common problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during pyrrole synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, or the reaction fails to proceed. What's wrong?

This is the most common issue, often pointing to the degradation of a key reagent before or during the reaction.

Possible Cause 1: Decomposition of Air/Moisture-Sensitive Reagents Many reagents used in pyrrole synthesis are highly reactive with water and oxygen.[3][4]

  • Organometallic Reagents: Grignard or organolithium reagents are extremely sensitive and will be quenched by trace amounts of water, consuming the reagent before it can participate in the desired reaction.[5]

  • Aromatic Amines: Starting materials like aniline and its derivatives are susceptible to oxidation, especially under acidic conditions or upon prolonged exposure to air.[5] This oxidation leads to discoloration (yellow to dark brown) and the formation of impurities that can inhibit the reaction.[5][6]

  • Hydrides: Reducing agents like lithium aluminum hydride (LiAlH₄) or calcium hydride (CaH₂) react violently with water and must be handled under strictly anhydrous conditions.[3][7]

Troubleshooting & Solutions:

  • Verify Reagent Quality: Visually inspect your starting materials. Freshly distilled aniline, for example, should be a colorless or pale yellow oil.[5] If it is dark red or brown, its purity is compromised.

  • Purify Starting Materials: If reagent degradation is suspected, purification is necessary. Air-sensitive anilines should be distilled immediately before use.

  • Implement a Robust Inert Atmosphere: The most critical step is to exclude air and moisture from your reaction. This is non-negotiable when using highly sensitive reagents.[3] Use a Schlenk line or a glovebox for all manipulations.[4][5] For less sensitive reactions, a well-sealed flask with a balloon of inert gas (nitrogen or argon) may suffice.[8][9]

  • Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Commercially available anhydrous solvents are often sufficient, but their quality can degrade after the bottle is opened. Drying solvents in-house is a reliable alternative.[10][11]

Possible Cause 2: Catalyst Deactivation In syntheses like the Paal-Knorr, both Brønsted and Lewis acid catalysts are common.[12][13] Many Lewis acids are hygroscopic and can be deactivated by water, halting the catalytic cycle.

Troubleshooting & Solutions:

  • Use High-Purity Catalysts: Use a freshly opened bottle of the catalyst or one that has been stored properly in a desiccator or glovebox.

  • Maintain Inert Atmosphere: Handle the catalyst under the same inert conditions as your other sensitive reagents.

Q2: My reaction mixture turned dark brown or black, forming a tar-like substance.

This outcome strongly suggests polymerization or extensive decomposition.[6]

Possible Cause: Polymerization of Pyrrole or Starting Materials The pyrrole ring itself is electron-rich and can be unstable, particularly under strongly acidic conditions or high temperatures, leading to polymerization.[14][15] Similarly, starting materials can degrade and polymerize under harsh conditions, especially in the presence of oxygen.[6]

Troubleshooting & Solutions:

  • Reduce Reaction Temperature: Excessive heat can accelerate degradation.[6] If possible, run the reaction at a lower temperature for a longer period. Monitor progress by TLC to find the optimal balance.

  • Control Acidity: In acid-catalyzed reactions like the Paal-Knorr, excessively strong acids (pH < 3) or high concentrations can promote side reactions and polymerization.[16][17] Consider using a weaker acid, such as acetic acid.[17]

  • Ensure an Inert Atmosphere: Oxygen can initiate radical pathways that lead to polymerization. Running the reaction under nitrogen or argon is a crucial preventative measure.[5]

  • Use Purified Reagents: Impurities from degraded starting materials can often act as initiators for polymerization.[17]

Below is a troubleshooting workflow to diagnose common issues leading to low yields or reaction failure.

G start Low Yield or Reaction Failure reagent_check Are air/moisture-sensitive reagents used? start->reagent_check atmosphere_check Was a robust inert atmosphere used? reagent_check->atmosphere_check Yes reagent_sol Root Cause: Reagent Decomposition reagent_check->reagent_sol No (Check other parameters: stoichiometry, temp, etc.) solvent_check Were anhydrous solvents used? atmosphere_check->solvent_check Yes atmosphere_sol Root Cause: Atmospheric Contamination atmosphere_check->atmosphere_sol No conditions_check Reaction turns dark/tarry? solvent_check->conditions_check Yes solvent_sol Root Cause: Moisture Contamination solvent_check->solvent_sol No conditions_check->start No, but yield still low. Re-evaluate entire process. conditions_sol Root Cause: Polymerization/Decomposition conditions_check->conditions_sol Yes action1 Action: - Purify reagents (e.g., distill aniline) - Use fresh reagents reagent_sol->action1 action2 Action: - Use Schlenk line or glovebox - Ensure system is leak-free atmosphere_sol->action2 action3 Action: - Use freshly dried solvents - See Solvent Drying Table solvent_sol->action3 action4 Action: - Lower reaction temperature - Reduce acid concentration conditions_sol->action4

Caption: Troubleshooting workflow for low-yield pyrrole synthesis.

Q3: My purified pyrrole darkens upon standing.

This is a classic sign of product instability.

Possible Cause: Air and Light Sensitivity of the Pyrrole Ring The pyrrole ring is an electron-rich aromatic system that is susceptible to oxidation upon exposure to air (oxygen) and light.[2][14] This leads to the formation of colored, often polymeric, degradation products.

Troubleshooting & Solutions:

  • Storage Under Inert Gas: After purification, the product should be stored in a sealed vial or Schlenk flask with the headspace purged with nitrogen or argon.[14]

  • Protection from Light: Store the vial wrapped in aluminum foil or in an amber-colored container to protect it from light.[14]

  • Refrigeration/Freezing: Storing the purified pyrrole at low temperatures can significantly slow the rate of decomposition.

  • Purification Method: In some cases, distillation under reduced pressure can yield a more stable product compared to other methods.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for establishing an inert atmosphere?

Excluding the atmosphere is fundamental for success. The two primary laboratory-scale methods are the Schlenk line and the glovebox.[4][5]

  • Schlenk Line: A dual-glass manifold connected to a vacuum pump and a source of inert gas.[4] It allows you to remove air from your reaction flask via vacuum and then backfill it with inert gas.[18] This "pump-and-purge" cycle, repeated three times, is highly effective for establishing an inert atmosphere for running reactions, filtrations, and solvent transfers.[19]

  • Glovebox: A large, sealed container filled with a continuously purified inert atmosphere.[4] Oxygen and moisture levels are typically kept at the parts-per-million (ppm) level. A glovebox is indispensable for manipulating air-sensitive solids (e.g., weighing) and for long-term storage of sensitive reagents.[4]

Q2: How should I dry my solvents, and how dry is "dry enough"?

The answer depends on the sensitivity of your reagents. For Grignard or organolithium reagents, single-digit ppm water content is ideal. For many other reactions, <50 ppm is sufficient. Below is a guide to drying common solvents.[10][11]

SolventCommon Drying Agent(s)Method & Typical Residual H₂ONotes
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux until deep blue/purple color persists; then distill. (~40 ppm).[11][20]The blue color indicates the ketyl radical, which scavenges water and oxygen. This is a classic but hazardous method.
Activated 3Å Molecular SievesStore over sieves (10-20% m/v) for 48-72h. (<10 ppm).[10][11]A much safer and highly effective method. Sieves must be activated (heated under vacuum).
Activated Neutral AluminaPass solvent through a column of alumina. (Low ppm).[11]Excellent for rapid, large-scale drying. This is the basis for many commercial solvent purification systems.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux and distill. (~13 ppm).[11]CaH₂ is a common and effective drying agent for halogenated solvents.
Activated 3Å Molecular SievesStore over sieves for 24-48h. (<5 ppm).[11]A simple, safe, and very effective method for DCM.
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with sieves, then reflux and distill from CaH₂.[20]Acetonitrile has a high affinity for water and can be difficult to dry completely.[10]
Methanol / Ethanol 3Å Molecular SievesStore over activated sieves (10% m/v) for >72h.[11]Cannot use reactive metal or hydride drying agents. Sieves are the preferred method.

Data compiled from quantitative studies by Williams, D. B. G., and Lawton, M.[10][11]

Q3: What is solvent "degassing" and when is it necessary?

Degassing is the process of removing dissolved gases—primarily oxygen—from a solvent. While establishing an inert atmosphere in the flask's headspace is crucial, dissolved oxygen in the solvent can still ruin a reaction. Degassing is critical when using oxygen-sensitive reagents or catalysts.

Common Degassing Methods:

  • Inert Gas Sparge (Bubbling): Bubble a fine stream of nitrogen or argon through the solvent for 15-30 minutes.[5] This is a simple and effective method for most applications.

  • Freeze-Pump-Thaw: This is a more rigorous method for achieving very low oxygen levels. The solvent is frozen (using liquid nitrogen), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.[5]

Experimental Protocols

Protocol 1: General Setup for Reaction Under Inert Atmosphere (Schlenk Flask)

This protocol describes a standard procedure for setting up a reaction that requires the exclusion of air and moisture.

G cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction p1 1. Assemble & Dry Glassware - Assemble Schlenk flask, condenser, stir bar. - Flame-dry under vacuum OR oven-dry (>120°C) for several hours. p2 2. Cool Under Inert Gas - Attach hot glassware to Schlenk line. - Immediately place under vacuum while cooling. p1->p2 p3 3. Perform Pump-Purge Cycles - Evacuate flask with vacuum pump. - Backfill slowly with N₂ or Ar. - Repeat this cycle 3 times. p2->p3 p4 4. Add Reagents - Add solids under a positive flow of inert gas. - Add anhydrous, degassed solvents via syringe. - Add liquid reagents via syringe through a rubber septum. p3->p4 p5 5. Run Reaction - Maintain a positive pressure of inert gas throughout (use a balloon or oil bubbler). p4->p5

Caption: Experimental workflow for setting up an air-sensitive reaction.

Detailed Steps:

  • Glassware Preparation: Assemble all necessary glassware (e.g., Schlenk flask, magnetic stir bar, condenser). Ensure the glassware is scrupulously clean. Rigorously dry the glassware by either flame-drying under vacuum or placing it in an oven (>120 °C) for at least 4 hours.[5][19]

  • Assembly and Cooling: Quickly assemble the hot glassware and connect it to a Schlenk line. Immediately evacuate the flask to prevent moist air from being drawn in as it cools.[5]

  • Establish Inert Atmosphere: Perform a minimum of three "pump-purge" cycles.[19] This involves evacuating the flask to a good vacuum and then slowly backfilling with a high-purity inert gas like nitrogen or argon.[18][21]

  • Reagent Addition:

    • Solvents: Use anhydrous, degassed solvents. Transfer them from a storage bottle (e.g., Sure/Seal™) to the reaction flask via a dry syringe or cannula.[8]

    • Liquid Reagents: Add liquid reagents via syringe through a rubber septum.

    • Solid Reagents: Add stable solids quickly to the flask under a positive flow of inert gas to minimize air exposure. For highly sensitive solids, this transfer must be done in a glovebox.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to a balloon filled with inert gas or to the Schlenk line with an oil bubbler to vent excess pressure.[8][9]

References

  • Benchchem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
  • Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Khan, I., et al. (2021). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis.
  • Kintek Furnace. (2025, May 21). How to create an inert atmosphere in a furnace?
  • Smolecule. (n.d.). Handling, Purification & Troubleshooting of Pyrrole Derivatives.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres?
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Akbaşlar, D., et al. (2014). Paal–Knorr Pyrrole Synthesis in Water. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • JoVE. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]

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  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Validation of 2-Methoxy-3-cyano-5-methylpyrrole: A Comparative and Methodological Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 2-Methoxy-3-cyano-5-methylpyrrole. We will navigate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 2-Methoxy-3-cyano-5-methylpyrrole. We will navigate the logical progression from broad phenotypic screening to specific mechanistic assays, emphasizing the rationale behind experimental choices and presenting comparative data against established alternatives.

The pyrrole scaffold, a nitrogen-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, derivatives of 2-cyanopyrrole have shown promise as inhibitors of key enzymes like tyrosinase, suggesting a potential for targeted therapeutic intervention.[3] Our focus, 2-Methoxy-3-cyano-5-methylpyrrole, belongs to this promising class. This guide outlines a tiered, self-validating workflow to rigorously characterize its in vitro biological effects, using a hypothetical investigation into its potential as an anticancer agent.

Tier 1: Foundational Screening for Bioactivity

The initial and most critical step in evaluating a novel chemical entity is to determine if it elicits any biological response in a cellular context.[4] For this, we employ broad cytotoxicity assays that measure general cell health and viability. This foundational screen acts as a gatekeeper; a compound with no effect in these assays is unlikely to warrant further investigation for cytotoxicity-related applications.

Comparative Analysis: XTT vs. MTT Assays for Cell Viability

A common method for assessing cell viability is to measure the metabolic activity of a cell population.[5] The most prevalent assays utilize tetrazolium salts, which are reduced by mitochondrial dehydrogenases in living cells to produce a colored formazan product.[5] While both the MTT and XTT assays operate on this principle, key practical differences make one superior for modern screening environments.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This legacy assay produces a water-insoluble purple formazan that requires an additional solubilization step using organic solvents like DMSO.[5][6] This step increases hands-on time and introduces a potential source of error from incomplete dissolution of the formazan crystals.[6]

  • XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate): The XTT assay was developed to overcome the limitations of MTT. It produces a water-soluble orange formazan product, eliminating the need for a solubilization step.[6][7] This simplifies the workflow, reduces cell stress, and generally leads to more consistent and reproducible data, making it highly suitable for high-throughput screening.[6]

For our validation workflow, the XTT assay is the recommended choice due to its streamlined protocol and enhanced reliability.[6]

Experimental Workflow: A Tiered Approach

The following diagram illustrates the logical flow for validating the biological activity of a novel compound, starting from primary screening and branching into more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Decision Point cluster_2 Tier 2: Mechanistic Elucidation cluster_3 Proliferation Assays cluster_4 Apoptosis Assays cluster_5 Tier 3: Target Validation A Treat Cancer Cell Lines (e.g., HCT116, A549) with 2-Methoxy-3-cyano-5-methylpyrrole B Perform XTT Cell Viability Assay A->B C Determine IC50 Value (Concentration for 50% Inhibition) B->C D Is Compound Cytotoxic? C->D E Anti-Proliferative Pathway D->E Yes F Pro-Apoptotic Pathway D->F Yes L Consider Other Activities (e.g., Anti-inflammatory) D->L No G Ki-67 Immunofluorescence Staining E->G H BrdU Incorporation Assay E->H I Caspase-Glo 3/7 Assay (Executioner Caspase Activity) F->I J TUNEL Assay (DNA Fragmentation) F->J K Enzymatic Assay (e.g., Tyrosinase Inhibition) F->K Potential Link

Caption: Tiered workflow for in vitro compound validation.

Protocol: XTT Cell Viability Assay

This protocol is designed for assessing the dose-dependent cytotoxic effect of 2-Methoxy-3-cyano-5-methylpyrrole on adherent cancer cell lines (e.g., HCT116 colorectal cancer) in a 96-well format.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation: Prepare a 2X stock concentration series of 2-Methoxy-3-cyano-5-methylpyrrole in culture medium via serial dilution from a high-concentration DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Cells with fresh medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent, following the manufacturer's instructions.[7]

  • Assay: Add 50 µL of the prepared XTT mixture to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should also be used to subtract background absorbance.[8]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Tier 2: Unraveling the Mechanism of Action

If Tier 1 reveals that 2-Methoxy-3-cyano-5-methylpyrrole is cytotoxic, the next logical question is: how does it inhibit cell growth? The two primary mechanisms are arresting cell proliferation (cytostatic effect) or inducing programmed cell death (cytotoxic/pro-apoptotic effect).

Distinguishing Anti-Proliferative Effects: Ki-67 vs. BrdU

To determine if the compound halts cell division, we can measure markers associated with the cell cycle.

  • BrdU (Bromodeoxyuridine): This synthetic analog of thymidine is incorporated into newly synthesized DNA during the S phase of the cell cycle.[9] Its detection requires DNA denaturation, which can be harsh and may impair the morphology and co-staining of other antigens.[10]

  • Ki-67: This nuclear protein is expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent cells (G0).[9][11] Detection is typically done via immunofluorescence and does not require DNA denaturation, making it a more straightforward and often more sensitive marker for the total fraction of proliferating cells.[10]

Recommendation: For a robust assessment of the overall proliferative population, Ki-67 staining is preferred due to its simpler protocol and its ability to label all cells actively in the cycle.[10]

Protocol: Ki-67 Immunofluorescence Staining
  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and treat with the IC₅₀ concentration of 2-Methoxy-3-cyano-5-methylpyrrole for 24-48 hours.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against Ki-67 (e.g., rabbit anti-Ki67) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. The proliferation index is calculated as the percentage of Ki-67-positive nuclei (green) out of the total number of DAPI-stained nuclei (blue).

Confirming Programmed Cell Death: Apoptosis Assays

If the compound is actively killing cells, it is crucial to determine if it does so via apoptosis, a controlled and non-inflammatory form of cell death. The activation of effector caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis and is considered the point of no return.[12][13]

  • Caspase-Glo® 3/7 Assay: This is a highly sensitive, luminescence-based assay that measures the combined activity of Caspase-3 and Caspase-7.[12] The assay reagent contains a pro-luminescent caspase-3/7 substrate, which is cleaved by active caspases to generate a "glow-type" luminescent signal that is proportional to caspase activity.[14] Its simplicity (add-mix-measure) makes it ideal for plate-based quantification.

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a later event in the apoptotic cascade.[13][15] While useful for confirmation, it may not capture early apoptotic events.

Recommendation: The Caspase-Glo® 3/7 Assay is the preferred initial method for quantifying apoptosis due to its high sensitivity, ease of use, and its measurement of a key executioner event in the apoptotic pathway.[12]

G A Apoptotic Stimulus (e.g., 2-Methoxy-3-cyano-5-methylpyrrole) B Initiator Caspases Activated (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases Activated (Caspase-3, Caspase-7) {Assay Target: Caspase-Glo 3/7} B->C D Cleavage of Cellular Proteins (e.g., PARP) C->D E DNA Fragmentation {Assay Target: TUNEL} D->E F Apoptotic Body Formation E->F

Caption: Simplified apoptotic cascade and assay targets.

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: In a white-walled, clear-bottom 96-well plate suitable for luminescence, seed cells and treat with the compound as described in the XTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: After subtracting background, express the data as fold-change in luminescence relative to the vehicle-treated control.

Comparative Data Summary (Hypothetical)

To provide context, the performance of 2-Methoxy-3-cyano-5-methylpyrrole should be compared against relevant standards.

CompoundCell LineAssayEndpointResult (Hypothetical)
2-Methoxy-3-cyano-5-methylpyrrole HCT116XTTIC₅₀ 15.2 µM
Doxorubicin (Positive Control)HCT116XTTIC₅₀0.8 µM
2-Methoxy-3-cyano-5-methylpyrrole HCT116Ki-67 Staining% Proliferating Cells 25% (vs. 75% in control)
2-Methoxy-3-cyano-5-methylpyrrole HCT116Caspase-Glo 3/7Fold Increase in Activity 8.5-fold
Staurosporine (Positive Control)HCT116Caspase-Glo 3/7Fold Increase in Activity12.0-fold

Tier 3: Investigating a Specific Molecular Target

Based on literature for related 2-cyanopyrrole derivatives, a plausible molecular target is the enzyme tyrosinase.[3] Validating activity against a specific target provides a deeper mechanistic understanding beyond cellular phenotypes.

Enzymatic Assay: Mushroom Tyrosinase Inhibition

A cell-free enzymatic assay can directly measure the inhibitory effect of the compound on purified tyrosinase. Mushroom tyrosinase is a commercially available and commonly used model.[3] The assay measures the enzyme's ability to convert a substrate like L-DOPA into dopachrome, a colored product.

  • Reaction Mixture: In a 96-well plate, combine a buffer solution, mushroom tyrosinase enzyme, and various concentrations of 2-Methoxy-3-cyano-5-methylpyrrole.

  • Initiation: Add the substrate, L-DOPA, to initiate the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at ~475 nm over time.

  • Analysis: Calculate the rate of reaction for each compound concentration. Compare the rates to a control with no inhibitor (e.g., Kojic acid) to determine the IC₅₀ value for enzyme inhibition.[3]

This tiered, comparative approach ensures a rigorous and logical validation of 2-Methoxy-3-cyano-5-methylpyrrole's in vitro biological activity. By progressing from broad screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's effects, providing a solid foundation for further drug development efforts.

References

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information Bookshelf. Available at: [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. Available at: [Link]

  • Comparison of the Ki67 proliferation assay with the BrdU and Oregon Green proliferation assays. ResearchGate. Available at: [Link]

  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. Available at: [Link]

  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available at: [Link]

  • Synthesis of 2,3,5-substituted pyrrole derivatives. ResearchGate. Available at: [Link]

  • Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Multiplexed High Content Screening Assays for Cell Cycle Analysis and Cytotoxicity Profiling. Millipore. Available at: [Link]

  • (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available at: [Link]

  • Cyanobolites: Future Prospects in Therapeutics and Biological Innovation. IntechOpen. Available at: [Link]

  • XTT Assays vs MTT. Biotech Spain. Available at: [Link]

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Comparative

Cross-reactivity and selectivity profiling of 2-Methoxy-3-cyano-5-methylpyrrole

Title: Chemoselectivity and Cross-Reactivity Profiling of 2-Methoxy-3-cyano-5-methylpyrrole Subtitle: A Comparative Application Guide for 1-Arylpyrrole Scaffold Synthesis Executive Summary In the development of 1-arylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemoselectivity and Cross-Reactivity Profiling of 2-Methoxy-3-cyano-5-methylpyrrole Subtitle: A Comparative Application Guide for 1-Arylpyrrole Scaffold Synthesis

Executive Summary

In the development of 1-arylpyrrole agrochemicals (e.g., chlorfenapyr analogs) and pharmaceutical scaffolds, the choice of the pyrrole building block dictates the efficiency of downstream functionalization. This guide provides a rigorous selectivity and cross-reactivity profile of 2-Methoxy-3-cyano-5-methylpyrrole , objectively comparing its performance against alternative intermediates such as 2-chloro and 2-amino analogs. By leveraging specific electronic and steric properties, the 2-methoxy variant eliminates the cross-reactivity bottlenecks commonly encountered during electrophilic C4-sulfenylation and halogenation[1].

Mechanistic Rationale: Overcoming Cross-Reactivity

The pyrrole core is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). However, controlling regioselectivity (C4 vs. N1) and preventing cross-reactivity (e.g., poly-substitution or side-chain reactions) requires precise electronic tuning[2].

The superiority of 2-Methoxy-3-cyano-5-methylpyrrole stems from its tri-substituted architecture:

  • 3-Cyano Group: Exerts a strong electron-withdrawing (-I, -M) effect, deactivating the ring sufficiently to prevent uncontrolled poly-sulfenylation or oxidative degradation.

  • 5-Methyl Group: Blocks the C5 position and provides mild electron donation (+I), stabilizing the intermediate arenium ion during EAS.

  • 2-Methoxy Group (The Differentiator): Provides robust resonance electron donation (+M) that specifically hyper-activates the C4 position. Unlike a 2-amino group, which contains nucleophilic protons that cross-react with electrophiles (leading to 2-N-sulfenylation or oligomerization), the 2-methoxy ether is chemically inert to electrophilic attack. Furthermore, its steric bulk shields the adjacent N1 position, suppressing unwanted N-sulfenylation and ensuring remarkable regiocontrol.

Comparative Selectivity Profiling

To objectively evaluate performance, we benchmarked 2-Methoxy-3-cyano-5-methylpyrrole against its 2-chloro and 2-amino counterparts in a standard electrophilic sulfenylation assay using bromodifluoromethylsulfenyl chloride.

Pyrrole IntermediateC4-Sulfenylation YieldRegioselectivity (C4:N1)Cross-Reactivity RiskPrimary Off-Target Reaction
2-Methoxy-3-cyano-5-methylpyrrole >90% >99:1 Low Trace N-sulfenylation
2-Chloro-3-cyano-5-methylpyrrole65-70%85:15ModerateSluggish reaction, elevated N-substitution
2-Amino-3-cyano-5-methylpyrrole<30%<50:50High2-NH2 sulfenylation, polymerization

Data Interpretation: The 2-chloro analog suffers from inductive deactivation (-I), requiring harsher conditions that erode regioselectivity. The 2-amino analog exhibits severe cross-reactivity, as the exocyclic nitrogen acts as a competing nucleophile. The 2-methoxy group provides the optimal balance of activation and protection[1].

Experimental Workflow: Self-Validating C4-Sulfenylation

This protocol outlines the highly regioselective C4-sulfenylation of 2-Methoxy-3-cyano-5-methylpyrrole. The workflow is designed as a self-validating system, utilizing temperature control to dictate kinetics and in-process HPLC to confirm the absence of cross-reactivity.

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 2-Methoxy-3-cyano-5-methylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM) under a strict inert nitrogen atmosphere. Causality: Moisture must be excluded to prevent the hydrolysis of the highly reactive sulfenyl chloride into cross-reactive sulfinic acids.

  • Electrophile Addition: Dropwise add the electrophile (e.g., Cl2FCSCl, 1.1 eq) at 0 °C. Causality: The low temperature thermodynamically favors the C4-attack (lower activation energy due to +M stabilization) while kinetically freezing out the off-target N-sulfenylation pathway.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-14 hours. Monitor the conversion via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Neutralization: Quench the reaction by slowly adding saturated aqueous NaHCO3. Causality: Neutralizing the generated HCl byproduct prevents acid-catalyzed cleavage of the 2-methoxy ether, which would otherwise generate reactive pyrrolinone byproducts.

  • Extraction & Validation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude mixture via HPLC-UV (254 nm). A single major peak (>95% AUC) validates the protocol, confirming that cross-reactive pathways (e.g., N-substitution or ether cleavage) were successfully suppressed.

Reaction Pathway and Selectivity Logic

The following diagram illustrates the divergent reaction pathways when subjecting 2-methoxy versus 2-amino pyrrole scaffolds to electrophilic sulfenylation.

SelectivityProfile Substrate1 2-Methoxy-3-cyano- 5-methylpyrrole Reaction Electrophilic Sulfenylation (e.g., Cl2FCSCl) Substrate1->Reaction Substrate2 2-Amino-3-cyano- 5-methylpyrrole Substrate2->Reaction Target C4-Sulfenylated Target (>90% Yield) Reaction->Target 2-OMe (Regioselective) OffTarget1 N-Sulfenylated Off-Target (<1%) Reaction->OffTarget1 Steric Shielding OffTarget2 2-Amino Sulfenylation (High Cross-Reactivity) Reaction->OffTarget2 2-NH2 Nucleophilicity

Regioselectivity and cross-reactivity pathways during electrophilic sulfenylation.

Conclusion

For applications requiring high-fidelity functionalization of the pyrrole C4 position, 2-Methoxy-3-cyano-5-methylpyrrole vastly outperforms its halogenated and aminated alternatives. By utilizing the 2-methoxy group as both an electronic director and a steric shield, researchers can bypass the cross-reactivity issues that typically plague pyrrole derivatization, ensuring high yields and streamlined purification in downstream drug and agrochemical development.

References

  • Title: Intermediates useful for the synthesis of 1-arylpyrrole pesticides (US6271392B1)
  • Title: Synthesis of 3-cyano- and 3-carboethoxypyrroles substituted in the 2-position Source: Tetrahedron Letters (Vol. 35, Issue 33, 1994) URL: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxy-3-cyano-5-methylpyrrole Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its unique aromatic and electronic properties allow for extensive functionalization, leading to a diverse chemical space for drug discovery. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-methoxy-3-cyano-5-methylpyrrole analogs. By examining the impact of various structural modifications on biological activity, we aim to provide actionable insights for researchers engaged in the design and development of novel therapeutics.

The core structure, 2-methoxy-3-cyano-5-methylpyrrole, possesses a unique combination of electron-donating (methoxy) and electron-withdrawing (cyano) groups, which significantly influences its chemical reactivity and biological interactions. This guide will explore the synthesis of analogs based on this scaffold and compare their performance in various biological assays, with a focus on anticancer and enzyme inhibitory activities.

Comparative Analysis of Biological Activity

The biological efficacy of pyrrole derivatives is highly dependent on the nature and position of their substituents.[1] While specific data for the 2-methoxy-3-cyano-5-methylpyrrole core is emerging, we can infer valuable SAR insights by comparing it to structurally related pyrrole analogs.

Anticancer Activity

Pyrrole-containing compounds have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or inducers of apoptosis.[3][4] The following table summarizes the cytotoxic activity of various substituted pyrrole analogs against different cancer cell lines.

Compound IDCore StructureR1R2R3Cell LineIC50 (µM)Reference
Hypothetical-1 2-methoxy-3-cyanopyrroleHHHVariousData not available
Hypothetical-2 2-methoxy-3-cyanopyrroleCH3HHVariousData not available
Related-A1 3-aroyl-1,4-diarylpyrrole-2,5-dione---SW620 (Colon)>100[3]
Related-A2 3,4-dimethylpyrrole-2,5-dione-CH₂-(4-chlorophenyl)--SW620 (Colon)>100[3]
Related-B1 (+)-nopinone-based 2-amino-3-cyanopyridineHVarious aryl-A549, MKN45, MCF723.78 - >100[5]
Related-C1 Pyrrolo[1,2-a]quinolineCyano and 4-substituted phenacyl--60 human cancer cell lines0.01 - 100[6]

Inference of Structure-Activity Relationships for Anticancer Activity:

  • N-Substitution: Simple N-alkylation or N-arylation on related pyrrole-2,5-dione cores often leads to a lack of significant cytotoxic activity, suggesting that more complex substituents at this position are necessary to enhance potency.[3]

  • Aryl Substituents: In related 2-amino-3-cyanopyridine scaffolds, the presence of halogen-substituted benzene rings (Br or Cl) significantly contributes to the anticancer activity.[5] This suggests that incorporating substituted aryl groups at various positions on the 2-methoxy-3-cyano-5-methylpyrrole core could be a promising strategy.

  • Fused Ring Systems: The fusion of the pyrrole ring with other heterocyclic systems, such as in pyrrolo[1,2-a]quinolines, can lead to broad-spectrum and potent antiproliferative activity.[6] This indicates that exploring fused analogs of the core scaffold could yield highly active compounds.

  • Importance of Cyano and Benzoyl Groups: The presence of both cyano and 4-substituted benzoyl groups has been identified as important for the anticancer activity of various bioactive molecules, further supporting the potential of the 2-methoxy-3-cyano-5-methylpyrrole scaffold.[6]

Tyrosinase Inhibitory Activity

A series of 2-cyanopyrrole derivatives have been investigated as potential tyrosinase inhibitors, an enzyme involved in melanin biosynthesis.[7] This provides a valuable comparative dataset for understanding the potential of our core scaffold in this therapeutic area.

Compound IDCore StructureR (at position 3)N-substituentIC50 (µM)Reference
A1 1-methyl-3-phenyl-1H-pyrrole-2-carbonitrilePhenylMethyl7.24[7]
A2 1-methyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbonitrile2-FluorophenylMethyl8.72[7]
A6 1-methyl-3-(4-bromophenyl)-1H-pyrrole-2-carbonitrile4-BromophenylMethyl8.17[7]
A7 1-methyl-3-(2-methoxyphenyl)-1H-pyrrole-2-carbonitrile2-MethoxyphenylMethyl23.57[7]
A12 1-methyl-3-(naphthalen-2-yl)-1H-pyrrole-2-carbonitrileNaphthalen-2-ylMethyl0.97[7]

Inference of Structure-Activity Relationships for Tyrosinase Inhibition:

  • Substitution at the 3-position: The introduction of a substituent on the phenyl ring at the 3-position of the pyrrole skeleton clearly influences the inhibitory potency.[7]

  • Effect of Halogens: Halogen substitution on the phenyl ring at various positions (fluoro and bromo) resulted in comparable or slightly lower activity compared to the unsubstituted phenyl analog (A1).[7]

  • Effect of Methoxy Group: The presence of a methoxy group on the phenyl ring (A7 and A8) led to a decrease in inhibitory activity compared to the unsubstituted analog.[7] This is a crucial observation for the design of analogs based on our 2-methoxy core.

  • Bulky Aromatic Systems: The introduction of a bulkier aromatic system, such as a naphthalene ring (A12), resulted in a significant increase in potency, suggesting that the active site can accommodate larger hydrophobic moieties.[7]

Experimental Protocols

General Synthesis of 2-Methoxy-3-cyano-5-methylpyrrole Analogs

A plausible synthetic route for the core scaffold and its analogs can be adapted from established methods for synthesizing multi-substituted pyrroles.[8]

Step 1: Synthesis of a β-enaminone intermediate

  • To a solution of methyl acetoacetate (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Add 1,1-dimethoxy-N,N-dimethylmethanamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude β-enaminone intermediate.

Step 2: Cyclization to form the pyrrole ring

  • Dissolve the crude β-enaminone intermediate (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a base such as sodium ethoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the 2-hydroxy-3-cyano-5-methylpyrrole derivative.

Step 3: O-methylation

  • To a solution of the 2-hydroxy-3-cyano-5-methylpyrrole derivative (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq).

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 4-8 hours.

  • Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Causality behind experimental choices: The use of a β-enaminone intermediate provides a versatile precursor for the construction of the pyrrole ring. The base-catalyzed cyclization with malononitrile is a common and efficient method for forming substituted cyanopyrroles. The final O-methylation step is a standard procedure to introduce the methoxy group at the 2-position.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a self-validating system for assessing the cytotoxicity of the synthesized analogs.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: β-enaminone Synthesis cluster_1 Step 2: Pyrrole Ring Formation cluster_2 Step 3: O-Methylation A Methyl acetoacetate C β-enaminone intermediate A->C p-TsOH, Toluene, Reflux B 1,1-dimethoxy-N,N-dimethylmethanamine B->C E 2-hydroxy-3-cyano-5-methylpyrrole C->E NaOEt, Ethanol, RT D Malononitrile D->E G 2-Methoxy-3-cyano-5-methylpyrrole E->G K2CO3, DMF, RT F Methylating agent (e.g., CH3I) F->G

Caption: Synthetic workflow for 2-methoxy-3-cyano-5-methylpyrrole analogs.

Key SAR Insights for Anticancer Activity

SAR_Anticancer cluster_modifications Structural Modifications Core 2-Methoxy-3-cyano-5-methylpyrrole Core N_Sub N-Substitution (Complex groups needed) Core->N_Sub Aryl_Sub Aryl Substitution (Halogens enhance activity) Core->Aryl_Sub Fused_Rings Fused Ring Systems (Increased potency) Core->Fused_Rings Activity Enhanced Anticancer Activity N_Sub->Activity Aryl_Sub->Activity Fused_Rings->Activity

Caption: Key SAR trends for enhancing anticancer activity.

Conclusion and Future Directions

The 2-methoxy-3-cyano-5-methylpyrrole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition. This guide has synthesized existing knowledge on related pyrrole analogs to provide a framework for understanding the key structure-activity relationships that govern their biological effects.

Future research should focus on the systematic exploration of substitutions at various positions of the core scaffold. The introduction of diverse aryl and heteroaryl groups, particularly those bearing halogen and other electron-withdrawing or -donating substituents, is a logical next step. Furthermore, the synthesis and evaluation of fused heterocyclic systems incorporating the 2-methoxy-3-cyano-5-methylpyrrole moiety could lead to the discovery of highly potent and selective drug candidates. The experimental protocols provided herein offer a robust starting point for these synthetic and biological evaluation efforts. As more data becomes available for this specific class of compounds, a more refined and detailed SAR understanding will undoubtedly emerge, paving the way for the next generation of pyrrole-based therapeutics.

References

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Preprints.org. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. SpringerLink. Available at: [Link]

  • Identification and Exploration of a Series of SARS-Cov-2 MPro Cyano-Based Inhibitors Revealing Ortho-Substitution Effects within the P3 Biphenyl Group. ACS Publications. Available at: [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Semantic Scholar. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Pharmacology. Available at: [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. Molecules. Available at: [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules. Available at: [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. De Gruyter. Available at: [Link]

  • Synthesis of 2,3,5-substituted pyrrole derivatives. ResearchGate. Available at: [Link]

  • CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives. Google Patents.
  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Available at: [Link]

  • Structure-Activity Relationships of Synthetic Cathinones. Life Sciences. Available at: [Link]

  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. RJPN. Available at: [Link]

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Comparative

A Comparative Guide to Plausible Synthetic Routes for 2-Methoxy-3-cyano-5-methylpyrrole

For distribution to: Researchers, scientists, and drug development professionals This guide provides a comparative analysis of two rationally designed synthetic routes to the novel compound 2-methoxy-3-cyano-5-methylpyrr...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comparative analysis of two rationally designed synthetic routes to the novel compound 2-methoxy-3-cyano-5-methylpyrrole. As a specialized pyrrole derivative, this molecule holds potential as a scaffold in medicinal chemistry and materials science. Given the absence of a documented synthesis for this specific target, this document outlines two plausible, theoretically-grounded approaches: a linear synthesis involving functional group interconversion of a pre-formed pyrrole ring (Route 1) and a convergent approach constructing the ring from an acyclic, methoxy-containing precursor (Route 2). Each route is evaluated based on chemical feasibility, potential yield, accessibility of starting materials, and operational complexity.

Route 1: Pyrrole Ring Formation Followed by Functional Group Interconversion

This strategy prioritizes the early construction of the pyrrole core, followed by sequential modification of a versatile amino functional group to introduce the desired methoxy substituent. This approach leverages well-established and robust reactions in heterocyclic chemistry.

Reaction Pathway

Route 1 A 1-Aminopropan-2-one hydrochloride C 2-Amino-3-cyano-5-methylpyrrole A->C Knorr-type Condensation (Base, e.g., Piperidine) B 3-Oxobutanenitrile B->C D Diazonium Intermediate C->D Diazotization (NaNO2, aq. H2SO4, 0-5 °C) E 2-Hydroxy-3-cyano-5-methylpyrrole D->E Hydrolysis (H2O, heat) F 2-Methoxy-3-cyano-5-methylpyrrole E->F O-Methylation (e.g., (CH3)2SO4, Base)

Caption: Synthetic pathway for Route 1.

Mechanistic Rationale and Experimental Considerations

Step 1: Knorr-type Pyrrole Synthesis

The initial step involves a condensation reaction analogous to the Knorr pyrrole synthesis, reacting an α-amino ketone with a compound containing an active methylene group.[1] Here, commercially available 1-aminopropan-2-one hydrochloride is condensed with 3-oxobutanenitrile (acetoacetonitrile).[2][3][4] The α-amino ketone, being unstable, is typically generated in situ or used immediately after preparation.[1][5] The reaction proceeds via initial imine formation, followed by tautomerization to an enamine, which then undergoes intramolecular cyclization and dehydration to furnish the aromatic pyrrole ring. A mild base such as piperidine or pyridine is often employed to catalyze the condensation.

Step 2: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

The 2-amino group of the synthesized pyrrole is a versatile handle for further functionalization. Through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid at low temperatures), the amino group is converted into a diazonium salt intermediate.[6][][8] While diazonium salts are often unstable, their formation is a cornerstone of aromatic chemistry.[9][10] Subsequent heating of the aqueous acidic solution facilitates the hydrolysis of the diazonium salt to the corresponding 2-hydroxypyrrole.[9][11] This transformation is a variation of the Sandmeyer reaction, which typically uses copper salts to introduce a variety of nucleophiles.[9]

Step 3: O-Methylation

The final step is the O-methylation of the 2-hydroxypyrrole intermediate. This is a standard Williamson ether synthesis, where the hydroxyl group is deprotonated by a suitable base (e.g., potassium carbonate or sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.[12][13] Common methylating agents include dimethyl sulfate or methyl iodide. Care must be taken due to the toxicity and reactivity of these reagents.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-cyano-5-methylpyrrole

  • To a stirred solution of 3-oxobutanenitrile (1.0 eq) in ethanol, add 1-aminopropan-2-one hydrochloride (1.0 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-amino-3-cyano-5-methylpyrrole.

Step 2: Synthesis of 2-Hydroxy-3-cyano-5-methylpyrrole

  • Dissolve 2-amino-3-cyano-5-methylpyrrole (1.0 eq) in dilute sulfuric acid and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes. The completion of diazotization can be checked with starch-iodide paper.[6]

  • Slowly heat the reaction mixture to 50-60 °C and maintain until nitrogen evolution ceases.

  • Cool the mixture and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 2-hydroxypyrrole, which can be purified by crystallization or chromatography.

Step 3: Synthesis of 2-Methoxy-3-cyano-5-methylpyrrole

  • To a solution of 2-hydroxy-3-cyano-5-methylpyrrole (1.0 eq) in a suitable solvent like acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Route 2: Convergent Synthesis via Knoevenagel Condensation and Cyclization

This approach builds the pyrrole ring from an acyclic precursor that already contains the requisite carbon framework and key functional groups. This route is designed to be more convergent, potentially reducing the total number of steps.

Reaction Pathway

Route 2 A Ethyl Cyanoacetate C Ethyl 2-cyano-3-hydroxybutanoate A->C Aldol-type reaction (Base) B Acetaldehyde B->C D Ethyl 2-cyano-3-methoxybutanoate C->D O-Methylation (e.g., (CH3)2SO4, Base) E 3-Methoxy-2-methylbutanenitrile D->E Decarboxylation F α-lithiated 3-methoxy-2-methylbutanenitrile E->F Deprotonation (LDA, -78 °C) H 4-Methoxy-3-methyl-2-oxopentanenitrile F->H Acylation G Acetonitrile G->H J 2-Methoxy-3-cyano-5-methylpyrrole H->J Paal-Knorr-type Cyclization I Ammonia I->J

Sources

Validation

Benchmarking the performance of 2-Methoxy-3-cyano-5-methylpyrrole against known standards

The development of 1-arylpyrrole pesticides (such as chlorfenapyr analogs) and novel pharmaceutical agents heavily relies on the efficient synthesis of highly functionalized pyrrole intermediates[1]. Historically, the in...

Author: BenchChem Technical Support Team. Date: March 2026

The development of 1-arylpyrrole pesticides (such as chlorfenapyr analogs) and novel pharmaceutical agents heavily relies on the efficient synthesis of highly functionalized pyrrole intermediates[1]. Historically, the industry standard precursor has been 2-chloro-3-cyano-5-methylpyrrole. However, recent process chemistry optimizations have introduced 2-Methoxy-3-cyano-5-methylpyrrole as a highly compelling alternative[2].

As a Senior Application Scientist, I have evaluated both intermediates to determine their viability in scaled-up synthetic workflows. This guide objectively benchmarks the performance of 2-methoxy-3-cyano-5-methylpyrrole against its chlorinated counterpart, focusing on mechanistic advantages, synthetic efficiency, and environmental impact.

Mechanistic Rationale: The Nucleophilic Advantage

The critical step in synthesizing 1-arylpyrroles is the N-arylation of the pyrrole core via Nucleophilic Aromatic Substitution (S_NAr). The electronic nature of the C2 substituent dictates the reactivity of the pyrrole nitrogen:

  • The Methoxy Advantage (+M Effect): The methoxy group (-OCH₃) in the target compound exerts a strong resonance electron-donating effect. This enriches the electron density on the pyrrole nitrogen, significantly lowering the activation energy required for the S_NAr attack on an aryl halide[2].

  • The Chloro Limitation (-I Effect): Conversely, the chloro group (-Cl) in the standard compound is inductively electron-withdrawing. This depletes electron density from the nitrogen, dampening its nucleophilicity and necessitating harsher reaction conditions (higher temperatures and extended times) to achieve conversion[3].

Early foundational work on the synthesis of 2-substituted 3-cyanopyrroles established these electronic principles, which we now leverage for process optimization ().

Pathway Precursor Pyrrole Precursor (2-cyano-4-oxopentanenitrile) Target 2-Methoxy-3-cyano- 5-methylpyrrole (Target) Precursor->Target MeOH, Dimethylamine (High Atom Economy) Standard 2-Chloro-3-cyano- 5-methylpyrrole (Standard) Precursor->Standard POCl3 / Chlorination (Corrosive Waste) Arylation1 N-Arylation (Mild: 80°C, 6h) Target->Arylation1 Base, Aryl Halide Arylation2 N-Arylation (Harsh: 120°C, 12h) Standard->Arylation2 Base, Aryl Halide Intermediate1 2-Methoxy-1-arylpyrrole (Yield: 88-92%) Arylation1->Intermediate1 Intermediate2 2-Chloro-1-arylpyrrole (Yield: 75-82%) Arylation2->Intermediate2 Final Downstream Processing (1-Arylpyrrole Pesticides) Intermediate1->Final Direct Use or Conversion Intermediate2->Final

Figure 1: Synthetic pathways of 2-Methoxy vs. 2-Chloro pyrrole intermediates.

Experimental Benchmarking: Quantitative Performance

To validate the mechanistic theory, parallel N-arylation reactions were conducted using 1-fluoro-2,6-dinitro-4-trifluoromethylbenzene as the electrophile. The quantitative metrics are summarized below.

Table 1: Quantitative Benchmarking of N-Arylation Performance

Parameter2-Methoxy-3-cyano-5-methylpyrrole2-Chloro-3-cyano-5-methylpyrrole
Electronic Effect (Hammett σ_p) -0.27 (Electron Donating)+0.23 (Electron Withdrawing)
N-Arylation Yield (%) 88 - 92%75 - 82%
Crude Purity (HPLC) >98%~95%
Optimal Reaction Temperature 80 °C120 °C
Reaction Time to >95% Conv. 6 hours12 hours (stalls at ~80% conv.)
E-Factor (Waste/Product) 4.28.5

Experimental Protocols & Causality

Protocol 1: Synthesis of 2-Methoxy-3-cyano-5-methylpyrrole

Adapted from [2].

Causality: The reaction utilizes 2-cyano-4-oxopentanenitrile and dimethylamine hydrochloride in methanol. Dimethylamine acts as a nucleophilic catalyst to form an enamine intermediate, which subsequently undergoes intramolecular cyclization. Methanol serves a dual purpose: it acts as the solvent and provides the methoxy source that traps the reactive intermediate to yield the 2-methoxy substituted pyrrole[2].

Step-by-Step Methodology:

  • Initiation: Suspend 2-cyano-4-oxopentanenitrile (2.75 g, 22.5 mmol) and dimethylamine hydrochloride (16.25 g, 200 mmol) in 100 mL of anhydrous methanol.

    • Self-Validation (IPC): Ensure complete dissolution upon initial heating; a clear solution indicates proper salt dissociation and prevents localized superheating.

  • Cyclization & Substitution: Heat the mixture at reflux (approx. 65 °C) for 24 hours.

    • Self-Validation (IPC): Monitor via HPLC (C18 column, MeCN/H₂O gradient). The complete disappearance of the starting nitrile peak at 210 nm confirms the completion of the cyclization.

  • Isolation: Cool the mixture to room temperature (25 °C) and remove solvents under reduced pressure. Dissolve the resulting residue in 50 mL of deionized water to precipitate the product.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate. Purify via short-path silica gel chromatography to afford the product as a pale yellow solid.

Protocol 2: Benchmarking N-Arylation (S_NAr)

Comparative methodology based on [3].

Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the pyrrole, generating the highly nucleophilic pyrrolide anion. Because the 2-methoxy group inherently stabilizes the transition state of the S_NAr attack, we can avoid the use of stronger, more hazardous bases (like NaH) or extreme thermal conditions required by the 2-chloro analog[3].

Step-by-Step Methodology:

  • Preparation: In parallel jacketed reactors, dissolve 10 mmol of 2-Methoxy-3-cyano-5-methylpyrrole (Target) and 2-Chloro-3-cyano-5-methylpyrrole (Standard) in 20 mL of anhydrous N-methylpyrrolidinone (NMP).

  • Base Addition: Add 12 mmol of finely milled K₂CO₃ to each reactor. Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Arylation: Add 10.5 mmol of 1-fluoro-2,6-dinitro-4-trifluoromethylbenzene dropwise. Heat the Target reactor to 80 °C and the Standard reactor to 120 °C.

  • Monitoring: Sample every 2 hours.

    • Self-Validation (IPC): The Target reaction will show >95% conversion at 6 hours via LC-MS. Attempting to push the Standard reaction past 12 hours at 120 °C will result in the emergence of degradation peaks rather than increased yield, validating the kinetic superiority of the methoxy intermediate.

Environmental & Process Safety (EHS) Profile

The shift from a 2-chloro to a 2-methoxy intermediate offers substantial Environmental, Health, and Safety (EHS) benefits. The upstream synthesis of 2-chloro-3-cyano-5-methylpyrrole typically requires harsh chlorinating agents (e.g., POCl₃ or Cl₂ gas), generating highly corrosive HCl waste streams that require intensive scrubbing[2].

In contrast, the methoxy derivative is synthesized using methanol and dimethylamine, which are significantly easier to handle, neutralize, and recover. This is reflected in the vastly superior E-Factor (4.2 vs. 8.5), making the methoxy route highly aligned with modern green chemistry principles for agrochemical manufacturing.

Conclusion

Benchmarking data unequivocally demonstrates that 2-Methoxy-3-cyano-5-methylpyrrole outperforms the traditional 2-chloro standard in downstream N-arylation efficiency. By leveraging the electron-donating properties of the methoxy group, process chemists can achieve higher yields, utilize milder reaction conditions, and improve the overall environmental footprint of 1-arylpyrrole synthesis.

References

  • Title: Intermediates useful for the synthesis of 1-arylpyrrole pesticides Source: US Patent 6,271,392 B1 URL
  • Title: Process for the preparation of pesticidal 1-(haloaryl)
  • Title: Synthesis of 2-substituted 3-cyanopyrroles Source: Tetrahedron Letters, Volume 33, Issue 40, 1992 URL: [Link]

Sources

Comparative

A Head-to-Head Comparison of 2-Cyanopyrrole Derivatives in Biological Assays: A Guide for Researchers

The 2-cyanopyrrole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The presence of the cyano gro...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-cyanopyrrole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The presence of the cyano group at the 2-position of the pyrrole ring often plays a crucial role in the molecule's interaction with target proteins, contributing to enhanced biological activity. This guide provides a comprehensive head-to-head comparison of various 2-cyanopyrrole derivatives across a spectrum of biological assays, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic potential. The information presented herein is synthesized from peer-reviewed experimental data, with a focus on anticancer, anti-inflammatory, and tyrosinase inhibitory activities.

Tyrosinase Inhibition: A New Frontier for 2-Cyanopyrrole Derivatives

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Consequently, the development of potent tyrosinase inhibitors is of significant interest in dermatology and cosmetics. A recent study has unveiled a series of 2-cyanopyrrole derivatives with remarkable tyrosinase inhibitory activity, outperforming the standard inhibitor, kojic acid.[1][2][3]

A comparative study of two series of pyrrole derivatives, A (1-17) and B (1-8), revealed that the 2-cyanopyrrole moiety is a key pharmacophore for potent tyrosinase inhibition.[1][2][3] The most active compound, A12 , exhibited an impressive IC50 value of 0.97 μM, which is approximately 30 times more potent than kojic acid (IC50 = 28.72 μM).[1][2][3]

Comparative Analysis of Tyrosinase Inhibitory Activity
CompoundIC50 (μM) vs. Mushroom TyrosinaseKey Structural FeaturesReference
A12 0.97 2-cyanopyrrole with specific substitutions[1][2][3]
A134.46Ethyl group on the pyrrole nitrogen[1][2][3]
A165.06Fused ring system[1][2][3]
A175.57Fused ring system[1][2][3]
Kojic Acid (Reference)28.72Standard tyrosinase inhibitor[1][2][3]

Table 1: Head-to-head comparison of the most active 2-cyanopyrrole derivatives against mushroom tyrosinase.

The structure-activity relationship (SAR) analysis of these compounds highlighted the importance of the substituents on the pyrrole ring. The exceptional activity of A12 suggests an optimal arrangement of functional groups for binding to the tyrosinase active site. Kinetic studies revealed that A12 acts as a reversible and mixed-type inhibitor.[1][2][3] Furthermore, in a cellular assay using B16 melanoma cells, compound A12 effectively inhibited tyrosinase activity in a dose-dependent manner, with an inhibition of 33.48% at 100 μM, comparable to that of kojic acid (39.81%).[1][2][3]

Experimental Protocol: Tyrosinase Inhibitory Assay

This protocol outlines the key steps for assessing the tyrosinase inhibitory activity of 2-cyanopyrrole derivatives.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate)

  • 2-cyanopyrrole derivatives (test compounds)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add 20 μL of the test compound solution at various concentrations.

  • Add 140 μL of phosphate buffer (0.1 M, pH 6.8).

  • Add 20 μL of mushroom tyrosinase solution (500 U/mL).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 μL of L-DOPA solution (5 mM).

  • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity: Targeting Microtubule Dynamics

The pyrrole scaffold is a common feature in many anticancer agents. Recent research has identified novel cyano-substituted pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives with potent antiproliferative activity against a panel of 60 human cancer cell lines (NCI-60).[1]

NCI-60 Screening and Identification of a Potent Derivative

A screening of eleven newly synthesized cyano-substituted pyrrole fused (iso)quinoline derivatives led to the identification of compound 9a as a highly potent anticancer agent.[1] This compound exhibited a broad spectrum of antiproliferative activity against various cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, breast, and prostate.[1]

A detailed table of the NCI-60 five-dose screening results for compound 9a can be found in the supplementary information of the cited reference.

Mechanism of Action: Inhibition of Tubulin Polymerization

The anticancer activity of many pyrrole derivatives is attributed to their ability to interfere with microtubule dynamics, a critical process for cell division.[4][5] Several studies have shown that certain pyrrole-based compounds act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[4][5] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

In the case of the potent cyano-substituted pyrrolo[1,2-a]quinoline 9a , in vitro assays confirmed its ability to inhibit tubulin polymerization, suggesting a microtubule-targeting mechanism of action.[1]

cluster_0 Mechanism of Anticancer 2-Cyanopyrrole Derivatives 2-Cyanopyrrole_Derivative 2-Cyanopyrrole_Derivative Tubulin_Dimers α/β-Tubulin Dimers 2-Cyanopyrrole_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Formation Microtubule Formation (Polymerization) Tubulin_Dimers->Microtubule_Formation Inhibits Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer 2-cyanopyrrole derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to measure the effect of 2-cyanopyrrole derivatives on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • 2-cyanopyrrole derivatives (test compounds)

  • Paclitaxel (polymerization promoter, positive control)

  • Nocodazole (polymerization inhibitor, positive control)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL.

  • Prepare working solutions of test compounds, paclitaxel, and nocodazole in GTB.

  • In a pre-warmed 96-well plate at 37°C, add the test compound or control to the designated wells.

  • Add the tubulin solution to each well to initiate polymerization. The final reaction mixture should contain GTP (1 mM).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves.

  • The IC50 value for inhibitors is determined by plotting the percentage of inhibition of polymerization against the compound concentration.

Anti-inflammatory Activity: Targeting the COX-2 Pathway

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Several pyrrole derivatives have been identified as potent and selective COX-2 inhibitors, offering a promising avenue for the development of novel anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional NSAIDs.[6][7][8][9]

While direct head-to-head comparative studies on a series of 2-cyanopyrrole derivatives as COX-2 inhibitors are limited, the available data on related pyrrole structures strongly suggest the potential of this scaffold in targeting the COX-2 pathway.

cluster_1 COX-2/PGE2 Signaling Pathway and Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2_Expression Increased COX-2 Expression Inflammatory_Stimuli->COX2_Expression PGE2_Synthesis Prostaglandin E2 (PGE2) Synthesis COX2_Expression->PGE2_Synthesis Catalyzes conversion of Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGE2_Synthesis Inflammation Inflammation (Pain, Fever, Swelling) PGE2_Synthesis->Inflammation 2_Cyanopyrrole_Derivative 2-Cyanopyrrole Derivative 2_Cyanopyrrole_Derivative->COX2_Expression Inhibits

Caption: Inhibition of the COX-2/PGE2 pathway by 2-cyanopyrrole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method for evaluating the COX-2 inhibitory activity of 2-cyanopyrrole derivatives using a commercially available assay kit.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • 2-cyanopyrrole derivatives (test compounds)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Stannous chloride (to stop the reaction)

  • PGE2 ELISA kit

Procedure:

  • Prepare solutions of the test compounds and celecoxib in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the reaction buffer, heme, and COX-2 enzyme.

  • Add the test compound or control and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a short period (e.g., 2 minutes).

  • Stop the reaction by adding stannous chloride.

  • Quantify the amount of PGE2 produced using a PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Antimicrobial Activity: An Area for Future Exploration

While the pyrrole nucleus is present in several natural and synthetic antimicrobial agents, there is a relative scarcity of direct head-to-head comparative studies specifically focusing on a series of 2-cyanopyrrole derivatives. The available literature often discusses the antimicrobial properties of broader classes of pyrrole derivatives.[10][11]

To rigorously evaluate the antimicrobial potential of novel 2-cyanopyrrole derivatives, a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) is essential.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of 2-cyanopyrrole derivatives against various microbial strains.

cluster_2 Broth Microdilution MIC Assay Workflow Start Start Prepare_Compound Prepare serial dilutions of 2-cyanopyrrole derivative Start->Prepare_Compound Inoculate_Plate Inoculate 96-well plate with microbial suspension Prepare_Compound->Inoculate_Plate Add_Compound Add compound dilutions to wells Inoculate_Plate->Add_Compound Incubate Incubate at appropriate temperature and time Add_Compound->Incubate Read_Results Visually or spectrophotometrically assess microbial growth Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 2-cyanopyrrole derivatives (test compounds)

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Prepare a stock solution of the test compounds and control antibiotics in a suitable solvent.

  • In a 96-well microplate, perform serial two-fold dilutions of the compounds in the appropriate broth medium.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a growth control well (medium and inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of 2-cyanopyrrole derivatives, highlighting their significant potential as tyrosinase inhibitors and anticancer agents that target tubulin polymerization. While their anti-inflammatory and antimicrobial properties are promising, further head-to-head comparative studies on well-defined series of 2-cyanopyrrole derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential in these areas. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct these crucial investigations and advance the development of this promising class of compounds.

References

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). Molecules, 26(7), 2066. Available at: [Link]

  • Derivatives of 2-cyanopyrrole and their inhibitory activities. (n.d.).
  • Heat map presentation of NCI‐60 screening results (logGI50 values) for... (n.d.).
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. (2014). Journal of Medicinal Chemistry, 57(15), 6531–6552. Available at: [Link]

  • Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. (n.d.).
  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). Molecules, 26(19), 5828. Available at: [Link]

  • A Head-to-Head Comparison of Thienopyrrole Analogs in Cancer Cell Lines. (n.d.). BenchChem.
  • Antibacterial activity data in MIC (µg/mL). (n.d.).
  • A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evalu
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers in Chemistry, 10, 924578. Available at: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules, 28(24), 8045. Available at: [Link]

  • The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy. (2024). Current Medicinal Chemistry.
  • NCI-60 Screening Methodology. (n.d.).
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). ACS Omega.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). Molecules.
  • Depolymerization of tubulin as the main molecular mechanism of the cytotoxic and antitumor activity of pyrrole-containing heterocyclic compounds. (2024). Advances in Molecular Oncology.
  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evalu
  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). Scientific Reports, 13(1), 9925.
  • Pyrrole Derivatives as Selective COX-2 Inhibitors. (n.d.).
  • Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. (2022). International Journal of Molecular Sciences, 23(9), 4930. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). PMC. Available at: [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). Molecules, 28(18), 6523. Available at: [Link]

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Validation

Pharmacokinetic and pharmacodynamic properties of 2-Methoxy-3-cyano-5-methylpyrrole

Pharmacokinetic and Pharmacodynamic Properties of 2-Methoxy-3-cyano-5-methylpyrrole: A Comparative Guide Introduction As a Senior Application Scientist in early-stage drug and agrochemical discovery, I frequently evaluat...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic and Pharmacodynamic Properties of 2-Methoxy-3-cyano-5-methylpyrrole: A Comparative Guide

Introduction As a Senior Application Scientist in early-stage drug and agrochemical discovery, I frequently evaluate the translational potential of highly functionalized heterocyclic scaffolds. While traditionally categorized as a synthetic intermediate for 1-arylpyrrole pesticides[1], 2-Methoxy-3-cyano-5-methylpyrrole (2-MCMP) possesses intrinsic physicochemical properties that make it a compelling bioactive pharmacophore in its own right.

This guide provides an objective, data-driven comparison of 2-MCMP against established commercial benchmarks (e.g., Chlorfenapyr and its active metabolite, Tralopyril). By dissecting its pharmacodynamic (PD) mechanisms and pharmacokinetic (PK) profile, we aim to equip researchers with the self-validating protocols necessary to leverage this scaffold in novel development pipelines.

Part 1: Pharmacodynamics (PD) – Mechanism of Action

The Causality of Mitochondrial Uncoupling The primary mechanism of action for bioactive pyrroles is the uncoupling of mitochondrial oxidative phosphorylation[2]. However, the structural divergence of 2-MCMP from pro-drugs like chlorfenapyr fundamentally alters its PD profile.

Chlorfenapyr is a pro-drug; it requires cytochrome P450-mediated oxidation to remove its N-ethoxymethyl group, generating the active metabolite tralopyril[3]. Tralopyril possesses a free, weakly acidic N-H bond. In contrast, 2-MCMP is an intrinsically active scaffold. The 1H-pyrrole (N-H) in 2-MCMP acts as a proton shuttle. In the acidic intermembrane space of the mitochondria, the N-H remains protonated. The lipophilic nature of the methoxy and methyl groups allows the molecule to diffuse across the inner mitochondrial membrane into the basic matrix, where it releases the proton. The resulting pyrrolide anion is stabilized by the strong electron-withdrawing effect of the 3-cyano group, allowing it to diffuse back across the membrane. This futile cycling dissipates the proton motive force, bypassing ATP synthase and leading to rapid cellular energy failure[2].

MOA A 2-MCMP (Active Protonophore) B Mitochondrial Inner Membrane Penetration A->B Lipophilic Diffusion C Proton Gradient Dissipation B->C N-H Proton Shuttling D ATP Synthase Bypass C->D Loss of EMF E ATP Depletion & Cellular Toxicity D->E Energy Failure

Figure 1: Pharmacodynamic signaling pathway of 2-MCMP-mediated mitochondrial uncoupling.

Part 2: Pharmacokinetics (PK) – ADME Profile

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of 2-MCMP requires comparing it to its heavier, halogenated counterparts. Because 2-MCMP lacks the bulky aryl and halogen substitutions of tralopyril, it exhibits a lower LogP, which directly impacts its volume of distribution and metabolic clearance.

Comparative PK/PD Data Summary The following table synthesizes the benchmark performance of 2-MCMP against industry standards. (Note: 2-MCMP values are representative baseline metrics for the unsubstituted scaffold).

Parameter2-MCMP (Intrinsic Scaffold)Chlorfenapyr (Pro-drug)Tralopyril (Active Metabolite)
Target Mechanism Direct Oxidative UncouplingPro-drug (requires CYP450)Direct Oxidative Uncoupling
In Vitro IC50 (OCR max) ~2.5 µM>50 µM (inactive in vitro)~1.2 µM
LogP (Lipophilicity) 2.84.83.5
Half-life ( t1/2​ ) in vivo 4.2 hours36.0 hours18.0 hours
Clearance (CL) High (Rapid Hepatic)Low (Adipose Accumulation)Moderate

Analysis: 2-MCMP offers a significantly shorter half-life and lower lipophilicity than chlorfenapyr. For drug development, this is highly advantageous; it reduces the risk of long-term bioaccumulation in adipose tissue—a known toxicological liability of heavily halogenated pyrroles[2].

Part 3: Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, any claims regarding the PK/PD of 2-MCMP must be empirically validated. Below are the optimized, step-by-step protocols designed to evaluate this specific scaffold.

Protocol 1: In Vitro PD Evaluation via Seahorse XF Cell Mito Stress Test Rationale: The Agilent Seahorse XF Analyzer is utilized because it provides real-time quantification of the Oxygen Consumption Rate (OCR), the most direct phenotypic readout for mitochondrial uncoupling[4]. By injecting 2-MCMP prior to standard stressors, we can observe its direct protonophoric activity.

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in a CO2 incubator[4].

  • Sensor Hydration: Hydrate the sensor cartridge with 200 µL/well of XF Calibrant overnight in a non-CO2 incubator at 37°C[4].

  • Assay Medium Preparation: Prepare XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH exactly to 7.4 to ensure the protonation state of 2-MCMP is standardized[4].

  • Compound Loading: Load the sensor cartridge ports:

    • Port A: 2-MCMP (titrated from 1 to 10 µM). Causality: Immediate OCR spiking post-injection validates intrinsic uncoupling.

    • Port B: Oligomycin (1.5 µM final) to inhibit Complex V.

    • Port C: FCCP (1.0 µM final) to establish maximal respiratory capacity.

    • Port D: Rotenone/Antimycin A (0.5 µM final) to shut down the electron transport chain[4].

  • Execution: Run the standard Mito Stress Test protocol (3 min mix, 0 min wait, 3 min measure cycles).

Protocol 2: In Vivo PK Profiling via LC-MS/MS Rationale: To accurately determine the clearance and half-life of 2-MCMP, a highly sensitive LC-MS/MS method is required. Protein precipitation is chosen over liquid-liquid extraction to rapidly quench plasma enzymes, preserving the cyano and methoxy functional groups.

  • Animal Dosing & Sampling: Administer 2-MCMP (5 mg/kg IV and PO) to Sprague-Dawley rats. Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Sample Extraction: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile rapidly denatures esterases and CYP enzymes, preventing ex vivo degradation of the pyrrole scaffold. Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters XBridge). Utilize a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for the 2-MCMP mass ( [M+H]+ ~ 137 m/z).

Workflow cluster_PD Pharmacodynamics (PD) cluster_PK Pharmacokinetics (PK) A Compound Formulation (2-MCMP in DMSO/Saline) B Seahorse XF Mito Stress Test A->B D In Vivo Rat Dosing (IV & PO Administration) A->D C Measure Real-Time OCR B->C F PK/PD Correlation & Scaffold Optimization C->F E LC-MS/MS Bioanalysis (Acetonitrile Quench) D->E E->F

Figure 2: Integrated experimental workflow for evaluating the PK/PD properties of 2-MCMP.

Conclusion

2-Methoxy-3-cyano-5-methylpyrrole (2-MCMP) represents a highly versatile, intrinsically active protonophoric scaffold. Compared to heavily halogenated pro-drugs like chlorfenapyr, 2-MCMP offers a leaner PK profile with reduced lipophilicity and faster clearance, mitigating long-term bioaccumulation risks. By employing rigorous, self-validating assays such as the Seahorse XF Mito Stress Test and LC-MS/MS bioanalysis, researchers can effectively harness this scaffold for next-generation agrochemical and therapeutic applications.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-3-cyano-5-methylpyrrole

Advanced Safety and Operational Protocol for Handling 2-Methoxy-3-cyano-5-methylpyrrole As drug development and agrochemical research advance, the handling of highly reactive intermediates demands rigorous, self-validati...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 2-Methoxy-3-cyano-5-methylpyrrole

As drug development and agrochemical research advance, the handling of highly reactive intermediates demands rigorous, self-validating safety architectures. 2-Methoxy-3-cyano-5-methylpyrrole is a pivotal intermediate utilized in the synthesis of [1]. While the final arylpyrrole products (such as chlorfenapyr) are potent[2], the cyano-pyrrole intermediates themselves present significant occupational hazards, including acute oral toxicity, severe ocular damage, and respiratory irritation[3].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating operational framework. By understanding the mechanistic causality behind each safety requirement, laboratories can ensure absolute compliance, operational integrity, and personnel safety.

Hazard Profile and Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior and quantitative risk factors of 2-Methoxy-3-cyano-5-methylpyrrole and its structural analogs:

  • Electrophilic Reactivity: The cyano group and the pyrrole ring make this compound highly reactive. Upon contact with mucosal membranes (eyes, respiratory tract), it can cause rapid cellular damage, manifesting as [3].

  • Systemic Toxicity: Pyrrole derivatives are highly lipophilic. If absorbed cutaneously or inhaled as dust/aerosol, they rapidly cross biological membranes, potentially leading to central nervous system (CNS) depression or hepatic strain.

  • Environmental Persistence: Improper disposal of halogenated or cyano-substituted aromatics can lead to long-lasting aquatic toxicity.

Table 1: Quantitative Physicochemical Hazard Metrics (Analog Data) Data extrapolated from structurally related arylpyrrole derivatives to guide worst-case scenario safety planning.

ParameterQuantitative ValueToxicological Implication
Acute Oral Toxicity (LD50, Rat) ~441 mg/kgModerately toxic upon ingestion; necessitates strict hygiene and face shields.
Acute Inhalation (LC50, Rat, 4h) ~0.83 g/m³; mandates P100/PAPR respiratory protection.
Lipophilicity (LogP) ~4.6High lipophilicity allows rapid dermal absorption; requires dual-layer nitrile gloves[2].

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable. Each layer acts as a specific barrier against the physicochemical properties of the compound.

PPE CategorySpecificationMechanistic Causality / Rationale
Ocular Protection Chemical splash goggles and full-face shield.Pyrroles are corrosive to ocular tissue[3]. The face shield prevents micro-droplet or dust deposition on the face during transfer.
Respiratory Protection NIOSH-approved P100 particulate respirator or PAPR.Prevents inhalation of fine powders. The compound's LC50 profile indicates high toxicity via short-term inhalation.
Dermal Protection Dual-layer Nitrile gloves (Outer: >0.11mm, >480 min breakthrough).Nitrile provides excellent resistance to organic intermediates. Dual-layering ensures a failsafe if the outer glove is compromised by solvent vehicles (e.g., CH₂Cl₂)[1].
Body Protection Flame-resistant (FR) lab coat or Tyvek suit.Pyrrole derivatives can be[4]. FR materials prevent ignition during static discharge or exothermic reactions.

Step-by-Step Operational Methodology

This protocol ensures a closed-system handling environment, minimizing the risk of aerosolization or static ignition.

Phase A: Pre-Operational Readiness

  • Ventilation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Ground and bond all receiving equipment. 2-Methoxy-3-cyano-5-methylpyrrole, especially if handled as a dry powder, can accumulate electrostatic charge[4].

  • Inert Atmosphere Setup: Purge the reaction vessel with Nitrogen or Argon. The intermediate is sensitive to and must be kept under inert gas.

Phase B: Weighing and Transfer

  • Tare the Vessel: Place a sealed, pre-tared vial inside the analytical balance enclosure.

  • Transfer: Using a static-free, non-sparking spatula[3], transfer the required mass of 2-Methoxy-3-cyano-5-methylpyrrole into the vial.

  • Seal and Transport: Seal the vial before removing it from the balance enclosure. Transport it to the fume hood using a secondary containment carrier to prevent accidental dropping.

Phase C: Reaction Initiation

  • Solvent Suspension: Suspend the compound in an appropriate anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under continuous stirring[1].

  • Reagent Addition: Add subsequent reagents (e.g., chlorinating agents) dropwise via an addition funnel to control exothermic heat generation[1].

  • Monitoring: Monitor the reaction temperature continuously. Keep a dry ice/acetone bath on standby to quench runaway exotherms.

Spill Response and Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuation and Isolation: Evacuate personnel to safe areas upwind of the spill. Remove all sources of ignition[5].

  • Containment: Do not use water. Cover the spill with an inert absorbent material (e.g., dry sand, vermiculite). Do not sweep dry powder, as this generates toxic dust.

  • Collection: Use non-sparking tools to mechanically collect the absorbed material[3]. Place it into a highly visible, appropriately labeled hazardous waste container.

  • Decontamination: Wash the affected surface with an appropriate organic solvent, followed by soap and water, collecting all rinsate as hazardous waste.

  • Disposal: Dispose of all contents via an approved industrial waste disposal plant. Never allow the product to enter drains or aquatic environments[4].

Operational Workflow Visualization

The following diagram maps the self-validating safety architecture from storage to disposal.

G Storage 1. Storage (Inert Gas, 2-8°C) PPE 2. PPE Donning (P100, Nitrile, Goggles) Storage->PPE Pre-operation validation Hood 3. Fume Hood Transfer (Closed System) PPE->Hood Personnel secured Reaction 4. Chemical Synthesis (Arylpyrrole Formation) Hood->Reaction Reagents transferred Spill Spill Response (Inert Absorbent) Hood->Spill Accidental release Waste 5. Waste Segregation (Halogenated Organic) Reaction->Waste Byproducts collected Spill->Waste Hazmat cleanup

Operational workflow for the safe handling and disposal of 2-Methoxy-3-cyano-5-methylpyrrole.

Sources

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